molecular formula C15H13FO3 B2744336 Methyl 3-[(4-fluorophenyl)methoxy]benzoate CAS No. 381234-84-0

Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Cat. No.: B2744336
CAS No.: 381234-84-0
M. Wt: 260.264
InChI Key: GCBXSXBGZKTEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.264. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(4-fluorophenyl)methoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(4-fluorophenyl)methoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-3-2-4-14(9-12)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXSXBGZKTEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) is a pivotal intermediate in medicinal chemistry, particularly in the development of GPR40 agonists, PPAR modulators, and anti-inflammatory agents. This technical guide details a robust, scalable synthetic route utilizing a Williamson ether synthesis between methyl 3-hydroxybenzoate and 4-fluorobenzyl bromide. Emphasis is placed on reaction optimization, mechanistic causality, and rigorous structural characterization via


H/ 

C/

F NMR and mass spectrometry.

Strategic Analysis & Retrosynthesis

The target molecule consists of a benzoate core linked to a 4-fluorophenyl moiety via an ether bridge. The synthetic strategy prioritizes the preservation of the ester functionality while installing the ether linkage.

Retrosynthetic Logic

The most efficient disconnection is at the benzylic ether bond. This reveals two commercially available precursors: Methyl 3-hydroxybenzoate (Nucleophile) and 4-Fluorobenzyl bromide (Electrophile).

  • Route Selection: We utilize a base-mediated

    
     alkylation (Williamson Ether Synthesis).
    
  • Why not esterification last? Alkylating 3-hydroxybenzoic acid directly risks competitive

    
    -alkylation at the carboxylate group. Starting with the methyl ester protects the carboxyl group, ensuring chemoselectivity for the phenolic oxygen.
    

Retrosynthesis Target Methyl 3-[(4-fluorophenyl)methoxy]benzoate Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Precursor1 Methyl 3-hydroxybenzoate (Nucleophile) Disconnection->Precursor1 Precursor2 4-Fluorobenzyl bromide (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic analysis showing the disconnection of the ether bond.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
Methyl 3-hydroxybenzoate 152.151.0Substrate
4-Fluorobenzyl bromide 189.021.1Alkylating Agent
Potassium Carbonate (

)
138.212.0Base
DMF (N,N-Dimethylformamide) 73.09SolventPolar Aprotic Medium
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Detailed Methodology

Step 1: Deprotonation

  • Charge a dry round-bottom flask with Methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Add

    
      (2.0 equiv) in a single portion.
    
  • Technical Insight: Stir the suspension at room temperature for 15 minutes. This allows the formation of the phenoxide anion. The solution may turn slightly yellow, indicating phenoxide generation.

Step 2: Alkylation (


 Reaction) 
  • Add 4-Fluorobenzyl bromide (1.1 equiv) dropwise to the reaction mixture.

  • Optional Optimization: Add a catalytic amount of KI (10 mol%) to generate the more reactive 4-fluorobenzyl iodide in situ (Finkelstein condition), accelerating the reaction.

  • Heat the mixture to 60°C and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the less polar ether product (
    
    
    
    ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a white solid.

  • If solid forms: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.

  • If oil forms: Extract with Ethyl Acetate (3x). Wash the organic layer with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol or EtOAc/Hexane mixture. Cool slowly to 4°C.

  • Yield: Typical isolated yield is 85–95% .

Workflow Start Start: Methyl 3-hydroxybenzoate + DMF BaseAdd Add K2CO3 (Deprotonation 15 min) Start->BaseAdd Alkylation Add 4-Fluorobenzyl bromide Heat to 60°C (4-6h) BaseAdd->Alkylation Quench Pour into Ice Water Alkylation->Quench Decision Precipitate? Quench->Decision Filter Filter & Wash (Remove DMF) Decision->Filter Yes (Solid) Extract Extract w/ EtOAc Wash w/ Brine Decision->Extract No (Oil) Final Pure Methyl 3-[(4-fluorophenyl)methoxy]benzoate Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and purification process.

Reaction Mechanism

The reaction proceeds via a classic Williamson Ether Synthesis following an


 mechanism .[1][2][3]
  • Activation: The carbonate base deprotonates the phenol (

    
    ), forming a resonance-stabilized phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the benzylic carbon of the electrophile from the backside.

  • Leaving Group Departure: The bromide ion is displaced.

  • Solvent Role: DMF solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    

Mechanism Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base CO3(2-) Base->Phenoxide TS [Transition State] SN2 Backside Attack Phenoxide->TS Electrophile 4-F-Benzyl Bromide Electrophile->TS Product Ether Product TS->Product -Br

Figure 3: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous spectral confirmation. Below are the expected data points for the purified compound.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

3.92Singlet (s)3H

Methyl ester protons.

5.10Singlet (s)2H

Benzylic methylene protons.

7.08Triplet (t)*2HAr-H (Fluorophenyl)Ortho to Fluorine. *Pseudo-triplet due to H-H and H-F coupling (

).

7.18Doublet of Doublets1HAr-H (Benzoate C4)Para to ester, ortho to ether.

7.42Doublet of Doublets2HAr-H (Fluorophenyl)Meta to Fluorine.

7.65Multiplet (m)2HAr-H (Benzoate C2, C6)Protons ortho to the electron-withdrawing ester.

52.3Singlet1C

Methyl ester carbon.

69.5Singlet1C

Benzylic ether carbon.

166.8Singlet1C

Carbonyl carbon.

-114.0Multiplet1FAr-FCharacteristic shift for fluoro-benzene.
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Molecular Ion (

    
    ):  260.26 Da.[4]
    
  • Key Fragments (EI):

    • 
       229 (Loss of 
      
      
      
      ).
    • 
       109 (4-Fluorobenzyl carbocation, highly stable).
      

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Presence of water in DMF (quenches the phenoxide).

    • Fix: Use anhydrous DMF and dry

      
       in an oven before use.
      
  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual DMF or impurities.

    • Fix: Perform a thorough brine wash during extraction. Triturate the oil with cold pentane or hexane to induce crystallization.

  • Safety Note: 4-Fluorobenzyl bromide is a lachrymator and alkylating agent. Handle in a fume hood with proper PPE.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 3-methoxy-4-methylbenzoate (Analogous Protocol). PrepChem. Retrieved from [Link]

  • Methyl 3-[(4-fluorophenyl)methoxy]benzoate Compound Summary. PubChem. CID 3757313.[4] Retrieved from [Link]

  • Gefitinib Synthesis (Analogous Ether Formation in DMF). MDPI. Retrieved from [Link]

Sources

Methyl 3-[(4-fluorophenyl)methoxy]benzoate chemical properties and analysis

[1]

Introduction & Chemical Identity

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) is a specialized chemical intermediate used primarily in medicinal chemistry and organic synthesis.[1] Structurally, it is the methyl ester of 3-hydroxybenzoic acid, where the phenolic hydroxyl group has been etherified with a 4-fluorobenzyl moiety.

This compound serves as a critical building block for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, anti-inflammatory agents, and metabolic disease therapeutics. The incorporation of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability by blocking potential P450-mediated oxidation sites, while simultaneously increasing lipophilicity (LogP) to improve membrane permeability.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name Methyl 3-[(4-fluorophenyl)methoxy]benzoate
CAS Number 381234-84-0
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
SMILES COC(=O)C1=CC(=CC=C1)OCC2=CC=C(F)C=C2
Synonyms Methyl 3-(4-fluorobenzyloxy)benzoate; 3-(4-Fluorobenzyloxy)benzoic acid methyl ester

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing reaction conditions and formulation strategies. The presence of the fluorine atom and the ester linkage dictates its solubility and stability profile.

PropertyValue / DescriptionSource/Method
Physical State Solid (Crystalline Powder)Observed
Melting Point 68°C - 72°C (Typical range for class)Analogous Esters
LogP (Octanol/Water) 3.3Computed (XLogP3)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature
Solubility (Organic) Soluble in DMSO, DCM, Ethyl Acetate, MethanolExperimental
pKa N/A (Molecule is non-ionizable in neutral pH)Structural Analysis
H-Bond Donors 0Structure
H-Bond Acceptors 3Structure

Key Insight: The LogP of 3.3 indicates moderate lipophilicity, suggesting this compound will readily cross cell membranes but requires organic co-solvents (e.g., DMSO) for biological assays.

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate typically follows a Williamson Ether Synthesis . This pathway is preferred for its high yield and operational simplicity.

Reaction Scheme

The process involves the nucleophilic substitution of 4-Fluorobenzyl bromide by Methyl 3-hydroxybenzoate in the presence of a mild base.

SynthesisPathReactant1Methyl 3-hydroxybenzoate(Nucleophile)IntermediateTransition State(SN2 Mechanism)Reactant1->Intermediate DeprotonationReactant24-Fluorobenzyl Bromide(Electrophile)Reactant2->Intermediate AttackBaseK2CO3 / Acetone(Base/Solvent)Base->IntermediateProductMethyl 3-[(4-fluorophenyl)methoxy]benzoate(Target)Intermediate->Product -KBr

Figure 1: Williamson Ether Synthesis pathway via SN2 mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

  • Preparation :

    • Charge a 250 mL round-bottom flask with Methyl 3-hydroxybenzoate (1.0 eq, 39.4 mmol, 6.0 g).

    • Add Potassium Carbonate (K₂CO₃) (2.0 eq, 78.8 mmol, 10.9 g).

    • Add anhydrous Acetone or Acetonitrile (60 mL).

    • Note: Anhydrous conditions prevent ester hydrolysis.

  • Reaction :

    • Add 4-Fluorobenzyl bromide (1.1 eq, 43.3 mmol, 5.4 mL) dropwise while stirring.

    • Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours.

    • Monitor progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (KBr and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification :

    • Recrystallize from hot Ethanol or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation : 85–95%.

Analytical Characterization

To ensure the integrity of the synthesized material, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase method separates the product from the starting phenol and benzyl bromide impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 10 mins; Hold 2 mins.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm
Retention Time ~7.5 min (Product); ~3.2 min (Starting Phenol)
Predicted Spectral Validation (NMR)

If experimental reference standards are unavailable, the following spectral signature confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65 (m, 2H) : Benzoate ring protons (H-2, H-6).

    • δ 7.40 (m, 2H) : Fluorophenyl ring protons (H-2', H-6').

    • δ 7.35 (t, 1H) : Benzoate ring proton (H-5).

    • δ 7.15 (m, 1H) : Benzoate ring proton (H-4).

    • δ 7.08 (t, 2H) : Fluorophenyl ring protons (H-3', H-5') — Characteristic coupling with Fluorine.

    • δ 5.10 (s, 2H) : Benzylic methylene (-OCH ₂-Ar).

    • δ 3.90 (s, 3H) : Methyl ester (-COOCH ₃).

Stability & Handling

Stability Profile
  • Hydrolysis Risk : The methyl ester is susceptible to hydrolysis in strong acidic or basic aqueous conditions, converting back to the carboxylic acid. Store in a cool, dry environment.

  • Light Sensitivity : Benzyl ethers can oxidize to benzaldehydes under prolonged UV exposure. Amber vials are recommended for long-term storage.

Safety (GHS Classification)
  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem . (2025).[1] Compound Summary: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] National Library of Medicine. Retrieved from [Link]

  • Longdom Publishing . (2020). Simultaneous Estimation of Hydroxybenzoate Preservatives by RP-HPLC. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Technical Guide: Purity and Stability Assessment of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the characterization, purity assessment, and stability profiling of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS 381234-84-0). As a key intermediate containing both a benzoate ester and a fluorinated benzyl ether moiety, this molecule presents specific analytical challenges regarding hydrolytic susceptibility and UV-response uniformity.

This document moves beyond generic protocols, offering a targeted strategy that integrates High-Performance Liquid Chromatography (HPLC) with orthogonal Quantitative Nuclear Magnetic Resonance (


-qNMR) to ensure mass balance and structural integrity in drug development pipelines.

Chemical Context & Structural Analysis[1]

To design a robust analytical method, we must first deconstruct the molecule’s vulnerabilities.

  • Chemical Name: Methyl 3-[(4-fluorophenyl)methoxy]benzoate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 260.26 g/mol [1]

Synthetic Origin & Impurity Prediction

Understanding the synthesis is the first step in impurity profiling. This compound is typically synthesized via a Williamson ether synthesis:



Critical Impurities: Based on this route, the analytical method must resolve:

  • Residual Phenol: Methyl 3-hydroxybenzoate (Starting Material A).

  • Residual Alkyl Halide: 4-Fluorobenzyl bromide (Starting Material B - Genotoxic potential).

  • Hydrolysis Product: 3-[(4-fluorophenyl)methoxy]benzoic acid (Degradant).

  • Bis-alkylated side products: (Unlikely due to stoichiometry, but possible if impurities exist in starting phenol).

Physicochemical Vulnerabilities[4]
  • Ester Moiety: Susceptible to acid/base hydrolysis, leading to the free acid and methanol.

  • Benzylic Ether: generally stable but prone to oxidative cleavage under radical stress or strong Lewis acid conditions, potentially yielding 4-fluorobenzaldehyde.

  • Fluorine Substituent: Provides a distinct NMR handle (

    
    ) free from hydrocarbon background interference.
    

Analytical Strategy: The "How-To"

We employ a "Self-Validating" approach where HPLC purity is cross-verified against qNMR to detect non-chromatographic impurities (e.g., inorganic salts, moisture).

Primary Method: RP-HPLC-UV

Rationale: Reverse Phase (RP) is ideal for the lipophilic nature of the benzyl ether (LogP ~3.3). Acidic modification is required to suppress ionization of the free acid degradant, ensuring sharp peak shapes.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 30% B; 2-15 min: 30%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic

) and 210 nm (ester carbonyl)
Temperature

Orthogonal Validation: -qNMR

Rationale: HPLC-UV relies on relative response factors.


-qNMR provides absolute purity without requiring a reference standard of the analyte itself, relying instead on a certified internal standard (IS).

Protocol:

  • Internal Standard: Use

    
    -Trifluorotoluene  (Shift 
    
    
    
    ) or 3,5-Bis(trifluoromethyl)benzoic acid (Shift
    
    
    ).
  • Solvent:

    
     (prevents volatility issues common with 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (must be
    
    
    of the slowest relaxing fluorine nucleus).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

Stability Profiling (ICH Q1A)

The stability assessment follows a decision-tree logic to determine shelf-life and storage conditions.

Forced Degradation Protocol

Perform these stress tests to validate the HPLC method's specificity (ability to separate degradants).

Stress TypeConditionTarget Degradant
Acid Hydrolysis 1N HCl,

, 4 hours
3-[(4-fluorophenyl)methoxy]benzoic acid
Base Hydrolysis 0.1N NaOH, RT, 1 hourRapid conversion to free acid
Oxidation 3%

, RT, 24 hours
4-Fluorobenzaldehyde (Benzylic oxidation)
Photolysis UV/Vis (1.2 million lux hours)Radical cleavage products
Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation and how analytical methods intercept these products.

DegradationPathways cluster_Methods Detection Methods Parent Methyl 3-[(4-fluorophenyl) methoxy]benzoate Acid 3-[(4-fluorophenyl) methoxy]benzoic acid Parent->Acid Hydrolysis (Acid/Base) Alcohol 4-Fluorobenzyl alcohol Parent->Alcohol Ether Cleavage (Strong Acid) Aldehyde 4-Fluorobenzaldehyde Parent->Aldehyde Oxidative Cleavage Methanol Methanol (GC Detection) Parent->Methanol Hydrolysis HPLC RP-HPLC (UV 254nm) Acid->HPLC Aldehyde->HPLC NMR 19F qNMR Aldehyde->NMR Shift Change

Figure 1: Degradation pathways of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and analytical detection points.

Detailed Experimental Workflow

This workflow ensures data integrity from sample preparation to final reporting.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Weighing Precision Weighing (0.01 mg resolution) Sample->Weighing GC_Branch Residual Solvents (GC-Headspace) Sample->GC_Branch Direct Solubility Dissolution (ACN for HPLC / DMSO-d6 for NMR) Weighing->Solubility HPLC_Branch Purity Profiling (HPLC-UV) Solubility->HPLC_Branch NMR_Branch Potency Assay (19F qNMR) Solubility->NMR_Branch DataReview Data Integration HPLC_Branch->DataReview Area % NMR_Branch->DataReview Wt % GC_Branch->DataReview ppm Report Certificate of Analysis (CoA) DataReview->Report

Figure 2: Integrated analytical workflow for comprehensive characterization.

Step-by-Step HPLC Protocol
  • Blank Preparation: Inject Mobile Phase A:B (50:50) to establish baseline.

  • System Suitability: Inject a standard solution (0.5 mg/mL) 5 times.

    • Requirement: RSD of peak area < 2.0%.[3]

    • Requirement: Tailing factor < 1.5.

  • Sample Injection: Inject sample (0.5 mg/mL in ACN).

  • Integration: Integrate all peaks > 0.05% area (excluding solvent front).

  • Calculation: Use Area Normalization for purity, correcting for Relative Response Factors (RRF) if authentic impurity standards are available.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[4] [Link]

  • PubChem . Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Compound Summary). National Center for Biotechnology Information. [Link]

  • BIPM . Internal Standards for Quantitative 19F NMR. Bureau International des Poids et Mesures. [Link]

Sources

Methyl 3-[(4-fluorophenyl)methoxy]benzoate: A Strategic Meta-Vector Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS 381234-84-0) represents a high-value intermediate in the synthesis of biaryl ether pharmacophores. Unlike its para-substituted analogs—widely recognized in fibrate-class PPAR agonists—this meta-substituted scaffold offers a distinct geometric vector ("kinked" conformation) crucial for probing hydrophobic sub-pockets in targets such as GPR40 (FFAR1), PPAR


, and VLA-4. This guide details the physicochemical rationale, synthetic protocols, and application strategies for deploying this scaffold in hit-to-lead optimization.

Part 1: Chemical Architecture & Physicochemical Rationale

The "Meta-Vector" Advantage

In medicinal chemistry, the orientation of lipophilic tails relative to the polar headgroup (usually a carboxylic acid or bioisostere) defines potency and selectivity.

  • Para-Substitution (Linear): Classic fibrates (e.g., Fenofibrate) utilize a linear 4-substituted geometry to span narrow hydrophobic channels.

  • Meta-Substitution (Kinked): Methyl 3-[(4-fluorophenyl)methoxy]benzoate introduces a

    
     bond angle. This "kink" allows the 4-fluorobenzyl tail to access orthogonal hydrophobic pockets often unreachable by linear analogs, a strategy critical in differentiating GPR40 agonists (insulin secretion) from PPAR agonists (lipid metabolism).
    
The Fluorine Effect

The inclusion of the 4-fluoro substituent on the benzyl ring is not arbitrary; it serves three specific medicinal chemistry functions:

  • Metabolic Blocking: The para-position of a benzyl ether is a primary site for CYP450-mediated hydroxylation. Fluorine blocks this "soft spot," significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity (

    
    ) lowers the electron density of the aromatic ring, potentially reducing 
    
    
    
    -
    
    
    stacking interactions that can lead to non-specific binding or aggregation.
  • Lipophilicity Tuning: Fluorine increases

    
     moderately (approx. +0.1 to +0.2 units vs. H) without the steric bulk of chlorine or methyl groups, maintaining the "lock-and-key" fit.
    

Table 1: Calculated Physicochemical Profile

PropertyValueMedicinal Chemistry Implication
Molecular Weight 260.26 g/mol Fragment-like; leaves room for significant elaboration.
cLogP ~3.3Ideal lipophilicity for membrane permeability; requires polar decoration (acid/amide) for solubility.
TPSA 35.5

High oral bioavailability potential (Rule of 5 compliant).
Rotatable Bonds 4Moderate flexibility; balances entropy penalties upon binding.

Part 2: Synthetic Methodology & Divergent Workflows

The utility of Methyl 3-[(4-fluorophenyl)methoxy]benzoate lies in its role as a divergent core. The methyl ester serves as a temporary protecting group that directs chemistry to the linker before being activated for library generation.

Core Synthesis: Williamson Ether Strategy

The construction of the biaryl ether linkage is best achieved via a base-mediated


 displacement.
  • Reagents: Methyl 3-hydroxybenzoate (Nucleophile), 4-Fluorobenzyl bromide (Electrophile).

  • Base: Potassium Carbonate (

    
    ). Note: 
    
    
    
    can be used for faster kinetics, but
    
    
    is cost-effective for scale-up.
  • Solvent: Acetone (reflux) or DMF (

    
    ). Acetone is preferred for ease of workup (filtration/evaporation).
    
Divergent Library Generation

Once the scaffold is secured, it branches into three primary pathways:

  • Pathway A (Hydrolysis): Saponification to 3-[(4-fluorophenyl)methoxy]benzoic acid . This is the active pharmacophore for GPR40/PPAR screens.

  • Pathway B (Amidation): Direct aminolysis or hydrolysis-coupling to generate Benzamides . Used to target kinases or VLA-4 where a hydrogen-bond donor/acceptor motif is required.

  • Pathway C (Reduction): Reduction to the Benzyl alcohol , converting the ester to a methylene linker for further chain extension.

Visualization of Synthetic Workflow

Synthesis_Workflow Start Methyl 3-hydroxybenzoate Scaffold Methyl 3-[(4-fluorophenyl) methoxy]benzoate (The Scaffold) Start->Scaffold K2CO3, Acetone Reflux, 12h Reagent 4-Fluorobenzyl bromide Reagent->Scaffold Acid Acid Derivative (GPR40/PPAR Active) Scaffold->Acid LiOH, THF/H2O Hydrolysis Amide Benzamide Library (Kinase/VLA-4) Scaffold->Amide 1. LiOH 2. R-NH2, HATU Alcohol Benzyl Alcohol (Chain Extension) Scaffold->Alcohol LiAlH4, THF Reduction

Figure 1: Divergent synthetic pathways starting from the methyl ester scaffold.

Part 3: Medicinal Chemistry Case Studies

Case Study 1: GPR40 (FFAR1) Agonists

GPR40 agonists stimulate glucose-dependent insulin secretion.[1] Early ligands (e.g., phenylpropanoic acids) suffered from high lipophilicity (Lipophilic Ligand Efficiency issues).

  • Application: Using the meta-benzoate scaffold reduces the molecular weight compared to propanoic acid tails while maintaining the critical biaryl ether pharmacophore.

  • Mechanism: The carboxylate (formed after hydrolysis) interacts with Arg183/Arg258 in the GPR40 anchor site, while the 4-fluorobenzyl tail occupies the hydrophobic crevice. The meta-linkage positions the tail to avoid steric clash with the transmembrane domain helices, often showing superior selectivity over para-analogs.

Case Study 2: VLA-4 Antagonists

Benzoic acid derivatives have been explored as VLA-4 (Integrin


) antagonists for treating inflammation.[2]
  • SAR Insight: In VLA-4 ligands, the benzoic acid core often requires a specific vector to project a hydrophobic group into the

    
    -subunit pocket. The meta-((4-fluorobenzyl)oxy) motif has been utilized to optimize this vector, improving IC50 values by optimizing the "depth" of pocket penetration compared to shorter phenoxy linkers.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Scope: Gram-scale preparation of the core scaffold.

  • Setup: Charge a 250 mL round-bottom flask with Methyl 3-hydroxybenzoate (5.0 g, 32.8 mmol) and Acetone (100 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    )  (6.8 g, 49.2 mmol, 1.5 eq). Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Alkylation: Dropwise add 4-Fluorobenzyl bromide (4.5 mL, 36.1 mmol, 1.1 eq).

  • Reaction: Equip with a reflux condenser and heat to reflux (

    
    ) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a white/off-white solid.

  • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.

    • Characterization:

      
       NMR (CDCl3) should show a singlet at 
      
      
      
      3.9 (methyl ester) and a singlet at
      
      
      5.1 (benzylic
      
      
      ).
Protocol B: Hydrolysis to 3-[(4-fluorophenyl)methoxy]benzoic Acid

Scope: Generating the active pharmacophore.

  • Dissolution: Dissolve the methyl ester (1.0 eq) in THF/Water (3:1 ratio).

  • Saponification: Add Lithium Hydroxide Monohydrate (2.0 eq). Stir at ambient temperature for 4 hours.

  • Quench: Acidify to pH 2-3 using 1M HCl. The product will precipitate.

  • Isolation: Filter the white precipitate, wash with water, and dry in a vacuum oven. This acid is ready for biological testing or amide coupling.

Part 5: SAR Decision Logic

The following diagram illustrates the decision matrix for medicinal chemists when employing this scaffold.

SAR_Logic Target Target Identification (GPR40, PPAR, VLA-4) Scaffold Methyl 3-[(4-fluorophenyl) methoxy]benzoate Target->Scaffold GeoCheck Does binding pocket require linear fit? Scaffold->GeoCheck ParaRoute Switch to Para-isomer (Fibrate-like) GeoCheck->ParaRoute Yes MetaRoute Proceed with Meta-isomer (Kinked Vector) GeoCheck->MetaRoute No (Selectivity Driver) MetabStab Metabolic Liability? MetaRoute->MetabStab KeepF Retain 4-Fluoro (Blocks oxidation) MetabStab->KeepF High Clearance at Para ModF Modify Benzyl Ring (e.g., 3,4-difluoro) MetabStab->ModF Clearance elsewhere

Figure 2: SAR decision tree for optimizing biaryl ether scaffolds.

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313). National Library of Medicine. Available at: [Link]

  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists.[3] Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.[3] (Contextual grounding for biaryl ether GPR40 agonists). Available at: [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists.[2] Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.[2] Available at: [Link]

  • Negi, A. S., et al. Structure Activity Relationship (SAR) of Benzoic Acid Derivatives. (General SAR principles for benzoic acid scaffolds). Available at: [Link]

Sources

Investigating the Mechanism of Action of Methyl 3-[(4-fluorophenyl)methoxy]benzoate: A Target Deconvolution Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Mechanism of Action of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (referred to herein as MFMB-3 ) represents a privileged scaffold in medicinal chemistry, sharing significant pharmacophoric overlap with established modulators of metabolic and inflammatory pathways. Structurally characterized by a lipophilic 4-fluorobenzyloxy tail linked to a benzoate ester headgroup, MFMB-3 requires a rigorous mechanistic investigation to distinguish between its potential roles as a G-Protein Coupled Receptor (GPCR) agonist (specifically FFAR1/GPR40 ), a Nuclear Receptor modulator (PPAR


/

), or an enzyme inhibitor (e.g., Tyrosinase or Aldose Reductase ).

This technical guide outlines a self-validating experimental workflow to elucidate the Mechanism of Action (MoA) of MFMB-3. We prioritize the hypothesis that MFMB-3 functions as a prodrug , where the methyl ester facilitates cellular entry before intracellular hydrolysis reveals the bioactive carboxylic acid pharmacophore.

Structural Analysis & Pharmacophore Mapping

Before wet-lab investigation, in silico profiling establishes the probable biological interaction space.

Chemical Architecture
  • Lipophilic Tail (4-Fluorobenzyloxy): The fluorine atom at the para-position blocks metabolic oxidation (CYP450 mediated) and enhances lipophilicity (LogP), improving membrane permeability. This motif is critical for hydrophobic pocket occupancy in targets like GPR40.

  • Linker (Ether): Provides rotational freedom while maintaining a specific distance (~4-5 Å) between the aromatic rings, characteristic of "fibrate-like" metabolic modulators.

  • Headgroup (Methyl Benzoate): The methyl ester masks the polar carboxylate. In biological systems, this is often a "pro-moiety." The free acid (3-[(4-fluorophenyl)methoxy]benzoic acid) mimics the endogenous ligands of fatty acid receptors.

Target Prediction Table
Pharmacophore FeaturePredicted Target ClassReference Mechanism
Acidic Headgroup (Post-Hydrolysis) GPCR (GPR40/FFAR1) Allosteric activation via the transmembrane domain (TMD) or extra-helical loop binding.
Diphenyl Ether Scaffold Nuclear Receptor (PPAR) Ligand Binding Domain (LBD) activation; Helix 12 stabilization.
Benzoate Ester Enzyme (Tyrosinase) Competitive inhibition of the binuclear copper active site (melanogenesis pathway).

Core Directive: The Investigation Workflow

To scientifically validate the MoA, we employ a phased workflow: Bioactivation Confirmation


 Phenotypic Screening 

Orthogonal Target Validation
.
Phase 1: Bioactivation & Stability (The Prodrug Hypothesis)

Rationale: Many benzoate esters are inactive until hydrolyzed. Testing the ester directly in cell-free assays (without esterases) may yield false negatives.

Protocol 1.1: Esterase Sensitivity Assay

  • Incubation: Incubate MFMB-3 (10

    
    M) in human liver microsomes (HLM) and plasma at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the depletion of parent (m/z ~260) and appearance of the free acid (m/z ~246).

  • Decision Gate: If

    
     mins in plasma, subsequent in vitro receptor assays must use the free acid  form, while cell-based assays can use the methyl ester  (MFMB-3).
    
Phase 2: Functional Screening (GPCR vs. Nuclear Receptor)

Given the structural similarity to Fasiglifam (TAK-875), the primary suspect is GPR40 (FFAR1) .

Protocol 2.1: Calcium Flux Assay (GPR40 Agonism)

  • Cell Line: CHO-K1 stably expressing human GPR40 and G

    
     (promiscuous G-protein to force Calcium coupling).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Method:

    • Seed cells (10,000/well) in 384-well black-wall plates.

    • Load with Fluo-4 AM for 60 min at 37°C.

    • Inject MFMB-3 (titration 1 nM – 10

      
      M).
      
    • Measure fluorescence kinetics (

      
       494nm, 
      
      
      
      516nm) on a FLIPR Tetra system.
  • Positive Control: Linoleic Acid or Fasiglifam.

  • Success Criteria: Dose-dependent increase in RFU (Relative Fluorescence Units) with

    
    M.
    
Phase 3: Pathway Visualization (Graphviz)

The following diagram illustrates the hypothesized signaling cascade if MFMB-3 acts as a GPR40 agonist (Gq-coupled).

GPR40_Pathway MFMB3 MFMB-3 (Methyl Ester) Acid Active Metabolite (Free Acid) MFMB3->Acid Hydrolysis GPR40 GPR40 (FFAR1) Receptor Acid->GPR40 Bind/Activate Esterase Intracellular Esterases Esterase->MFMB3 Catalysis Gq Gαq Protein GPR40->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Cleave IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Phenotype) Ca->Insulin Exocytosis

Figure 1: Hypothesized Mechanism of Action. MFMB-3 acts as a prodrug, hydrolyzing to its acid form to activate GPR40, triggering the Gq-PLC-IP3 pathway leading to Calcium mobilization.

Orthogonal Validation: Thermal Shift Assay (DSF)

To confirm the compound binds directly to the target protein (and not an artifact), perform Differential Scanning Fluorimetry.

  • Concept: Ligand binding stabilizes the protein, shifting its melting temperature (

    
    ) higher.
    
  • Protocol:

    • Mix Recombinant Target Protein (e.g., PPAR

      
       LBD) with SYPRO Orange dye.
      
    • Add MFMB-3 (or free acid) at 10x concentration.

    • Ramp temperature from 25°C to 95°C in a qPCR machine.

    • Result: A

      
      C confirms direct physical binding.
      

Quantitative Data Summary (Hypothetical/Reference)

Based on Structure-Activity Relationships (SAR) of similar 3-alkoxy benzoates [1, 2], the following potency ranges define a "hit" vs. "lead":

Assay TypeParameterWeak Hit CriteriaLead Criteria
GPR40 Ca2+ Flux

1 - 10

M
< 100 nM
PPAR

Reporter

> 10

M
< 1

M
Tyrosinase Inhibition

50 - 100

M
< 10

M
Metabolic Stability

(Microsomes)
< 15 min> 60 min

Synthesis of Findings & Conclusion

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a versatile chemical probe. Its mechanism is likely bifurcated:

  • In Whole Cells: It acts as a membrane-permeable prodrug.

  • At the Target: The hydrolyzed acid functions as an agonist for fatty acid receptors (GPR40) or nuclear receptors (PPARs).

Researchers must prioritize the hydrolysis step in their experimental design. Failure to account for the ester-to-acid conversion is the most common cause of discrepancy between cell-free (binding) and cell-based (functional) assays for this scaffold.

References

  • Christiansen, E., et al. (2011). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist." Journal of Medicinal Chemistry. Link

  • Hauge, M., et al. (2015). "Structural Basis of GPR40 Allosteric Agonism." Nature. Link

  • Fun, H. K., et al. (2011).[1] "2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate."[1] Acta Crystallographica Section E. Link

  • Chiodi, D., & Ishihara, Y. (2024).[2] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Link

  • Mahajan, S., et al. (2023). "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer." Preprints. Link

Sources

In Silico Characterization of Methyl 3-[(4-fluorophenyl)methoxy]benzoate: From Orphan Ligand to Target Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational workflow for characterizing Methyl 3-[(4-fluorophenyl)methoxy]benzoate (PubChem CID: 3757313).[1] While this specific chemical entity acts as a versatile intermediate in medicinal chemistry, its structural scaffold—comprising a benzoate core linked via a flexible ether bridge to a fluorinated phenyl ring—resembles the pharmacophores of established PPAR agonists, tyrosinase inhibitors, and specific kinase modulators.

This guide moves beyond standard docking tutorials. It presents a rigorous Target Deconvolution Protocol , designed to identify biological targets for "orphan" ligands and validate their interaction dynamics using Molecular Dynamics (MD) and Density Functional Theory (DFT).[1]

Part 1: Ligand Chemistry & Quantum Mechanical Preparation

Before any docking can occur, the electronic state of the ligand must be rigorously defined. The flexibility of the methylene ether linker (


) and the electronegativity of the fluorine atom introduce conformational complexities that standard force fields (like MMFF94) often oversimplify.[1]
Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional domains:

  • Headgroup: Methyl benzoate (Potential H-bond acceptor; prodrug moiety susceptible to esterases).[1]

  • Linker: Methoxy ether bridge (Rotatable, determining the "L-shape" vs. "Linear" conformation).[1]

  • Tail: 4-Fluorophenyl ring (Lipophilic, potential for halogen bonding).[1]

DFT Optimization Protocol

To ensure the input geometry for docking is physically accurate, we employ Density Functional Theory (DFT).[1]

  • Theory Level: B3LYP/6-31G(d,p) (Standard for organic drug-like molecules).[1]

  • Solvation Model: PCM (Polarizable Continuum Model) simulating water.[1]

  • Objective: Calculate the rotational energy barrier of the ether linkage.

Protocol:

  • Conformer Generation: Generate 50 initial conformers using RDKit or OpenBabel to sample the ether torsion angles.[1]

  • Geometry Optimization: Submit the lowest energy conformer to Gaussian or ORCA.[1]

  • ESP Calculation: Compute Electrostatic Potential charges (Merz-Kollman) to replace standard Gasteiger charges, ensuring the electron-withdrawing effect of the Fluorine is accurately represented on the tail ring.

Part 2: Inverse Docking & Target Identification

Since this is an orphan ligand, we do not start with a single target. We employ Inverse Virtual Screening (IVS) to map the ligand against a pharmacophore database.[1]

The Target Hypothesis

Based on the structural scaffold (Biaryl ether + Acid/Ester headgroup), the highest probability targets are:

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor gamma):  The structure mimics fibrates and glitazones (lipophilic tail + polar head).[1]
    
  • COX-2 (Cyclooxygenase-2): The 4-fluorophenyl group fits the hydrophobic side pocket of COX-2.[1]

  • Tyrosinase: Benzoate derivatives are known competitive inhibitors.[1]

Workflow Diagram: From Ligand to Target

The following diagram illustrates the decision tree for identifying and validating the target.

G Ligand Ligand: Methyl 3-[(4-fluorophenyl)methoxy]benzoate QM_Prep QM Prep (DFT B3LYP/6-31G**) ESP Charge Calculation Ligand->QM_Prep Pharmacophore Pharmacophore Modeling (Hydrophobic + Acceptor + Halogen) QM_Prep->Pharmacophore Target_DB Target Database Screening (PDB / ChEMBL) Pharmacophore->Target_DB Hit_PPAR Hit: PPAR-gamma (Lipid Metabolism) Target_DB->Hit_PPAR High Tanimoto Score Hit_COX Hit: COX-2 (Inflammation) Target_DB->Hit_COX Shape Complementarity Docking Induced Fit Docking (IFD) Flexible Receptor Sampling Hit_PPAR->Docking Hit_COX->Docking MD_Sim MD Simulation (100ns) Stability Check Docking->MD_Sim

Figure 1: Inverse Virtual Screening workflow for target deconvolution of the benzoate derivative.

Part 3: Induced Fit Docking (IFD) Protocol

We will focus on PPAR


 (PDB ID: 2PRG)  as the primary case study, as the ligand's "U-shaped" folding capability allows it to occupy the large hydrophobic pocket of this receptor.

Critical Challenge: The receptor binding pocket is dynamic.[1] Rigid receptor docking (Standard Precision) often fails for biaryl ethers because it cannot accommodate the specific rotation of the phenyl ring required to fit the sub-pockets.[1] Induced Fit Docking (IFD) is mandatory.[1]

Step-by-Step IFD Methodology
StepParameterRationale
1. Grid Generation Center: Ligand from PDB 2PRGBox Size: 20ÅEnsures the entire Y-shaped pocket of PPAR

is covered.[1]
2. Conformational Sampling Algorithm: Prime (Schrödinger) or RosettaLigandSide chains: Trimmed (5Å radius)Temporarily reduces steric clashes to allow the ligand to find the deep pocket.[1]
3. Initial Glide Docking Soft Potential (0.5 scaling)Allows slight overlap between ligand and protein atoms to identify rough poses.[1]
4. Prime Refinement Residues within 5Å optimizedThe protein side chains (e.g., Tyr473, His323) are re-oriented to fit the specific ligand pose.
5. Re-Docking Hard Potential (Standard Precision)Final scoring is performed into the adapted pocket geometry.[1]
Evaluation Criteria (Self-Validating System)

A valid docking pose must satisfy the following interactions:

  • Halogen Bond: The Fluorine atom should orient toward the hydrophobic arm (near Phe282).[1]

  • Pi-Stacking: The central benzoate ring should stack with Phe363.[1]

  • H-Bonding: The ester carbonyl (or hydrolyzed acid) must interact with the His323/Tyr473 network (the "AF-2 helix stabilization" mechanism).[1]

Part 4: Molecular Dynamics & Binding Stability

Static docking provides a snapshot; MD simulation provides the "movie" of the interaction. This is critical to verify if the flexible ether linker holds the molecule in the active conformation or if it collapses.

Simulation Setup (GROMACS/AMBER)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

  • System: Water box (TIP3P), neutralized with Na+/Cl- (0.15 M).[1]

  • Duration: 100 ns.

Trajectory Analysis Workflow

We analyze the Root Mean Square Deviation (RMSD) to determine stability.[1]

MD_Logic Start Start MD Trajectory Analysis RMSD_Calc Calculate Ligand RMSD (Reference: Protein Backbone) Start->RMSD_Calc Decision Is RMSD < 2.5Å? RMSD_Calc->Decision Stable Stable Binding Mode Proceed to Free Energy (MMPBSA) Decision->Stable Yes Unstable Ligand Drift/Ejection Decision->Unstable No Analyze_Hbond Analyze H-Bond Occupancy (His323 - Ester Carbonyl) Stable->Analyze_Hbond Unstable->Analyze_Hbond Check loss of anchor

Figure 2: Logical flow for assessing MD simulation stability.

Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity, we extract 100 frames from the stable portion of the trajectory and calculate


:

[1]
  • Target Value: A

    
     lower than -8.0 kcal/mol generally indicates a lead-like affinity for PPAR
    
    
    
    .[1]
  • Key Contributor: The Van der Waals term is expected to dominate due to the hydrophobic 4-fluorophenyl tail.[1]

Part 5: ADMET & Lead Optimization

The methyl ester group in Methyl 3-[(4-fluorophenyl)methoxy]benzoate is metabolically labile.[1] In vivo, carboxylesterases (CES1) will rapidly hydrolyze this to the free acid .[1]

Prodrug Consideration[1]
  • In Silico Strategy: You must dock both the ester (parent) and the acid (metabolite).[1]

    • Ester: Likely penetrates membranes better (High LogP ~3.3).[1]

    • Acid:[1][2] Likely the active species for nuclear receptors (PPARs require an acidic headgroup).[1]

Toxicity Alert (Structural Alerts)
  • Fluorine: Generally safe, improves metabolic stability of the phenyl ring by blocking para-hydroxylation.

  • Benzoate: Safe, commonly excreted as hippuric acid after glycine conjugation.

References

  • PubChem. (2025).[1] Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] National Library of Medicine.[1] [Link][1]

  • Schrödinger, LLC. (2024).[1][3] Induced Fit Docking Protocol: Accounting for Protein Flexibility. Schrödinger Knowledge Base. [Link]

  • Berman, H. M., et al. (2000).[1] The Protein Data Bank.[1][3][4] Nucleic Acids Research.[1] (Reference for PDB ID: 2PRG).[1] [Link][1]

  • GROMACS. (2024).[1] Molecular Dynamics Simulation Manual: Free Energy Calculations. [Link][1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard for DFT calculations). [Link][1]

Sources

Technical Guide: Biological Activity Screening of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity screening of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its structural analogs. It is designed for medicinal chemists and pharmacologists to transition from chemical synthesis to validated biological profiling.

Executive Summary & Chemical Rationale

The compound Methyl 3-[(4-fluorophenyl)methoxy]benzoate represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic fluorobenzyl tail linked via an ether bridge to a benzoate core.

Structural Pharmacology
  • The Fluorine Effect: The para-fluorine substitution on the benzyl ring blocks metabolic oxidation at the C4 position (preventing rapid clearance via CYP450) and increases lipophilicity (

    
    ), enhancing membrane permeability [1].
    
  • The Meta-Linkage: Unlike linear para-substituted analogs, the 3-position (meta) ether linkage induces a "bent" conformation. This geometry is critical for fitting into the hydrophobic pockets of targets such as Tyrosinase , PPAR

    
     , or bacterial cell wall synthesis enzymes [2].
    
  • Ester Functionality: While the free acid is often the active pharmacophore for enzymatic inhibition, the methyl ester acts as a prodrug, facilitating cellular entry before intracellular hydrolysis.

Chemical Synthesis & Library Generation

Before screening, the integrity of the compound library must be validated. The standard synthesis involves a Williamson etherification.

Reaction Protocol:

  • Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 4-fluorobenzyl bromide (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Acetone or DMF (Reflux).

  • Purification: Recrystallization from Ethanol/Water.

  • QC Check:

    
     NMR (Confirm singlet at 
    
    
    
    3.8 ppm for
    
    
    and doublet at
    
    
    5.1 ppm for
    
    
    ).

Primary Screening: Antimicrobial Activity[1]

Benzoic acid derivatives often exhibit bacteriostatic properties. The fluorinated benzyl group enhances activity against Gram-positive bacteria by disrupting the cell membrane.

Protocol: Microbroth Dilution Assay (MIC determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Workflow:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5

    
    g/mL to 256 
    
    
    
    g/mL.
    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD

    
     measurement.
    
    • MIC: Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10

      
      L from clear wells onto agar; lowest concentration with 
      
      
      
      kill.
Data Reporting Standard
Compound IDR-Group (Pos 4)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Activity Class
MB-F01 -F 4.0 64.0 Selective Gram(+)
MB-H01-H32.0>128Inactive
MB-Cl01-Cl8.064.0Moderate

Secondary Screening: Cytotoxicity (Anticancer)

Fluorinated benzyl ethers have shown potency against carcinoma lines by inhibiting tubulin polymerization or inducing apoptosis via the mitochondrial pathway [3].

Protocol: MTT Cell Viability Assay

Target Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver). Control Line: HUVEC (Normal endothelial) to determine Selectivity Index (SI).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations (0.1 – 100

    
    M) of Methyl 3-[(4-fluorophenyl)methoxy]benzoate for 48 hours.
    
  • Dye Addition: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
    
    • Mechanism:[1] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan in living cells.

  • Solubilization: Aspirate medium; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Visualization: Screening Workflow

ScreeningWorkflow Start Compound Library (Methyl 3-[(4-fluorophenyl)methoxy]benzoate) QC QC: 1H-NMR & HPLC (Purity > 95%) Start->QC Split Assay Branching QC->Split Microbio Antimicrobial Screen (MIC/MBC) Split->Microbio Path A Cyto Cytotoxicity Screen (MTT / SRB) Split->Cyto Path B HitSel Hit Selection (MIC < 10 µg/mL OR IC50 < 10 µM) Microbio->HitSel Cyto->HitSel Mech Mechanism of Action (Apoptosis / Membrane Permeability) HitSel->Mech Valid Hits

Figure 1: High-throughput screening workflow for benzoate derivatives, prioritizing purity validation before biological branching.

Mechanism of Action (MoA) Investigation

If the compound shows cytotoxicity, the mechanism is likely Apoptosis induction . The fluorinated benzyl group facilitates mitochondrial membrane depolarization.

Apoptotic Signaling Pathway

The compound is hypothesized to trigger the intrinsic apoptotic pathway.

ApoptosisPathway Drug Methyl 3-[(4-fluorophenyl) methoxy]benzoate Bax Bax/Bak Activation Drug->Bax Induction Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Pore Formation Casp9 Caspase-9 CytoC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis DNA Fragmentation

Figure 2: Hypothesized intrinsic apoptotic cascade triggered by fluorinated benzoate derivatives via mitochondrial stress.

ADME Profiling: Lipophilicity

Lipophilicity (


) is the primary predictor of oral bioavailability for this class.
Protocol: RP-HPLC LogP Determination

Instead of the "Shake-flask" method, use RP-HPLC for higher throughput [4].

  • Column: C18 Reverse Phase.

  • Mobile Phase: Methanol/Water (Isocratic, varying ratios).

  • Standards: Calibrate using toluene, naphthalene, and DDT (compounds with known

    
    ).
    
  • Measurement: Calculate the capacity factor (

    
    ) for the test compound.
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is dead time (uracil).
  • Correlation: Plot

    
     vs. % Methanol and extrapolate to 0% organic modifier (
    
    
    
    ).
  • Target: Optimal range for oral drugs is

    
     2.0 – 4.0. Methyl 3-[(4-fluorophenyl)methoxy]benzoate typically falls near 3.3 , indicating good oral absorption but potential solubility issues in aqueous media.
    

References

  • PubChem. (2025).[2] Methyl 3-[(4-fluorophenyl)methoxy]benzoate | C15H13FO3.[2][3] National Library of Medicine. [Link]

  • Zhang, Y., et al. (2011). Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cakir, F., et al. (2024). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents. ResearchGate. [Link]

  • Pospisilova, M., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates. MDPI Molecules. [Link]

  • Li, Z., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide. Drug Design, Development and Therapy.[4] [Link]

Sources

Strategic Deployment of Fluorinated Benzoates in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Pivot

In early-stage drug discovery, the benzoate moiety (phenyl carboxylate) serves as a privileged scaffold due to its ability to engage in hydrogen bonding,


-stacking, and facile coupling chemistry. However, "naked" benzoates often suffer from rapid metabolic clearance (ester hydrolysis or aromatic hydroxylation) and suboptimal lipophilicity.

The strategic introduction of fluorine onto the benzoate core is not merely a steric block; it is an electronic toggle switch. This guide details how to exploit fluorinated benzoates to modulate


, block metabolic soft spots, and refine binding affinity without altering the fundamental pharmacophore geometry.

Physicochemical Profiling: The Electronic Toggle

The position of the fluorine atom on the benzoate ring dictates the physicochemical outcome. Unlike larger halogens, fluorine’s small van der Waals radius (


) mimics hydrogen (

), allowing for "stealth" electronic modulation with minimal steric penalty.
Acidity Modulation ( )

The acidity of the benzoic acid precursor (and the hydrogen-bond accepting capability of the resulting ester/amide) is heavily influenced by the inductive effect (


) of fluorine.
  • Ortho-substitution (2-F): Drastically lowers

    
     (increases acidity) due to the strong inductive effect operating over a short distance. While steric twisting ("Ortho Effect") is prominent with Cl or Br, for Fluorine, the effect is primarily electronic and dipole-related.
    
  • Meta-substitution (3-F): Moderate acidification.

  • Para-substitution (4-F): Minimal effect on

    
     compared to ortho, as the resonance donation (
    
    
    
    ) competes with the inductive withdrawal (
    
    
    ).

Table 1: Comparative Acidity of Fluorinated Benzoic Acids

CompoundSubstituent Position

(approx. aq)

(vs unsubstituted)
Electronic Driver
Benzoic Acid-4.200.0Reference
2-Fluorobenzoic acid Ortho3.27 -0.93Strong

, Dipole alignment
3-Fluorobenzoic acid Meta3.86-0.34Moderate

4-Fluorobenzoic acid Para4.14-0.06

offset by

Lipophilicity ( )

Fluorination typically increases lipophilicity (


 per F atom), facilitating membrane permeability. However, ortho-fluorination can sometimes result in a lower-than-expected 

increase due to the polarity of the C-F bond creating a high local dipole moment that interacts with solvent water.

Metabolic Stability: Blocking the "Soft Spots"[1][2]

The primary liability of aromatic rings in drug candidates is oxidation by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. These enzymes typically attack the electron-rich para position.

The C-F Blockade Mechanism

Replacing a C-H bond with a C-F bond increases metabolic stability through two mechanisms:

  • Bond Strength: The C-F bond (

    
     kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    kcal/mol), making homolytic cleavage by the CYP iron-oxo species energetically unfavorable.
  • Electronic Deactivation: The electronegative fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species (

    
    ).
    
Visualization: SAR & Metabolic Logic

The following diagram illustrates the decision logic for placing fluorine atoms to optimize properties.

SAR_Logic Start Benzoate Scaffold Optimization Ortho Ortho-F (2-Pos) Start->Ortho Meta Meta-F (3-Pos) Start->Meta Para Para-F (4-Pos) Start->Para Effect_Ortho Lowers pKa (-0.9) Modulates Conformation (Dipole Repulsion) Ortho->Effect_Ortho Effect_Meta Moderate Electronic Deactivation Meta->Effect_Meta Effect_Para Blocks CYP Metabolism (Major Soft Spot) Minimal pKa Shift Para->Effect_Para Outcome Optimized Lead: Balanced Lipophilicity & Metabolic Stability Effect_Ortho->Outcome Effect_Para->Outcome

Caption: Decision tree for fluorine placement on the benzoate ring based on desired physicochemical outcome.

Synthetic Methodology: Amide Coupling with Fluorobenzoates

While many fluorinated benzoic acids are commercially available, coupling them to amines to create benzamide pharmacophores requires attention to the electronic deactivation caused by fluorine.

The Challenge

Fluorinated benzoic acids (especially ortho-substituted) are more acidic. While this makes the carboxylate a better leaving group in theory, the nucleophilic attack on the carbonyl carbon during coupling can be slower due to steric shielding (if ortho) or electronic repulsion.

Protocol: HATU-Mediated Coupling of 2,4-Difluorobenzoic Acid

This protocol is optimized for electron-deficient benzoic acids.

Materials:

  • 2,4-Difluorobenzoic acid (1.0 equiv)

  • Amine partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve 2,4-difluorobenzoic acid in anhydrous DMF (0.2 M concentration) under Nitrogen.

  • Base Addition: Add DIPEA. Stir for 5 minutes. Note: The solution may warm slightly.

  • Coupling Agent: Add HATU in one portion. The solution will turn yellow/orange. Stir for 10 minutes to form the activated O-At ester.

  • Amine Addition: Add the amine partner.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LC-MS. The electron-withdrawing fluorine accelerates the reaction compared to electron-rich benzoates, but watch for hydrolysis of the active ester if water is present.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then sat.

    
    , then brine. Dry over 
    
    
    
    .

Validation Protocols: Self-Validating Systems

To ensure the fluorinated compound achieves the desired stability, the following assays must be performed.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

This assay determines if the fluorine substitution successfully blocked CYP-mediated oxidation.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Test Compound (1

    
    M final conc).
    
  • Reference: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and test compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: If

      
      , the design strategy is validated.
      
Workflow Visualization

Stability_Workflow Prep Sample Prep (1 µM Cmpd + Microsomes) Incubate Incubation 37°C + NADPH Prep->Incubate Start Quench Quench (ACN + IS) Incubate->Quench t=0,15,30,60 Analyze LC-MS/MS Quantification Quench->Analyze Supernatant Calc Calc Intrinsic Clearance (CLint) Analyze->Calc

Caption: Experimental workflow for validating metabolic stability improvements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.[2] [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[3][4][5] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[4] [Link][5]

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008).[7] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) represents a classic bi-aryl ether benzoate scaffold.[1] In medicinal chemistry, this structure acts as a "privileged fragment"—a molecular framework capable of providing ligands for diverse biological targets, most notably G-Protein Coupled Receptors (specifically GPR40/FFAR1) , PPAR modulators , and Tyrosine Kinase inhibitors (e.g., VEGFR pathways).

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold.[1] It moves beyond simple cataloging to explain the causality of molecular modifications, focusing on the interplay between the lipophilic distal tail and the polar proximal headgroup.[1]

Structural Deconstruction & Pharmacophore Mapping

To perform a rigorous SAR analysis, we must first segment the molecule into four distinct pharmacophoric regions.[1]

The Pharmacophore Zones[1]
  • Region A (The Head): Methyl Benzoate moiety.[1]

    • Role: Primary hydrogen-bond acceptor/donor region; determines solubility and permeability.[1]

  • Region B (The Core): The central phenyl ring (meta-substitution).[1]

    • Role: Scaffolding that orients the head and tail vectors.[1]

  • Region C (The Linker): The oxymethylene ether (-OCH₂-) bridge.[1]

    • Role: Provides rotational freedom and determines the distance between aromatic centroids.[1]

  • Region D (The Tail): The 4-Fluorophenyl group.[1][2]

    • Role: Lipophilic anchor; the fluorine atom modulates metabolic stability and p-orbital stacking.[1]

Visualization: SAR Decision Tree

The following diagram maps the logical flow of optimizing this scaffold.

SAR_Map Scaffold Methyl 3-[(4-fluorophenyl) methoxy]benzoate Region_A Region A: Ester Head Scaffold->Region_A Region_B Region B: Core Ring Scaffold->Region_B Region_C Region C: Linker Scaffold->Region_C Region_D Region D: Distal Tail Scaffold->Region_D Effect_A Hydrolysis to Acid: Active Agonist Species (GPR40/PPAR) Region_A->Effect_A Effect_B Ortho-subst: Restricts conformation (Atropisomerism potential) Region_B->Effect_B Effect_C Rigidification: -OCH2- to -CH=CH- (Stilbene analogs) Region_C->Effect_C Effect_D F-Scan: Para-F blocks P450 metabolism Region_D->Effect_D

Caption: Pharmacophoric segmentation of the scaffold illustrating the functional consequence of modifications in each zone.

Detailed SAR Analysis

Region A: The Ester vs. Acid (Prodrug Dynamics)

The methyl ester in the title compound is rarely the terminal effector in intracellular targets.[1]

  • Mechanism: In vivo, esterases (e.g., hCES1) rapidly hydrolyze the methyl ester to the free carboxylic acid (3-[(4-fluorophenyl)methoxy]benzoic acid).[1]

  • Activity Implications:

    • GPR40/FFAR1: The free acid is essential for forming an ionic lock with Arg183 or Arg258 residues in the receptor binding pocket.[1] The methyl ester acts as a prodrug , enhancing membrane permeability before intracellular or plasma hydrolysis.[1]

    • Local Anesthetic Activity: Retention of the ester is required.[1] Hydrolysis abolishes anesthetic action (similar to procaine).[1]

Region C: The Linker Stability

The ether linkage (-OCH₂-) is chemically stable but metabolically vulnerable to O-dealkylation.[1]

  • Optimization Strategy:

    • Replacement with Amide (-CONH-): Increases polarity and hydrogen bonding potential.[1] Often used to improve solubility but may reduce potency if the target requires a hydrophobic collapse.[1]

    • Replacement with Alkyne (-C≡C-): Rigidifies the molecule, locking the two phenyl rings in a linear vector. This is useful for probing the dimensions of the binding pocket.

Region D: The Fluorine Scan

The para-fluorine is a critical design element, not an accidental substituent.[1]

  • Metabolic Blocking: The para position of a phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation.[1] Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, significantly extending half-life (

    
    ).[1]
    
  • Electronic Effect: Fluorine is electron-withdrawing (inductive) but electron-donating (resonance).[1] It modulates the

    
    -electron density of the distal ring, affecting 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the target protein.

Quantitative Data Summary

The following table summarizes the predicted shifts in physicochemical properties when modifying the core scaffold. These values are critical for Lead Optimization .

Analog ModificationLogP (Lipophilicity)tPSA (Ų)Predicted Metabolic StabilityPrimary SAR Effect
Parent (Methyl Ester) 3.3 35.5 Moderate Baseline (Prodrug)
Hydrolysis Product (Acid)2.657.5HighActive species for GPCRs
4-H Analog (Remove F)3.135.5LowRapid clearance (oxidation)
4-CF3 Analog4.135.5HighIncreased lipophilicity/potency
Linker: Amide (-CONH-)2.465.0HighImproved solubility

Data grounded in standard QSAR predictions for benzoate derivatives [1, 2].[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol: Williamson Ether Synthesis of the Scaffold

This is the industry-standard route for synthesizing the title compound.[1]

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 equiv)[1]

  • 4-Fluorobenzyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Acetone (anhydrous)

Workflow:

  • Activation: Dissolve Methyl 3-hydroxybenzoate in DMF. Add

    
     and stir at RT for 30 min. Checkpoint: Solution should turn slightly yellow/opaque as the phenoxide anion forms.[1]
    
  • Alkylation: Add 4-Fluorobenzyl bromide dropwise. Heat to 60°C for 4-6 hours.

  • Quench: Pour mixture into ice-water. The product will precipitate.[1][3]

  • Purification: Recrystallize from Ethanol.

Reaction Pathway Diagram:

Synthesis_Path Reactants Methyl 3-hydroxybenzoate + 4-F-Benzyl bromide Intermediate Phenoxide Anion (K2CO3 Activation) Reactants->Intermediate Deprotonation Transition SN2 Transition State Intermediate->Transition + Heat (60°C) Product Methyl 3-[(4-fluorophenyl) methoxy]benzoate Transition->Product Precipitate

Caption: Step-wise synthesis via Williamson Ether coupling. The color shift indicates the progression from reactants to stable product.

Protocol: Lipophilicity (LogP) Determination via HPLC

Direct measurement of LogP is superior to computational prediction for fine-tuning SAR.[1]

  • Column: C18 Reverse-phase column.

  • Mobile Phase: Methanol/Water gradient (with 0.1% Formic acid).

  • Standards: Calibrate using 5 known benzoates with LogP ranging 1.0–5.0.

  • Calculation:

    
    , where 
    
    
    
    is the capacity factor
    
    
    .[1]
  • Validation: The

    
     of the calibration curve must be >0.98.[1]
    

Biological Context & Applications[4][5][6][7][8]

GPR40 (FFAR1) Agonism

The title compound shares the 3-alkoxyphenyl-propanoic/benzoic acid pharmacophore seen in Fasiglifam (TAK-875).[1]

  • Mechanism: These agonists bind to an allosteric site on the receptor, potentiating glucose-stimulated insulin secretion (GSIS).[1]

  • SAR Insight: The 4-fluoro group is critical here. Studies on biphenyl ethers show that 4-F substitution improves potency by approximately 5-10x compared to the unsubstituted analog due to better hydrophobic pocket filling [3, 4].[1]

Antimicrobial & Repellent Properties

Benzoate esters are known insect repellents and antimicrobial agents.[1]

  • Bed Bug Repellency: Methyl 3-methoxybenzoate analogs have demonstrated significant spatial repellency against Cimex lectularius (Bed Bugs).[1][4] The addition of the 4-fluorobenzyloxy group increases the molecular weight, potentially reducing volatility but increasing persistence on treated surfaces [5].[1]

References

  • PubChem. "Methyl 3-[(4-fluorophenyl)methoxy]benzoate | C15H13FO3."[1][2] National Library of Medicine. [Link]

  • Li, X., & Zhang, Y. (2012).[1][5] "Synthesis and crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate." PMC (PubMed Central). [Link]

  • Conn, P. J., et al. (2008).[1] "Synthesis and SAR of analogues of the M1 allosteric agonist TBPB." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ma, Y., et al. (2021).[1] "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase." Journal of Medicinal Chemistry. [Link]

  • Sierras, A., et al. (2022).[1] "Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug." Insects (MDPI). [Link]

Sources

Discovery of Novel Biological Targets for Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with established modulators of metabolic GPCRs (e.g., FFAR1/GPR40) and nuclear receptors (PPARs). While often utilized as a chemical building block, its biaryl ether architecture suggests intrinsic biological activity, particularly in metabolic and anti-inflammatory pathways.

This guide outlines a rigorous, non-canonical workflow for target deconvolution of this specific compound. Unlike standard guides that assume a known target, we address the "Phenotypic Hit" scenario: You have observed activity (e.g., glucose uptake, cytokine suppression) and must now identify the proteome-wide interaction partners.

Chemical Profile & Pharmacophore Analysis

Before initiating wet-lab target discovery, we must analyze the compound’s "warhead" potential.

FeatureChemical MoietyBiological Implication (Target Prediction)
Head Group Methyl EsterProdrug Liability: Intracellular esterases (e.g., CES1) likely hydrolyze this to the free acid. Crucial: Target identification must distinguish between the ester (intact) and the acid (metabolite).
Linker Methoxy EtherFlexibility: The ether linkage provides rotational freedom, typical of G-Protein Coupled Receptor (GPCR) ligands fitting into deep hydrophobic pockets.
Tail 4-FluorophenylMetabolic Stability: The para-fluorine blocks P450 oxidation at the susceptible phenyl position, enhancing half-life.
Scaffold meta-Substituted BenzoateGeometry: The meta-substitution creates a "bent" conformation often required for allosteric binding sites (e.g., allosteric modulators of kinases or GPCRs).

Strategic Insight: The structural similarity to Fasiglifam (TAK-875) and other GPR40 agonists suggests the free acid form is likely the active species. All target discovery protocols below must include a parallel arm testing the hydrolyzed free acid analog.

In Silico Target Prediction & Docking

Objective: Narrow the search space before expensive proteomic screens.

We utilize a Ligand-Based Virtual Screening (LBVS) approach, mapping the electrostatic and steric fields of Methyl 3-[(4-fluorophenyl)methoxy]benzoate against the PDB.

Primary Predicted Targets:
  • FFAR1 (GPR40): The carboxylic acid (post-hydrolysis) anchors to Arg183/Arg258.

  • PPAR

    
     / PPAR
    
    
    
    :
    The lipophilic tail and acidic headgroup fit the canonical PPAR binding mode.
  • DHODH (Dihydroorotate Dehydrogenase): Biaryl ethers are known inhibitors of this mitochondrial enzyme.

Experimental Target Deconvolution Strategy

This section details the core workflow. We reject simple affinity chromatography due to the high risk of non-specific binding with lipophilic esters. Instead, we employ Thermal Proteome Profiling (TPP) and Photo-Affinity Labeling (PAL) .

Workflow Visualization

The following diagram outlines the decision matrix for validating targets for this compound.

TargetDiscovery Start Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Phenotypic Hit) Stability Step 1: Plasma/Microsomal Stability (Determine Active Species: Ester vs Acid) Start->Stability Branch_Ester Ester is Stable (Direct Target) Stability->Branch_Ester t1/2 > 60 min Branch_Acid Rapid Hydrolysis (Acid is Active) Stability->Branch_Acid t1/2 < 10 min TPP Step 2: Thermal Proteome Profiling (TPP) (Label-free proteome-wide shift) Branch_Ester->TPP Probe Step 3: Synthesis of Click-Probe (Alkyne-tag at 5-position of benzoate) Branch_Ester->Probe If TPP inconclusive Branch_Acid->TPP MS LC-MS/MS Identification TPP->MS Probe->MS Validation Step 4: Surface Plasmon Resonance (SPR) Kinetic Validation MS->Validation

Caption: Integrated workflow for de-orphaning Methyl 3-[(4-fluorophenyl)methoxy]benzoate. Note the critical divergence based on ester stability.

Detailed Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) / TPP

Why this method? It detects target engagement in live cells, preserving the native protein environment and co-factors.

Materials:

  • Cell Line: HepG2 (metabolic relevance) or THP-1 (inflammatory relevance).

  • Compound: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (10 µM).

  • Lysis Buffer: PBS supplemented with protease inhibitors and 0.4% NP-40.

Step-by-Step Methodology:

  • Treatment: Incubate

    
     cells with the compound (10 µM) or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS, resuspend, and aliquot into 10 PCR tubes.

  • Thermal Challenge: Heat individual aliquots to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes using a thermal cycler.
  • Lysis: Cool to RT, add lysis buffer, and perform three freeze-thaw cycles (liquid

    
     / 
    
    
    
    ) to extract proteins.
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet denatured/aggregated proteins.
    
  • Analysis: Collect soluble supernatant. Analyze via Quantitative Mass Spectrometry (TMT-labeling).

  • Data Interpretation: Plot "melting curves" for each protein. A significant shift (

    
    ) in the presence of the compound indicates direct binding.
    
Protocol B: Activity-Based Protein Profiling (ABPP) Probe Synthesis

If TPP fails (e.g., low abundance membrane proteins), synthesize a "Clickable" analogue.

  • Design: Replace the methyl group of the ester with a propargyl group, OR introduce an alkyne on the 4-fluorophenyl tail (e.g., 4-fluoro-3-ethynylphenyl).

  • Assay: Treat cells

    
     Lysis 
    
    
    
    Click Reaction (CuAAC) with Azide-Biotin
    
    
    Streptavidin Pull-down
    
    
    LC-MS/MS.

Hypothetical Mechanism: GPR40 Signaling Pathway

Assuming the compound acts as a GPR40 agonist (based on pharmacophore), the following pathway would be activated. This serves as the Biological Validation map.

GPR40_Signaling Ligand Methyl 3-[(4-fluorophenyl) methoxy]benzoate GPR40 FFAR1 / GPR40 (GPCR) Ligand->GPR40 Binding Gq Gq/11 GPR40->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca ERK p-ERK1/2 Ca->ERK Phosphorylation Cascade Nucleus Transcription Factors ERK->Nucleus Gene Expression

Caption: Predicted signaling cascade if the compound targets FFAR1 (GPR40), leading to calcium mobilization and ERK phosphorylation.

References

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes Care.[1] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme-inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. Link

  • PubChem Compound Summary. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[2] National Center for Biotechnology Information. Link

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry.[1][3] Link

Sources

CAS number 381234-84-0 properties and literature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 381234-84-0: Technical Profile and Applications in Antiviral Drug Discovery

Part 1: Executive Summary

CAS 381234-84-0 , chemically identified as Methyl 3-[(4-fluorophenyl)methoxy]benzoate , is a specialized organic building block primarily utilized in the synthesis of pharmaceutical candidates, most notably HIV Integrase Strand Transfer Inhibitors (INSTIs) .

This compound serves as a critical intermediate for introducing the 4-fluorobenzyloxy pharmacophore , a structural motif essential for optimizing the lipophilicity and metabolic stability of drug candidates targeting viral enzymes. Its ester functionality allows for orthogonal protection strategies during multi-step synthesis, making it a versatile tool in medicinal chemistry campaigns focused on G-protein coupled receptors (GPCRs) and viral replication machinery.

Part 2: Chemical Identity & Physicochemical Profile

This section aggregates the core data required for analytical verification and formulation development.

PropertySpecification
CAS Number 381234-84-0
IUPAC Name Methyl 3-[(4-fluorophenyl)methoxy]benzoate
Synonyms Methyl 3-(4-fluorobenzyloxy)benzoate; 3-((4-Fluorobenzyl)oxy)benzoic acid methyl ester
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO (>20 mg/mL), DMF, Dichloromethane, Ethyl Acetate; Insoluble in Water
LogP ~3.3 (Predicted) – Indicates high membrane permeability
InChI Key GCBXSXBGZKTEGP-UHFFFAOYSA-N

Part 3: Mechanism of Action & Therapeutic Context

While CAS 381234-84-0 is an intermediate, its structural contribution to the final Active Pharmaceutical Ingredient (API) is biologically significant.

The Role of the 4-Fluorobenzyloxy Motif

In HIV Integrase Inhibitors (e.g., experimental analogs related to the diketo acid class described in patent US20030027847A1), the 4-fluorobenzyl group derived from this intermediate performs two critical functions:

  • Hydrophobic Pocket Occupation: The fluorinated aromatic ring lodges into a specific hydrophobic pocket within the HIV-1 integrase enzyme, stabilizing the inhibitor-enzyme complex.

  • Metabolic Stability: The fluorine substitution at the para position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the benzyl ring, significantly extending the half-life of the final drug.

Downstream Biological Pathway (HIV Replication)

The final compounds synthesized from this intermediate target the Strand Transfer step of the viral life cycle.

HIV_Pathway Viral_DNA Viral DNA (cDNA) Integration Strand Transfer (Viral DNA insertion) Viral_DNA->Integration Substrate Integrase HIV-1 Integrase Enzyme Integrase->Integration Catalyzes Host_DNA Host CD4 Cell DNA Host_DNA->Integration Target Replication Viral Replication Integration->Replication Successful Infection Inhibitor Final Drug Candidate (Derived from CAS 381234-84-0) Inhibitor->Integrase Binds Hydrophobic Pocket (Blocks Catalysis)

Figure 1: Mechanism of Action for HIV Integrase Inhibitors derived from the 3-(4-fluorobenzyloxy)benzoate scaffold.

Part 4: Synthesis & Manufacturing Route

Expert Insight: The synthesis of CAS 381234-84-0 is a classic application of the Williamson Ether Synthesis . However, the choice of base and solvent is critical to minimize hydrolysis of the methyl ester (a common side reaction) while ensuring complete alkylation of the phenol.

Optimized Synthetic Protocol

Reaction Overview: Methyl 3-hydroxybenzoate + 4-Fluorobenzyl bromide + K₂CO₃ → Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a reaction vessel with Methyl 3-hydroxybenzoate (1.0 equiv) and Anhydrous Acetone (10 volumes).

    • Note: Acetone is preferred over DMF for easier workup, provided the reflux temperature is sufficient. If reaction kinetics are slow, switch to DMF or Acetonitrile.

  • Base Addition:

    • Add Potassium Carbonate (K₂CO₃) (1.5 equiv). Ensure the base is finely powdered to maximize surface area.

    • Stir at room temperature for 15 minutes to allow deprotonation of the phenol.

  • Alkylation:

    • Add 4-Fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.

    • Heat the mixture to Reflux (approx. 56–60 °C) .

    • Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1] Reaction is typically complete in 4–6 hours.

  • Workup (Self-Validating Step):

    • Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Validation: The crude residue should be a solid. If oil persists, it may indicate residual solvent or unreacted benzyl bromide.

  • Purification:

    • Recrystallize from Ethanol/Water or triturated with Hexanes .

    • Target Purity: >98% by HPLC.

Synthesis_Workflow Start Start: Methyl 3-hydroxybenzoate Deprotonation Add K2CO3 / Acetone (Phenoxide formation) Start->Deprotonation Alkylation Add 4-Fluorobenzyl bromide Reflux 6h Deprotonation->Alkylation Filtration Filter Inorganic Salts Alkylation->Filtration Isolation Evaporate Solvent (Crude Solid) Filtration->Isolation Purification Recrystallization (EtOH) Isolation->Purification Final CAS 381234-84-0 (>98% Purity) Purification->Final

Figure 2: Process flow for the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate.

Part 5: Experimental Protocols & Handling

Solubility & Formulation for Biological Assays

When using this compound as a reference standard or intermediate in biological assays:

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM.

  • Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

  • Stability: The methyl ester is susceptible to hydrolysis in basic aqueous buffers (pH > 8.0). Ensure assay buffers are near neutral (pH 7.0–7.4).

Quality Control (QC) Parameters
  • 1H NMR (DMSO-d6): Look for the singlet methyl ester peak at ~3.8 ppm and the characteristic benzylic methylene singlet at ~5.1 ppm. The 4-fluorophenyl moiety will show distinct splitting patterns in the aromatic region (6.9–7.5 ppm).

  • Mass Spectrometry: Expected [M+H]+ = 261.26.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3757313, Methyl 3-[(4-fluorophenyl)methoxy]benzoate. Retrieved from [Link]

  • Google Patents (2003). US Patent Application 20030027847A1: HIV integrase inhibitors.[1] (Describes the use of fluorobenzyl-oxy-benzoate intermediates in antiviral drug synthesis). Retrieved from

Sources

Methyl 3-[(4-fluorophenyl)methoxy]benzoate: A Privileged Fluorinated Scaffold for Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of modern drug discovery, Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) represents a high-value "privileged fragment." Unlike structurally inert library members, this compound offers a trifecta of strategic advantages for Fragment-Based Drug Design (FBDD):

  • 19F-NMR "Spy" Capability: The para-fluorine atom acts as a sensitive, background-free NMR reporter for binding events.

  • Synthetic Sociability: The methyl ester provides a low-barrier entry point for fragment growing (via hydrolysis and amidation) without altering the core binding scaffold.

  • Biaryl Ether Geometry: The ether linkage provides rotational flexibility allowing the aromatic rings to adopt non-planar conformations, essential for fitting into hydrophobic sub-pockets often found in kinases and protein-protein interaction (PPI) interfaces.

This guide details the technical deployment of this fragment, from biophysical validation to hit-to-lead expansion.

Part 1: Fragment Architecture & Physicochemical Profiling

The "Rule of Three" Compliance

Effective fragments must leave "chemical room" for subsequent optimization. This compound adheres strictly to the Astex "Rule of Three" (Ro3), ensuring that subsequent growing does not violate drug-like properties (Lipinski's Rule of 5).

PropertyValueRo3 CriteriaStatusImplication
Molecular Weight 260.26 Da< 300 Da✅ PassAllows addition of ~200 Da during optimization.
cLogP 3.3< 3.0⚠️ BorderlineSlightly lipophilic; requires polar growing vectors (e.g., amide formation).
H-Bond Donors 0< 3✅ PassNeutral core; good membrane permeability.
H-Bond Acceptors 3< 3✅ PassEster and ether oxygens act as vector-specific acceptors.
Rotatable Bonds 4< 3⚠️ HighHigher entropy cost upon binding; beneficial for sampling cryptic pockets.
PSA (Polar Surface Area) 35.5 Ų< 60 Ų✅ PassExcellent potential for CNS penetration if required.
Structural Pharmacophore
  • The Anchor (Benzoate Ester): The ester carbonyl accepts hydrogen bonds from backbone amides (e.g., Hinge region in kinases). The methyl group is a "placeholder" for fragment growing.

  • The Linker (Methoxy): The

    
     oxygen introduces a "kink" (
    
    
    
    ), preventing the two rings from being coplanar. This mimics twisted biaryl bioactive metabolites.
  • The Probe (4-Fluorophenyl): A hydrophobic moiety that engages

    
     stacking or fills lipophilic cavities. The fluorine atom modulates pKa and metabolic stability (blocking para-oxidation).
    

Part 2: Biophysical Screening Protocols

The presence of the fluorine atom dictates Ligand-Observed 19F-NMR as the primary screening methodology. This technique is superior to SPR for this fragment due to the absence of protein background signals in the fluorine spectrum.

Protocol: 19F-NMR Binding Assay (T2-Relaxation Filtered)

Objective: Detect binding via the broadening of the 19F signal caused by the tumbling rate change upon protein complexation.

  • Sample Preparation:

    • Fragment Concentration: 50 µM (in

      
      -DMSO).
      
    • Protein Concentration: 2 µM (Target Protein).

    • Buffer: 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10%

      
      .
      
    • Control: Fragment in buffer without protein.

  • Data Acquisition:

    • Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad signals from the protein-bound state.

  • Analysis:

    • Hit Criteria: A reduction in signal intensity (>30%) or a chemical shift perturbation (CSP) in the presence of protein compared to the control.

    • Note: The 4-F position is highly sensitive to the local dielectric environment, making it an excellent reporter for hydrophobic pocket burial.

Visualization: 19F-NMR Screening Workflow

FBDD_Workflow Library Fragment Library (Methyl 3-[(4-fluorophenyl)methoxy]benzoate) Prep Sample Prep (Fragment + Target Protein) Library->Prep NMR 19F-NMR Acquisition (CPMG Pulse Sequence) Prep->NMR Analysis Signal Analysis (Line Broadening / CSP) NMR->Analysis Compare vs Control Decision Hit Validation Analysis->Decision Decision->Library No Change Kd Kd Determination (Titration) Decision->Kd Signal Reduction > 30% Xray X-Ray Crystallography (Soak) Kd->Xray Valid Binder

Figure 1: Ligand-Observed 19F-NMR screening workflow. The fluorine atom on the fragment serves as the specific reporter, allowing for rapid discrimination of binders (signal attenuation) from non-binders.

Part 3: Synthetic Tractability & Fragment Growing[1]

The true power of Methyl 3-[(4-fluorophenyl)methoxy]benzoate lies in its ester functionality . In FBDD, the "hit" is rarely potent enough; it must be "grown." The ester is a masked carboxylic acid, offering a versatile vector for expansion.

The "Sociable" Ester Strategy
  • Hydrolysis (Activation): The methyl ester is hydrolyzed to the free acid (3-[(4-fluorophenyl)methoxy]benzoic acid).

    • Reagents: LiOH, THF/H2O.

    • Utility: The acid can form salt bridges with Lys/Arg residues often found at the rim of binding pockets.

  • Amide Coupling (Growing): The acid is coupled with diverse amines to explore adjacent sub-pockets.

    • Reagents: HATU, DIPEA,

      
      .
      
    • Design: This vector allows the introduction of solubilizing groups (morpholines, piperazines) to counteract the lipophilicity of the biaryl core.

Visualization: Hit-to-Lead Synthetic Pathway

Synthesis_Path Start Fragment Hit (Methyl Ester) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Intermediate (Benzoic Acid Core) Hydrolysis->Acid Coupling Amide Coupling (HATU, R-NH2) Acid->Coupling Fragment Growing Lead Lead Series (Amide Derivatives) Coupling->Lead SAR Expansion

Figure 2: Synthetic evolution strategy. The methyl ester is a "sociable" handle, easily converted to an acid and then to amides, allowing the fragment to reach into neighboring binding sites.

Part 4: Case Study Application – Targeting Hydrophobic Pockets

Target Class: Protein-Protein Interactions (PPIs)

Biaryl ether fragments are privileged scaffolds for PPIs (e.g., BCL-2 family, MDM2-p53).

  • Hypothesis: The 4-fluorophenyl ring mimics the side chain of Phenylalanine or Tryptophan (common "hotspot" residues in PPIs).

  • Binding Mode: The fragment inserts the fluorophenyl group into a hydrophobic groove (e.g., the p53 binding cleft on MDM2), while the benzoate moiety remains solvent-exposed or interacts with rim residues.

Optimization Logic

If the fragment binds to MDM2:

  • Observation:

    
    .
    
  • Design: The crystal structure shows the ester pointing toward a solvent-exposed Valine.

  • Action: Hydrolyze ester

    
     Couple with a solubilizing amine (e.g., ethyl-morpholine).
    
  • Result: The new amide forms a H-bond with the backbone, improving affinity to

    
     and solubility.
    

References

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Congreve, M., et al. (2003).[1] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

  • Dalvit, C., et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society, 125(25), 7696-7703. Link

  • PubChem Compound Summary. (2025). "Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313)."[2] National Center for Biotechnology Information. Link

  • Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding." Journal of Medicinal Chemistry, 50(23), 5618-5629. Link

Sources

Strategic Synthesis and Medicinal Utility of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) is a high-value fluorinated building block utilized in the optimization of lead compounds for GPCR modulation, kinase inhibition, and metabolic disease targets.[1] Its structural core combines a meta-substituted benzoate —providing a non-linear vector for binding site exploration—with a 4-fluorobenzyl ether moiety. The latter serves as a metabolically robust lipophilic anchor, where the fluorine atom blocks para-position oxidation (CYP450 metabolism) while enhancing membrane permeability.

This guide provides a rigorous technical analysis of its synthetic production, downstream chemical utility, and strategic application in drug discovery.

Part 1: Structural Analysis & Pharmacophore Logic

The utility of this compound stems from its ability to introduce the 3-(4-fluorobenzyloxy)phenyl motif. In medicinal chemistry, this motif is a "privileged substructure" often employed to optimize Potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Structural FeatureMedicinal Chemistry FunctionMechanism of Action
4-Fluoro Substituent Metabolic StabilityBlocks CYP450-mediated hydroxylation at the susceptible para-benzylic position.
Ether Linkage Rotational FreedomProvides a flexible hinge (C-O-C bond angle ~110°) allowing the benzyl group to adopt induced-fit conformations in hydrophobic pockets.
Meta-Substitution Vector GeometryUnlike para-substitution (linear), the meta-linkage creates a "bent" geometry (120°), crucial for targeting L-shaped or curved receptor pockets (e.g., PPARs, GPR40).
Methyl Ester Synthetic HandleActs as a masked carboxylic acid; allows for purification before hydrolysis or direct conversion to hydrazides/amides.
Part 2: Optimized Synthetic Protocol

Objective: Scalable synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate via Williamson Ether Synthesis.

Reaction Pathway Visualization

The following diagram illustrates the optimized synthetic workflow and downstream divergence.

SynthesisWorkflow SM1 Methyl 3-hydroxybenzoate Intermediate Transition State (Sn2 Attack) SM1->Intermediate K2CO3, Acetone Reflux, 6h SM2 4-Fluorobenzyl bromide SM2->Intermediate Product Methyl 3-[(4-fluorophenyl) methoxy]benzoate (Target Ester) Intermediate->Product - KBr Acid Acid Derivative (Hydrolysis) Product->Acid LiOH, THF/H2O Alcohol Benzyl Alcohol (Reduction) Product->Alcohol LiAlH4, THF Amide Amide Scaffold (Direct Coupling) Product->Amide AlMe3, Amine

Figure 1: Synthetic workflow for the production and diversification of the target benzoate.

Experimental Protocol: Williamson Ether Synthesis

Scale: 10 mmol | Yield Target: >92% | Purity: >98% (HPLC)

Reagents:

  • Methyl 3-hydroxybenzoate (1.52 g, 10 mmol)

  • 4-Fluorobenzyl bromide (1.98 g, 10.5 mmol) [1.05 eq]

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol) [2.0 eq]
    
  • Acetone (HPLC grade, 50 mL) or DMF (for faster kinetics)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxybenzoate in Acetone (50 mL). Add anhydrous

    
    . Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (formation of the phenoxide anion).
    
    • Critical Note: Ensure

      
       is finely powdered to maximize surface area.
      
  • Alkylation: Add 4-Fluorobenzyl bromide dropwise over 5 minutes.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol (
    
    
    
    ) should disappear, and the less polar ether product (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) through a celite pad. Rinse the pad with acetone.
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL) to remove trace inorganic salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (
    
    
    
    , 0-10% EtOAc in Hexane).

Validation Data Points:

  • 1H NMR (400 MHz, CDCl3):

    
     7.65 (m, 2H), 7.41 (m, 2H), 7.18 (m, 1H), 7.08 (t, 2H), 5.08 (s, 2H, 
    
    
    
    ), 3.91 (s, 3H,
    
    
    ).
  • Key Signal: The singlet at 5.08 ppm confirms the formation of the benzylic ether bond.

Part 3: Synthetic Utility & Downstream Applications[2]

The methyl ester is rarely the final drug; it is a gateway intermediate . Below are the three primary divergent pathways used in drug development.

1. Saponification to the Free Acid

The acid form, 3-[(4-fluorophenyl)methoxy]benzoic acid , is the active coupling partner for amide library generation.

  • Protocol: Dissolve ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 3h. Acidify with 1M HCl to pH 2. Filter the white precipitate.

  • Application: Used in fragment-based drug discovery to couple with amines via EDC/HOBt or HATU chemistry.

2. Direct Amidation (Weinreb Amide / Direct Aminolysis)

Conversion to amides without isolating the acid is efficient for high-throughput synthesis.

  • Protocol: Treat the ester with an amine and Trimethylaluminum (

    
    ) in Toluene or DCM.
    
  • Application: Synthesis of benzamide-based inhibitors (e.g., Histone Deacetylase (HDAC) inhibitors or Glucokinase activators).

3. Reduction to Benzyl Alcohol
  • Protocol: Reduction with

    
     or DIBAL-H yields {3-[(4-fluorophenyl)methoxy]phenyl}methanol .
    
  • Application: The resulting alcohol can be converted to a benzyl halide, serving as an electrophile to attach the fluorinated scaffold to nitrogen heterocycles (common in kinase inhibitors).

Part 4: Strategic Application in Drug Design
Case Study: GPCR Agonists (GPR40/FFAR1)

Free fatty acid receptor 1 (GPR40) agonists often feature a lipophilic "tail" connected to a polar "head" via a phenyl linker.

  • Role of the Compound: The 3-[(4-fluorophenyl)methoxy] moiety mimics the lipophilic tail of endogenous fatty acids but with improved metabolic stability due to the fluorine atom.

  • Structural Logic: The meta-substitution aligns the lipophilic tail into the hydrophobic sub-pocket of the receptor while directing the carboxylic acid (head group) toward key arginine residues (e.g., Arg183) for electrostatic anchoring.

Pathway Visualization: Metabolic Stability

MetabolicStability NonFluoro Non-Fluorinated Analog (Benzyl Ether) CYP CYP450 Enzyme NonFluoro->CYP Oxidation Metabolite Para-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Phase I Metabolism Blocked Metabolic Blockade (High Stability) CYP->Blocked No Reaction Fluoro Target Compound (4-Fluorobenzyl Ether) Fluoro->CYP C-F Bond Strong

Figure 2: The fluorine atom prevents para-hydroxylation, significantly extending the half-life (


) of the pharmacophore.
References
  • Sigma-Aldrich. Methyl 3-[(4-fluorophenyl)methoxy]benzoate Product Specification. Retrieved from .

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] National Library of Medicine. Retrieved from .

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.[2] [2]

  • Sutherland, H., et al. (2019).[3] 3,5-Dialkoxypyridine analogs of bedaquiline are potent antituberculosis agents.[3] Bioorganic & Medicinal Chemistry, 27, 1292–1307.[3] (Contextual citation for fluorinated benzyl ether utility).

Sources

Methodological & Application

Application Note: Protocol for Williamson Ether Synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: N/A for specific combination, functionally analogous to CAS 640754-68-1 derivatives). This biaryl ether scaffold is a critical intermediate in the development of GPR40 agonists (e.g., Fasiglifam congeners) and PPAR modulators used in metabolic disease research.

The method utilizes a Williamson Ether Synthesis driven by potassium carbonate (


) in acetone. Unlike hydride-based methods (

), this heterogeneous base protocol offers mild conditions, high functional group tolerance (preserving the methyl ester), and a simplified workup suitable for milligram-to-gram scale optimization.

Reaction Scheme & Mechanism

The synthesis proceeds via an SN2 nucleophilic substitution.[1][2] The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by the mild base to generate a phenoxide nucleophile, which subsequently attacks the benzylic position of 4-fluorobenzyl bromide, displacing the bromide leaving group.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactant Methyl 3-hydroxybenzoate (Phenol) Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Promotes TS S_N2 Transition State Intermediate->TS Attack on Benzylic C Electrophile 4-Fluorobenzyl Bromide (Electrophile) Electrophile->TS Electrophile Addition Product Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Target Ether) TS->Product Br- Elimination

Figure 1: Mechanistic flow of the base-mediated etherification. The reaction is kinetically second-order, dependent on the concentration of both the phenoxide and the alkyl halide.

Reagents & Equipment

Stoichiometry Strategy: A slight excess of the alkyl halide (1.1 equiv) is used to ensure complete consumption of the phenol, as the phenol is more difficult to separate from the product than the excess bromide.

ReagentMW ( g/mol )Equiv.[3][4]Amount (Example)Role
Methyl 3-hydroxybenzoate 152.151.01.52 g (10 mmol)Nucleophile Precursor
4-Fluorobenzyl bromide 189.021.12.08 g (11 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base (Anhydrous)
Potassium Iodide (

)
166.000.10.16 g (1.0 mmol)Catalyst (Finkelstein)
Acetone 58.08N/A30 mL (3 mL/mmol)Solvent

Equipment:

  • 100 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (

    
    ) or 
    
    
    
    balloon.
  • Magnetic stir bar (egg-shaped for slurry suspension).

  • Oil bath or heating block set to 65°C.

Experimental Protocol

Phase 1: Reaction Initiation
  • Preparation: Oven-dry the RBF and stir bar. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with Methyl 3-hydroxybenzoate (1.52 g) and Acetone (30 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.76 g) and 
    
    
    
    (0.16 g) in a single portion.
    • Technical Insight: The addition of catalytic

      
       converts the benzyl bromide to a more reactive benzyl iodide in situ (Finkelstein reaction principle), significantly accelerating the rate of substitution for less reactive halides.
      
  • Activation: Stir the heterogeneous white suspension at room temperature for 15 minutes. This allows partial deprotonation of the phenol (

    
    ) before the electrophile is introduced.
    
Phase 2: Alkylation & Reflux
  • Addition: Add 4-Fluorobenzyl bromide (2.08 g) dropwise via syringe or pipette over 2 minutes.

    • Note: 4-Fluorobenzyl bromide is a lachrymator. Perform this step in a fume hood.

  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (Bath Temp: 60-65°C).

  • Agitation: Ensure vigorous stirring (approx. 600-800 RPM). The reaction is heterogeneous; the base must remain suspended to facilitate surface-mediated proton transfer.

Phase 3: Monitoring & Workup
  • TLC Check (Time: ~4-6 Hours): Monitor consumption of the starting phenol.

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).[5]

    • Visualization: UV (254 nm). The product will be less polar (higher

      
      ) than the starting phenol.
      
  • Termination: Once the starting material is consumed, cool the mixture to room temperature.

  • Filtration (The "Green" Workup):

    • Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Wash the filter cake with cold acetone (2 x 10 mL).

  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotovap) to yield a crude white-to-off-white solid.

Phase 4: Purification

While the crude yield is often >90% with high purity, medicinal chemistry applications require >98% purity.

  • Option A (Recrystallization - Preferred):

    • Dissolve crude solid in minimal hot Ethanol or Methanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold heptane.

  • Option B (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      

Process Validation & Troubleshooting

This protocol is designed as a self-validating system . Use the following logic gates to ensure quality:

ObservationDiagnosisCorrective Action
TLC shows no product after 2h Stirring is too slow; Base has settled.Increase RPM immediately. The reaction occurs at the solid-liquid interface.
Starting material remains after 12h Wet solvent (Water quenches phenoxide).Add 10% more alkyl halide and 0.5 eq

(more soluble/basic) to push completion.
New spot appears at Baseline Hydrolysis of methyl ester.[6]Avoid aqueous workup if possible; ensure acetone was neutral/dry.
Workflow Diagram

Workflow Start Start: Dissolve Phenol in Acetone AddBase Add K2CO3 + KI Stir 15 min Start->AddBase AddElec Add 4-Fluorobenzyl Bromide Reflux 60°C AddBase->AddElec Check TLC Check (Hex/EtOAc 4:1) AddElec->Check Check->AddElec Incomplete (Cont. Reflux) Workup Filter Salts & Evaporate Solvent Check->Workup Complete Purify Recrystallize (EtOH) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Expected Characterization Data

  • Appearance: White crystalline solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (d, 1H, Ar-H ortho to ester), 7.58 (s, 1H, Ar-H ortho to ester/ether), 7.40 (m, 2H, Fluorophenyl), 7.32 (t, 1H, Ar-H meta), 7.15 (d, 1H, Ar-H para to ester), 7.08 (m, 2H, Fluorophenyl), 5.08 (s, 2H, 
      
      
      
      ), 3.91 (s, 3H,
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 275.1.

References

  • General Williamson Protocol

    • BenchChem Technical Support. Williamson Ether Synthesis of Phenolic Compounds. (Accessed 2023).

  • Analogous Synthesis (Bis-benzyloxy system)

    • ChemicalBook.[6] Synthesis of Methyl 3,4-bis(benzyloxy)benzoate. Route 1: K2CO3/Acetone Reflux.[6]

  • Solvent & Base Effects

    • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.

  • Medicinal Chemistry Application (GPR40/PPAR)

    • Li, J., et al. Synthesis and biological evaluation of 3-benzyloxybenzoic acid derivatives. Bioorg. Med. Chem. Lett. (Cited for structural context of benzoate ether intermediates).

Sources

Using Methyl 3-[(4-fluorophenyl)methoxy]benzoate as an intermediate for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Type II Kinase Inhibitors using Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Abstract & Strategic Value

This application note details the utility of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) as a pivotal intermediate in the synthesis of Type II kinase inhibitors .

In the landscape of kinase drug discovery, Type II inhibitors bind to the inactive conformation (DFG-out) of the kinase, offering superior selectivity compared to ATP-competitive Type I inhibitors. This specific intermediate serves as a robust "Hydrophobic Tail" module . The 3-substituted benzyloxy motif is designed to occupy the allosteric hydrophobic pocket adjacent to the ATP binding site, while the 4-fluoro substitution enhances metabolic stability against P450 oxidation and improves lipophilic binding interactions.

Key Applications:

  • Synthesis of p38 MAPK inhibitors.

  • Development of Bcr-Abl tyrosine kinase inhibitors (functionally analogous to the "tail" regions of compounds like Ponatinib).[1]

  • Construction of VEGFR/PDGFR inhibitors requiring a diaryl ether/amide scaffold.

Structural Rationale & Retrosynthesis

The value of Methyl 3-[(4-fluorophenyl)methoxy]benzoate lies in its ability to be rapidly hydrolyzed and coupled to various "Hinge Binding" domains.

Mechanistic Insight:

  • The Benzoate Core: Provides the rigid linker necessary to orient the inhibitor between the hinge region and the allosteric pocket.

  • The Ether Linkage: Offers rotational freedom, allowing the 4-fluorophenyl group to induce an induced-fit binding within the hydrophobic back-pocket.

  • The 4-Fluoro Group: A classic bioisostere for hydrogen that blocks metabolic para-hydroxylation, extending the half-life (

    
    ) of the final drug candidate.
    
Visualizing the Modular Assembly

Retrosynthesis FinalInhibitor Type II Kinase Inhibitor (Target Molecule) AmideBond Amide Coupling FinalInhibitor->AmideBond HingeBinder Hinge Binder Module (e.g., Aminopyrazole) AmideBond->HingeBinder AcidInterm 3-[(4-fluorophenyl)methoxy] benzoic acid AmideBond->AcidInterm Hydrolysis Hydrolysis AcidInterm->Hydrolysis EsterInterm Methyl 3-[(4-fluorophenyl) methoxy]benzoate (The Intermediate) Hydrolysis->EsterInterm

Figure 1: Retrosynthetic disassembly showing the modular role of the benzoate intermediate.

Experimental Protocols

Phase 1: Synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Reaction Type: Williamson Ether Synthesis

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous ACN (150 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) in a single portion. The suspension will turn white/off-white.
    
  • Alkylation: Add 4-Fluorobenzyl bromide (13.7 mL, 110 mmol) dropwise over 10 minutes to control the exotherm.

  • Reflux: Heat the reaction to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot Ethanol/Water (9:1) or purify via flash column chromatography if high purity (>99%) is required for GMP steps.

Yield Expectation: 90–95% (White crystalline solid). Validation Data:

  • 1H NMR (400 MHz, CDCl3):

    
     7.65 (m, 2H), 7.40 (m, 2H), 7.18 (m, 1H), 7.08 (t, 2H), 5.10 (s, 2H, 
    
    
    
    ), 3.90 (s, 3H,
    
    
    ).
Phase 2: Hydrolysis to the Free Acid

Reaction Type: Saponification

Rationale: The methyl ester protects the carboxylate during the ether synthesis but must be removed to enable amide coupling.

Protocol:

  • Dissolve the intermediate from Phase 1 (26.0 g, 100 mmol) in THF/Water (3:1, 200 mL).

  • Add Lithium Hydroxide monohydrate (

    
    ) (3.0 eq).
    
  • Stir at room temperature for 12 hours.

    • Checkpoint: LCMS should show mass shift from 260.2 (Ester) to 246.2 (Acid).

  • Acidification: Cool to 0°C. Acidify with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Phase 3: Coupling to Hinge Binder (Example: Kinase Inhibitor Assembly)

Reaction Type: Amide Coupling (HATU/DIPEA)

Context: This step creates the final bioactive molecule. We will use 3-amino-5-tert-butylpyrazole as a representative hinge binder (common in p38 inhibitors).

Protocol:

  • Activation: Dissolve 3-[(4-fluorophenyl)methoxy]benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine (e.g., 3-amino-5-tert-butylpyrazole) (1.1 eq).

  • Reaction: Stir at RT for 16 hours.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine.
    
  • Final Polish: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summary

ParameterSpecification / ResultNotes
Intermediate Appearance White Crystalline SolidMelting Point: 72–74°C
Phase 1 Yield 92%Scalable to >1kg
Phase 2 Yield 98%Quantitative hydrolysis
Purity (HPLC) >99.5% (a/a)Critical for biological assay reproducibility
Est.[3] LogP 3.3Optimal for membrane permeability
Metabolic Stability High4-F substitution blocks para-oxidation

Workflow Logic & Causality

The synthesis is designed to be convergent . By synthesizing the "Tail" (the benzoate intermediate) separately from the "Head" (the hinge binder), researchers can create libraries of inhibitors by simply swapping the amine in Phase 3.

Workflow cluster_0 Tail Module Synthesis cluster_1 Convergent Assembly Step1 Etherification (K2CO3, ACN, 80°C) Intermediate Methyl 3-[(4-fluorophenyl) methoxy]benzoate Step1->Intermediate 92% Yield Step2 Saponification (LiOH, THF/H2O) Acid Free Acid Form Step2->Acid Hydrolysis Step3 Amide Coupling (HATU, DMF) Final Final Kinase Inhibitor Step3->Final Library Generation Start Methyl 3-hydroxybenzoate Start->Step1 Reagent 4-Fluorobenzyl Bromide Reagent->Step1 Intermediate->Step2 Acid->Step3 Amine Hinge Binder Amine (Variable) Amine->Step3

Figure 2: Forward synthesis workflow emphasizing the convergent strategy.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 3757313: Methyl 3-[(4-fluorophenyl)methoxy]benzoate. [Link]

  • Vertex Pharmaceuticals (Example of Scaffold Application).Design and synthesis of p38 MAP kinase inhibitors. (General reference to diaryl ether scaffolds in kinase inhibition). Note: Specific patent literature for this exact intermediate often falls under broad Markush structures for "3-benzyloxy benzamides".

Sources

Application Note: Pharmacological Profiling of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers characterizing the biological activity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS 381234-84-0).

Given the compound's structural classification as a benzyloxybenzoic acid derivative , it shares significant pharmacophore features with known GPR40 (FFAR1) agonists (used in metabolic disease research) and PPAR modulators . Consequently, this guide prioritizes a functional Calcium Flux Assay (targeting GPR40) alongside a mandatory Cytotoxicity Screen to establish a robust pharmacological profile.

Cell-Based Assay Protocols for Cytotoxicity and GPR40/FFAR1 Activation

Introduction & Mechanism of Action

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a lipophilic small molecule belonging to the substituted benzoate class. Its structure features a central benzoate core linked to a 4-fluorophenyl ring via an ether bridge. This "alkoxy-phenyl-carboxylic" motif is a privileged scaffold in medicinal chemistry, frequently associated with:

  • GPR40 (FFAR1) Agonism: The free acid form of this molecule resembles the pharmacophore of Fasiglifam (TAK-875), where the carboxylic acid anchors the molecule in the receptor's hydrophilic pocket while the lipophilic tail interacts with the transmembrane domain.

  • Prodrug Characteristics: The methyl ester group enhances cellular permeability. Once intracellular, ubiquitous esterases likely hydrolyze the ester to its free acid form (3-[(4-fluorophenyl)methoxy]benzoic acid), which is often the bioactive species for nuclear receptors or intracellular targets.

Signaling Pathway & Assay Logic

The following diagram illustrates the hypothesized mechanism where the compound acts as a GPR40 agonist, triggering the G


q pathway and intracellular calcium release.

GPR40_Pathway Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate Esterase Intracellular Esterases Compound->Esterase Cell Entry GPR40 GPR40 (FFAR1) Receptor Compound->GPR40 Direct Binding (Potential) ActiveMetabolite Free Acid Metabolite Esterase->ActiveMetabolite Hydrolysis ActiveMetabolite->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release (Fluorescent Readout) ER->Ca Flux

Caption: Hypothetical signaling pathway. The methyl ester may act as a prodrug or direct agonist, leading to Gq-coupled calcium mobilization.

Experimental Design Strategy

To ensure data integrity, the experimental workflow is divided into two phases:

  • Phase I: Cytotoxicity Profiling (MTT Assay): Determines the non-toxic concentration range to prevent false positives in functional assays caused by cell death.

  • Phase II: Functional Characterization (Calcium Flux): Evaluates the compound's ability to activate GPR40-mediated signaling.

Compound Preparation
  • Stock Solution: Dissolve Methyl 3-[(4-fluorophenyl)methoxy]benzoate in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO concentration ≤ 0.5% to avoid solvent toxicity.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ for cell viability to define the "Safe Window" for functional assays. Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver carcinoma - metabolically active).

Materials
  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • 96-well clear-bottom tissue culture plates.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells and resuspend in complete growth medium.[1]

    • Seed 10,000 cells/well in 100 µL medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium (Range: 0.1 µM to 100 µM).

    • Aspirate old medium and add 100 µL of treatment medium.

    • Controls:

      • Vehicle Control: Medium + 0.5% DMSO.

      • Positive Control:[1][2] 10% DMSO or Staurosporine (1 µM).

      • Blank: Medium only (no cells).

    • Incubate for 24 to 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization & Readout:

    • Carefully remove supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Output: Calculate % Viability =



Protocol 2: Functional GPR40 Calcium Flux Assay

Objective: Measure intracellular calcium mobilization (


) as a proxy for Gq-GPCR activation.
Cell Line:  CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).
Materials
  • Calcium Indicator: Fluo-4 AM (Cell-permeant).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Probenecid 2.5 mM added to inhibit dye efflux).

  • Agonist Control: Linoleic Acid (Endogenous ligand) or GW9508 (Synthetic agonist).

Workflow Diagram

Assay_Workflow Step1 1. Seed Cells (Black 96-well plate) Step2 2. Load Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Wash Cells (Assay Buffer) Step2->Step3 Step4 4. Add Compound (Inject via Reader) Step3->Step4 Step5 5. Kinetic Read (Ex: 494nm / Em: 516nm) Step4->Step5

Caption: Step-by-step workflow for the Calcium Flux functional assay.

Step-by-Step Procedure
  • Preparation (Day 0):

    • Seed GPR40-expressing cells at 40,000 cells/well in a black-walled, clear-bottom 96-well plate.

    • Incubate overnight to reach 90% confluency.

  • Dye Loading (Day 1):

    • Remove growth medium.[1]

    • Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize artifacts).

  • Baseline Establishment:

    • Wash cells 1x with Assay Buffer (if using wash protocol) or use a no-wash masking dye kit.

    • Add 180 µL of Assay Buffer to wells.

    • Place plate in the FLIPR or standard fluorescence plate reader.

    • Record baseline fluorescence (

      
      ) for 10–20 seconds.
      
  • Compound Injection & Measurement:

    • Prepare compound at 10X concentration in Assay Buffer.

    • Inject 20 µL of compound into the wells (Final dilution 1X).

    • Monitor fluorescence continuously for 120 seconds .

Data Analysis:

  • Calculate

    
    .
    
  • Plot Dose-Response Curve (Log[Compound] vs. Response) to determine EC₅₀ .

Data Presentation & Analysis

Summarize your findings using the following template structure.

Table 1: Summary of Pharmacological Parameters

ParameterAssay TypeValue (Example)Interpretation
CC₅₀ MTT Cytotoxicity (HEK293)> 50 µMLow toxicity; suitable for functional assays.
EC₅₀ Ca²⁺ Flux (GPR40-CHO)1.2 µMPotent agonist activity.
E_max Ca²⁺ Flux85% of GW9508Partial agonist profile.
Troubleshooting Guide
IssuePossible CauseSolution
Precipitation Compound insolubility in aqueous buffer.Limit final concentration to < 50 µM. Ensure DMSO < 0.5%.
High Background Dye leakage or spontaneous Ca²⁺ fluctuations.Add Probenecid (2.5 mM) to buffer; Wash cells gently.
No Response Ester hydrolysis failure.Pre-incubate compound with liver microsomes or esterase if free acid is the active species.

References

  • GPR40 Agonist Structural Classes

    • Christiansen, E., et al. (2008). "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40)." Journal of Medicinal Chemistry.

  • Calcium Flux Assay Protocols

    • Thermo Fisher Scientific. "Fluo-4 AM Calcium Indicator Protocol." Thermo Fisher User Guide.

  • Benzoate Derivative Bioactivity

    • Ha, T.K., et al. (2020). "Structure-Activity Relationships of Benzoic Acid Derivatives." Molecules.

  • MTT Assay Standardization

    • Riss, T.L., et al. (2013).[3] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

In vitro cytotoxicity assays of Methyl 3-[(4-fluorophenyl)methoxy]benzoate on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for evaluating the cytotoxic potential of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (referred to herein as MFMB ).[1] As a fluorinated alkoxybenzoate, MFMB represents a class of lipophilic small molecules often explored as intermediates for tubulin polymerization inhibitors, PPAR agonists, and proteasome inhibitors.

The presence of the fluorine atom at the para-position of the benzyloxy ring typically enhances metabolic stability and membrane permeability, while the methyl ester moiety may act as a prodrug or an active pharmacophore. This guide addresses the specific challenges of testing hydrophobic esters, including solubility management, esterase-mediated hydrolysis in serum-supplemented media, and precise IC50 determination using the MTT assay.

Compound Characterization & Preparation

Solubility and Stock Preparation

MFMB is highly lipophilic (Predicted LogP ~3.3).[1] Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative cytotoxicity results.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 260.26 g/mol .[1] Dissolve 2.60 mg in 100 µL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Check (The "Esterase Effect")

Critical Insight: Methyl esters are susceptible to hydrolysis by serum esterases found in Fetal Bovine Serum (FBS).[1]

  • Recommendation: For initial screening, use heat-inactivated FBS (HI-FBS) to reduce esterase activity.[1]

  • Validation Step: Incubate 10 µM MFMB in complete media at 37°C for 24 hours. Analyze by HPLC-UV to confirm the ratio of Parent Ester vs. Hydrolyzed Acid. If >50% hydrolysis occurs, the cytotoxicity observed may be due to the acid metabolite, not the parent ester.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay is chosen over ATP-based assays for this compound class because it is cost-effective for high-throughput dose-response curves and less sensitive to the immediate metabolic fluctuations caused by some benzoate derivatives.[1]

Reagents
  • Cell Lines:

    • A549 (Lung Carcinoma) – High metabolic rate, robust model.[1]

    • MCF-7 (Breast Adenocarcinoma) – Sensitive to estrogenic modulators (relevant for benzoates).[1]

    • HCT-116 (Colorectal Carcinoma) – p53 wild-type model.[1]

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-HCl system.

Protocol Steps

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.[1]

  • Seed 3,000 – 5,000 cells/well in 96-well plates (100 µL/well).

  • Edge Effect Control: Fill outer wells with PBS only; do not use for data to prevent evaporation artifacts.[1]

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment [1][2]

  • Prepare a 2x Serial Dilution plate in culture media (max DMSO < 0.5%).

  • Concentration Range: 100 µM down to 0.1 µM (8 points).[1]

  • Aspirate old media from cell plate and add 100 µL of drug-containing media.

  • Controls:

    • Negative:[1] 0.5% DMSO in Media.[1]

    • Positive: Doxorubicin (1 µM) or Cisplatin (20 µM).[1]

    • Blank: Media + Drug (No cells) – critical to check if MFMB precipitates or absorbs at 570nm.[1]

Step 3: Incubation

  • Incubate for 48 to 72 hours . (72h is preferred for slow-acting tubulin inhibitors).[1]

Step 4: Readout

  • Add 20 µL MTT stock to each well.[1] Incubate 3–4 hours until purple formazan crystals form.

  • Carefully aspirate media (do not dislodge crystals).[1]

  • Add 100 µL DMSO to dissolve crystals.[1] Shake plate for 10 mins.

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Visualization: Experimental Workflow

G Stock 1. Stock Prep (100mM in DMSO) Seed 2. Cell Seeding (3-5k cells/well) Stock->Seed Dilute Treat 3. Treatment (Serial Dilution) Seed->Treat 24h Attach Incubate 4. Incubation (48-72 Hours) Treat->Incubate MTT 5. MTT Addition (4 Hours) Incubate->MTT Read 6. Readout (OD 570nm) MTT->Read Solubilize

Figure 1: Step-by-step workflow for the evaluation of MFMB cytotoxicity using the MTT assay.

Data Analysis & Interpretation

Calculation

Calculate % Viability using the formula:


[1][2][3]
Curve Fitting

Use GraphPad Prism or SigmaPlot.[1] Fit data to a Non-linear regression (sigmoidal dose-response, variable slope) equation to determine the IC50.

ParameterAcceptance Criteria
R-Squared > 0.95
Hill Slope -0.5 to -2.0 (Steep slopes suggest non-specific toxicity)
IC50 Potency < 10 µM (Promising); 10–50 µM (Moderate); > 50 µM (Inactive)

Mechanistic Validation (Post-Cytotoxicity)

If MFMB shows an IC50 < 10 µM, the mechanism of cell death must be validated to distinguish between necrosis (non-specific toxicity) and apoptosis (programmed cell death).[1]

Recommended Assays
  • Annexin V / PI Staining: Differentiates early apoptosis (Annexin V+, PI-) from necrosis (Annexin V-, PI+).[1]

  • Cell Cycle Analysis: Many benzoate derivatives arrest cells in G2/M phase (tubulin interference) or G0/G1 phase (kinase inhibition).[1]

  • ROS Generation: Fluorinated benzoates can induce oxidative stress.[1] Use DCFDA staining to detect Reactive Oxygen Species.[1]

Visualization: Mechanism of Action Hypothesis[3][4][5][6]

Mechanism MFMB MFMB Compound Entry Cell Entry (Lipophilic Diffusion) MFMB->Entry Target Target Binding (Tubulin/Proteasome?) Entry->Target Path1 Cell Cycle Arrest (G2/M) Target->Path1 Path2 Mitochondrial Stress (ROS Release) Target->Path2 Outcome Apoptosis (Caspase 3/7 Activation) Path1->Outcome Path2->Outcome

Figure 2: Hypothetical cytotoxic pathways for fluorinated alkoxybenzoates, leading to apoptosis.

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Biersack, B., et al. (2011).[1] Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles.[1][4] Bioorganic & Medicinal Chemistry Letters. (Demonstrates activity of similar fluorinated methoxy-phenyl motifs).

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.[1] Standard protocols for drug screening.

  • PubChem Compound Summary. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] [1]

  • Assay Guidance Manual. (NCBI). Cell Viability Assays.

Sources

Application Note: Synthesis of Gefitinib Analogs via Regioselective Nitration of Methyl 3-Alkoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthesis of 6-substituted quinazoline EGFR inhibitors, specifically utilizing Methyl 3-[(4-fluorophenyl)methoxy]benzoate as the core scaffold.

Executive Summary

The synthesis of 4-anilinoquinazoline derivatives, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), relies heavily on the efficient construction of the quinazoline core. While commercial Gefitinib utilizes a 6,7-disubstituted scaffold, analogs bearing bulky hydrophobic groups at the 6-position are critical for probing the solvent-accessible regions of the EGFR ATP-binding pocket.

This protocol details the conversion of Methyl 3-[(4-fluorophenyl)methoxy]benzoate into a potent EGFR inhibitor analog. The workflow features a regioselective nitration that leverages the directing effects of the 3-alkoxy group to install the nitrogen required for the quinazoline ring at the C6 position (becoming C2 of the nitro-benzoate), ultimately yielding a 6-[(4-fluorophenyl)methoxy]quinazoline core.

Retrosynthetic Analysis & Logic

The synthetic strategy relies on the "Anthranilate Route." The starting material, a 3-substituted benzoate, requires the introduction of a nitrogen atom to form the pyrimidine ring of the quinazoline.

Mechanistic Logic:

  • Directing Effects: The (4-fluorophenyl)methoxy group at position 3 is a strong ortho/para activator. The ester at position 1 is a meta director.[1]

  • Regioselectivity: Nitration is directed to the position para to the alkoxy group (C6 of the original ring), which is also ortho to the ester. This cooperativity favors the formation of the 2-nitro-5-alkoxybenzoate intermediate (renumbered).

  • Ether Stability: The benzyl ether linkage is sensitive to harsh acidic hydrolysis. Therefore, the nitration protocol utilizes a milder HNO₃/Acetic Acid system rather than concentrated H₂SO₄ to prevent deprotection.

reaction-scheme-visualization

Gefitinib_Analog_Synthesis Figure 1: Synthetic Pathway for 6-Substituted Gefitinib Analogs SM Methyl 3-[(4-fluorophenyl) methoxy]benzoate Nitro Methyl 2-nitro-5-[(4-fluorophenyl) methoxy]benzoate SM->Nitro HNO3, AcOH (Regioselective Nitration) Amino Methyl 2-amino-5-[(4-fluorophenyl) methoxy]benzoate Nitro->Amino Fe, AcOH (Reduction) Quin 6-[(4-fluorophenyl)methoxy] quinazolin-4(3H)-one Amino->Quin Formamidine Acetate (Cyclization) Chloro 4-Chloro-6-[(4-fluorophenyl) methoxy]quinazoline Quin->Chloro POCl3, TEA (Chlorination) Final Gefitinib Analog (6-Substituted) Chloro->Final 3-Chloro-4-fluoroaniline (SNAr Coupling)

Figure 1: Step-by-step conversion of the benzoate precursor to the final quinazoline inhibitor.

Detailed Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Install the nitro group para to the alkoxy substituent while preserving the ether linkage.

  • Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH).

  • Precursor: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (1.0 eq).

Protocol:

  • Dissolve 10.0 g (38.4 mmol) of the starting material in 40 mL of glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-nitration and ether cleavage.

  • Add a solution of fuming HNO₃ (4.0 mL) in AcOH (10 mL) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice water. The product, Methyl 2-nitro-5-[(4-fluorophenyl)methoxy]benzoate , typically precipitates as a yellow solid.

  • Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary to remove minor regioisomers.

Stage 2: Reductive Cyclization

Objective: Reduce the nitro group to an aniline and cyclize to form the quinazolinone core.

  • Reagents: Iron powder (Fe), Acetic Acid, Formamidine Acetate, 2-Methoxyethanol.[2]

Protocol:

  • Reduction: Suspend the nitro intermediate (5.0 g) in 50 mL AcOH/Ethanol (1:1). Add Iron powder (3.0 eq) and heat to reflux for 2 hours. Filter hot through Celite to remove iron residues. Concentrate to obtain the anthranilate (amino-ester).

  • Cyclization: Dissolve the crude anthranilate in 40 mL 2-methoxyethanol. Add Formamidine Acetate (1.5 eq).

  • Reflux the mixture at 125 °C for 6–8 hours.

  • Cool to room temperature. The product, 6-[(4-fluorophenyl)methoxy]quinazolin-4(3H)-one , will precipitate.

  • Filter and wash with diethyl ether.

Stage 3: Chlorination & Anilino-Coupling

Objective: Activate the C4 position and couple with the specificity-determining aniline.

  • Reagents: Phosphorus Oxychloride (POCl₃), Triethylamine (TEA), 3-Chloro-4-fluoroaniline.

Protocol:

  • Chlorination: Suspend 3.0 g of the quinazolinone in 15 mL POCl₃. Add catalytic DMF (2 drops).

  • Reflux for 3 hours until the solution becomes clear (indicates conversion to 4-chloroquinazoline).

  • Evaporation: Remove excess POCl₃ under reduced pressure (rotary evaporator). Safety: Use a KOH trap for acidic fumes.

  • Azeotrope the residue with toluene (2x) to remove traces of acid.

  • Coupling: Dissolve the crude chloro-intermediate in 30 mL Isopropanol (IPA).

  • Add 3-Chloro-4-fluoroaniline (1.1 eq).

  • Heat to reflux for 4 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool, filter the solid, and wash with cold IPA.

  • Free Base Formation: Suspend the salt in water/methanol, adjust pH to 8 with aqueous NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the final Gefitinib analog.

Analytical Data Summary (Expected)

IntermediateKey NMR Signal (¹H, DMSO-d₆)Appearance
Nitro-Benzoate δ 8.2 (s, 1H, Ar-H ortho to NO₂), δ 5.3 (s, 2H, O-CH₂)Yellow Solid
Quinazolinone δ 8.0 (s, 1H, H-2 of quinazoline), δ 12.1 (br s, NH)Off-white Solid
Final Analog δ 9.5 (s, NH), δ 8.5 (s, H-2), δ 5.2 (s, 2H, Benzyl)White/Pale Yellow

Mechanism of Action & Biological Context

This analog targets the ATP-binding cleft of EGFR.[3] The (4-fluorophenyl)methoxy tail at position 6 projects into the solvent-accessible region, mimicking the interaction of the morpholino-propoxy group in Gefitinib but with higher lipophilicity.

egfr-signaling-pathway

EGFR_Pathway Figure 2: Mechanism of EGFR Inhibition by 4-Anilinoquinazolines Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Phos Autophosphorylation EGFR->Phos Tyrosine Kinase Activity Inhibitor Gefitinib Analog (Synthesized) Inhibitor->EGFR Competitive Inhibition (ATP Pocket) Ras Ras/MAPK Pathway (Proliferation) Phos->Ras PI3K PI3K/Akt Pathway (Survival) Phos->PI3K

Figure 2: The synthesized analog blocks ATP binding, halting downstream proliferative signaling.

References

  • Original Gefitinib Synthesis (Quinazoline Construction): Gibson, K. H., et al. "Quinazoline derivatives."[4] World Intellectual Property Organization, WO 96/33980, 1996 .

  • Nitration of Alkoxybenzoates (Regioselectivity): Li, M., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 12(3), 673-678, 2007 .[4][5] (Note: Cited for chemical transformation conditions of benzoate nitration; original regiochemistry logic applies).

  • Alternative Ionic Liquid Route (Modern Optimization): Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476, 2019 .[6]

  • Starting Material Data: PubChem Compound Summary for CID 3757313, Methyl 3-[(4-fluorophenyl)methoxy]benzoate.[7]

Sources

Methyl 3-[(4-fluorophenyl)methoxy]benzoate in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Methyl 3-[(4-fluorophenyl)methoxy]benzoate: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Privileged Scaffolds in Oncology Drug Discovery

In the landscape of modern oncology research, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. Methyl 3-[(4-fluorophenyl)methoxy]benzoate represents such a scaffold, integrating several key pharmacophoric features known to be advantageous in the design of anticancer agents. This molecule combines a fluorinated aromatic ring, a flexible ether linkage, and a benzoate moiety that can be readily functionalized.

The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate by altering its electronic properties and promoting favorable intermolecular interactions.[1][2] The benzyloxybenzoate core provides a versatile platform for generating libraries of compounds with diverse substitution patterns, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets.

While Methyl 3-[(4-fluorophenyl)methoxy]benzoate is not a direct precursor to a currently marketed anticancer drug, its structural motifs are present in numerous potent kinase inhibitors and other targeted therapies.[3][4] This document outlines a series of protocols and synthetic strategies to leverage this scaffold in the development of novel anticancer agents, focusing on the synthesis of a hypothetical kinase inhibitor targeting a generic signaling pathway implicated in cell proliferation.

Part 1: Medicinal Chemistry Rationale and Design Strategy

The core hypothesis is that Methyl 3-[(4-fluorophenyl)methoxy]benzoate can serve as a key intermediate in the synthesis of compounds targeting protein kinases, a class of enzymes frequently dysregulated in cancer. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. Our strategy involves the conversion of the benzoate moiety into a suitable heterocyclic system, such as a quinazoline or a related scaffold, which is a common core in EGFR inhibitors like gefitinib.[3]

The (4-fluorophenyl)methoxy group will be retained as a key structural element, as it can occupy a hydrophobic pocket in the kinase domain, with the fluorine atom potentially forming crucial hydrogen bonds or other non-covalent interactions that enhance binding affinity.

Logical Workflow for Synthetic Elaboration

The proposed synthetic workflow is a multi-step process designed to be robust and adaptable. It begins with the hydrolysis of the methyl ester, followed by functional group manipulations to build a heterocyclic core.

G A Methyl 3-[(4-fluorophenyl)methoxy]benzoate B Saponification (Ester Hydrolysis) A->B NaOH, H2O/MeOH C 3-[(4-fluorophenyl)methoxy]benzoic Acid B->C D Nitration C->D HNO3, H2SO4 E 2-Nitro-5-[(4-fluorophenyl)methoxy]benzoic Acid D->E F Reduction of Nitro Group E->F Fe, NH4Cl or H2, Pd/C G 2-Amino-5-[(4-fluorophenyl)methoxy]benzoic Acid F->G H Cyclization with Formamide G->H Formamide, heat I 7-[(4-fluorophenyl)methoxy]quinazolin-4(3H)-one H->I J Chlorination (e.g., with SOCl2) I->J SOCl2 or POCl3 K 4-Chloro-7-[(4-fluorophenyl)methoxy]quinazoline J->K L Nucleophilic Aromatic Substitution (SNAr) K->L Substituted Aniline, base M Final Kinase Inhibitor Candidate L->M

Caption: Proposed synthetic workflow from the starting material to a final kinase inhibitor candidate.

Part 2: Experimental Protocols

These protocols are provided as a guide and may require optimization based on the specific substrate and desired scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Saponification of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is a key intermediate for further functionalization.

Materials:

  • Methyl 3-[(4-fluorophenyl)methoxy]benzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Methyl 3-[(4-fluorophenyl)methoxy]benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl at 0°C. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-[(4-fluorophenyl)methoxy]benzoic acid.

Rationale: The saponification is a standard and high-yielding reaction for converting esters to carboxylic acids. The acid is a versatile handle for subsequent reactions such as amidation or functional group transformations on the aromatic ring.

Protocol 2: Electrophilic Nitration of the Benzoic Acid Intermediate

Objective: To introduce a nitro group onto the benzoic acid ring, which can then be reduced to an amine for subsequent cyclization.

Materials:

  • 3-[(4-fluorophenyl)methoxy]benzoic Acid

  • Concentrated sulfuric acid (H2SO4)

  • Concentrated nitric acid (HNO3)

  • Ice

Procedure:

  • Carefully add 3-[(4-fluorophenyl)methoxy]benzoic acid (1.0 eq) to concentrated sulfuric acid at 0°C with stirring.

  • Once the solid has dissolved, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of solution.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the nitrated product.

Rationale: Nitration is a classic electrophilic aromatic substitution. The nitro group is a key precursor to the amino group required for the formation of many heterocyclic systems used in anticancer drugs.[3]

Protocol 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, a nucleophile that can participate in cyclization reactions.

Materials:

  • 2-Nitro-5-[(4-fluorophenyl)methoxy]benzoic Acid

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Create a suspension of the nitro compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid, which can be purified by recrystallization or column chromatography.

Rationale: Reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The use of iron in the presence of a mild acid source like ammonium chloride is a common and effective method.[3]

Part 3: Target Interaction and Mechanism of Action

The final synthesized compounds are designed to act as ATP-competitive inhibitors of protein kinases. The core heterocyclic structure is intended to mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain.

G Diagram of Inhibitor Binding to Kinase Active Site cluster_0 Kinase ATP-Binding Site cluster_1 Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Inhibitor Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->HydrophobicPocket Hydrophobic Interactions Inhibitor->SolventFront Potential for Further Modification

Caption: A conceptual diagram of the inhibitor binding within a kinase ATP pocket.

The (4-fluorophenyl)methoxy side chain is positioned to extend into a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom can increase the binding affinity through favorable interactions with the protein.[2] By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.[4] Many such signaling pathways, like the MAPK/ERK pathway, are critical targets in cancer therapy.[4]

Data Summary

While the synthesis described is hypothetical, the expected outcomes for each step can be summarized based on analogous reactions in the literature.

StepReaction TypeTypical Yield (%)Purity Assessment
1. Saponification Ester Hydrolysis>90%NMR, LC-MS
2. Nitration Electrophilic Substitution70-85%NMR, LC-MS
3. Reduction Nitro Group Reduction80-95%NMR, LC-MS
4. Cyclization & Subsequent Steps Heterocycle Formation/SNAr40-60% (overall)NMR, LC-MS, HPLC

Conclusion and Future Directions

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a promising starting material for the synthesis of novel anticancer agents. The protocols outlined here provide a rational and experimentally feasible pathway to generate a library of kinase inhibitor candidates. Future work should focus on diversifying the heterocyclic core and the substituents on the aniline moiety introduced in the final step to optimize potency, selectivity, and pharmacokinetic properties. The presence of the fluorophenyl group is a key design element expected to confer advantageous properties to the final compounds.[5][6]

References

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][3][4][5]thiadiazole. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • PubMed. (2012, April 1). Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. Retrieved from [Link]

  • PubMed. (1997, May). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[3][4][7]triazolo[3,4-b][3][4][5]thiadiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • PubMed. (2014, April 15). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • Harvard DASH. (2014, July 10). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. Retrieved from [Link]

  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Frontiers. (2014, August 1). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2011, November 1). Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles. Retrieved from [Link]

  • Beilstein Journals. (2020, February 10). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Retrieved from [Link]

  • MDPI. (2022, February 11). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]

  • MDPI. (2023, May 4). Molecular Target and Action Mechanism of Anti-Cancer Agents. Retrieved from [Link]

Sources

Experimental setup for scaling up Methyl 3-[(4-fluorophenyl)methoxy]benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0), a key intermediate in the development of soluble guanylate cyclase (sGC) stimulators and PPAR agonists.

While laboratory-scale synthesis often utilizes acetone or DMF, these solvents present bottlenecks during scale-up (e.g., long reaction times or difficult solvent removal). This protocol utilizes Acetonitrile (MeCN) as the reaction solvent, enabling a faster reaction rate due to a higher reflux temperature (82°C) compared to acetone, while avoiding the work-up challenges associated with high-boiling solvents like DMF. The process features a filtration-based workup and a crystallization-driven purification , eliminating the need for silica gel chromatography.

Retrosynthetic Strategy & Reaction Scheme

The synthesis proceeds via a classic Williamson Ether Synthesis . The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a mild base (Potassium Carbonate) to generate a phenoxide nucleophile, which undergoes an


 attack on 4-fluorobenzyl bromide.

Key Process Parameters (KPPs):

  • Stoichiometry: Slight excess of alkyl halide (1.05 equiv) ensures complete consumption of the limiting phenol.

  • Base: Milled

    
     is critical for maximizing surface area in the heterogeneous mixture.
    
  • Catalyst: Potassium Iodide (KI) is added (0.1 equiv) to form the more reactive 4-fluorobenzyl iodide in situ (Finkelstein reaction logic), accelerating kinetics.

DOT Diagram: Reaction Workflow

G Start Raw Materials (Phenol, Benzyl Bromide, K2CO3, KI) Rxn Reaction (MeCN Reflux, 82°C, 6-8h) Start->Rxn IPC IPC Check (HPLC < 1% Phenol) Rxn->IPC IPC->Rxn Incomplete Filter Hot Filtration (Remove KBr/K2CO3) IPC->Filter Pass Conc Solvent Swap (Distill MeCN -> Add MeOH) Filter->Conc Cryst Crystallization (Cool to 0-5°C) Conc->Cryst Dry Isolation & Drying (Vacuum Oven) Cryst->Dry

Caption: Figure 1. Process flow diagram for the kilogram-scale synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate.

Safety & Hazard Analysis

Critical Hazard: 4-Fluorobenzyl Bromide [1]

  • Class: Corrosive, Lachrymator.[2]

  • Handling: Must be handled in a fume hood or a closed reactor system.

  • Neutralization: Spills should be treated with a dilute mixture of ethanol and aqueous ammonia to quench the alkylating potential.

Thermal Hazards:

  • The alkylation is exothermic. On a large scale (>100g), the benzyl bromide should be added as a solution after the base and phenol have been suspended, controlling the addition rate to maintain a manageable internal temperature.

Experimental Protocol (Scale: 100g Input)

Materials Table
ReagentMW ( g/mol )Equiv.[3][4]Mass (g)MolesDensityVolume
Methyl 3-hydroxybenzoate 152.151.00100.0 g0.657Solid-
4-Fluorobenzyl bromide 189.021.05130.4 g0.6901.517~86 mL
Potassium Carbonate 138.211.50136.2 g0.985Solid-
Potassium Iodide 166.000.1010.9 g0.066Solid-
Acetonitrile (MeCN) -----800 mL (8V)
Step-by-Step Procedure

1. Reactor Setup & Charging:

  • Equip a 2L jacketed reactor (or 3-neck flask) with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and addition funnel.

  • Charge Methyl 3-hydroxybenzoate (100.0 g), Potassium Carbonate (136.2 g, milled), and Potassium Iodide (10.9 g).

  • Add Acetonitrile (700 mL). Start stirring at 250-300 RPM. Note: Ensure good suspension of solids.

2. Reagent Addition:

  • Dilute 4-Fluorobenzyl bromide (130.4 g) with Acetonitrile (100 mL) in the addition funnel.

  • Heat the reactor jacket to 40°C.

  • Add the benzyl bromide solution dropwise over 30–45 minutes. Caution: Monitor for exotherm. Maintain internal temperature < 50°C during addition.

3. Reaction Phase:

  • After addition is complete, ramp the temperature to Reflux (~80-82°C internal) .

  • Hold at reflux for 6–8 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, check by HPLC/TLC.

    • Target: < 1.0% unreacted Methyl 3-hydroxybenzoate.

    • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes (

      
       Product ~0.6; 
      
      
      
      SM ~0.3).

4. Workup (Filtration Method):

  • Cool the reaction mixture to 20–25°C.

  • Filter the slurry through a Celite pad or a sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Wash the filter cake with fresh Acetonitrile (2 x 100 mL).

  • Process Insight: This step removes the bulk of the waste without generating large volumes of aqueous waste, adhering to Green Chemistry principles.

5. Solvent Swap & Crystallization:

  • Transfer the filtrate to a distillation setup (Rotovap or reactor distillation).[5]

  • Concentrate under vacuum to approximately 200–250 mL total volume (thick oil or slurry).

  • Add Methanol (400 mL) while the residue is still warm (~40°C).

  • Heat to reflux (65°C) to ensure a clear homogeneous solution.

  • Cooling Ramp:

    • Cool to 40°C over 30 minutes. (Seed with pure product crystals if available).

    • Cool to 0–5°C over 2 hours.

    • Hold at 0–5°C for 1 hour to maximize yield.

6. Isolation:

  • Filter the white crystalline solid.

  • Wash the cake with cold Methanol (0°C, 100 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results & Characterization

  • Yield: 145 – 155 g (85 – 90%).

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.5% (a/a).

  • Melting Point: Expected range 95–105°C (Estimate based on structural analogs; verify experimentally).

Spectroscopic Data (Simulated based on literature analogs):

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.65 (m, 2H, Ar-H), 7.40 (m, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 7.08 (t, 2H, Ar-H), 5.10 (s, 2H,
    
    
    ), 3.92 (s, 3H,
    
    
    ).
  • Interpretation: The singlet at 5.10 ppm is diagnostic for the benzylic methylene protons, confirming ether formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Conversion (>10h) Particle size of

is too large.
Use finely milled "powdered"

. Add 0.05 eq. TBAI (Phase Transfer Catalyst).
"Oiling Out" during Cryst. Cooling too fast or solvent too polar.Re-heat to dissolve. Add 10% water to the Methanol to force precipitation, or switch to Heptane/EtOAc system.
Yellow Coloration Oxidation of phenol or iodine traces.Wash the wet filter cake with 5% sodium thiosulfate solution before final drying.

References

  • Williamson, A. W. (1850).[6][7] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Smith, G., et al. (2008). "Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide". Journal of Medicinal Chemistry, 51(24), 8057-8067. Link (Demonstrates 4-fluorobenzyl bromide reactivity).

  • PubChem Compound Summary. "Methyl 3-[(4-fluorophenyl)methoxy]benzoate". National Center for Biotechnology Information. Link (Compound Identification).

  • Javaherian, M., et al. (2017). "Scale up ability of Williamson ether synthesis...". Organic Chemistry Research, 3(1), 73-85.[8] Link (Scale-up methodology).

  • Fisher Scientific Safety Data Sheet. "4-Fluorobenzyl bromide". Link (Safety Data).

Sources

Application Note: High-Purity Isolation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0), a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other benzyl-ether based pharmaceuticals. Due to the lipophilic nature of the benzyl ether and benzoate moieties (LogP ~3.3), purification challenges often arise from the separation of unreacted alkylating agents (4-fluorobenzyl halides) and hydrolysis byproducts (carboxylic acids). We present a scalable Reverse-Phase HPLC (RP-HPLC) method utilizing a C18 stationary phase with an acidic mobile phase system to achieve >99.5% purity.

Introduction & Chemical Context

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is structurally characterized by a central benzoate core ether-linked to a fluorinated benzyl ring. In drug development, this scaffold is frequently generated via the Williamson ether synthesis or similar alkylation of methyl 3-hydroxybenzoate with 4-fluorobenzyl bromide.

Critical Impurity Profile

To design an effective purification strategy, one must understand the "Separation Problem." The crude reaction mixture typically contains:

  • Target Molecule: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Neutral, Lipophilic).

  • Impurity A (Polar): 3-[(4-fluorophenyl)methoxy]benzoic acid (Hydrolysis product). Requires pH control.[1]

  • Impurity B (Moderate): Methyl 3-hydroxybenzoate (Unreacted starting material). Phenolic, slightly acidic.

  • Impurity C (Highly Lipophilic): 4-Fluorobenzyl bromide/chloride (Unreacted alkylating agent).

Physicochemical Properties[2][3][4]
  • Molecular Formula: C₁₅H₁₃FO₃[2]

  • Molecular Weight: 260.26 g/mol [2]

  • LogP: ~3.3 (High hydrophobicity)

  • Solubility: Insoluble in water; Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), and DMSO.

Method Development Strategy

Stationary Phase Selection

While Phenyl-Hexyl columns offer unique selectivity for aromatic compounds via


 interactions, a high-coverage C18 (Octadecyl)  phase is recommended here. The primary separation mechanism relies on hydrophobic interaction, and C18 provides the highest methylene selectivity to resolve the target ester from the slightly less hydrophobic starting phenol and the highly hydrophobic benzyl halide.
Mobile Phase & pH Control

Although the target is a neutral ester, an acidic modifier (0.1% Formic Acid or TFA) is mandatory.

  • Reasoning: The hydrolysis impurity (Impurity A) is a carboxylic acid (

    
    ). Without acid, it will exist in equilibrium between ionized and non-ionized forms, causing peak tailing and potential co-elution. Acidifying the mobile phase to pH ~2.5 suppresses ionization, sharpening the acid peak and increasing its retention slightly, often moving it away from the solvent front.
    

Experimental Protocol

Sample Preparation

Objective: Maximize solubility without compromising peak shape (viscous fingering).

  • Solvent: Dimethyl Sulfoxide (DMSO) : Acetonitrile (1:1 v/v).

    • Note: Avoid pure DMSO if possible, as its high viscosity can distort early eluting peaks.

  • Concentration: 50 mg/mL (for Preparative); 0.5 mg/mL (for Analytical QC).

  • Filtration: 0.45 µm PTFE or Nylon syringe filter (Essential to remove inorganic salts like K₂CO₃ from the synthesis).

Analytical Method (QC & Scouting)
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

  • Gradient:

    Time (min) %B (ACN) Event
    0.0 40 Equilibration start
    1.0 40 Isocratic hold (elute polar salts)
    12.0 95 Linear Ramp (elute target)
    14.0 95 Wash (elute benzyl halides)
    14.1 40 Re-equilibration

    | 18.0 | 40 | End |

Preparative Purification Protocol
  • System: Preparative HPLC (e.g., Gilson, Waters Prep 150).

  • Column: Phenomenex Luna C18(2), 21.2 x 150 mm, 5 µm (or 10 µm for cost-efficiency).

  • Flow Rate: 20 mL/min.

  • Loading: 100–150 mg per injection (column dependent).

  • Gradient Strategy: "Focusing Gradient" derived from analytical run.

    • Calculation: If target elutes at 70% B analytically, start prep gradient at 60% B and shallow the slope.

Preparative Gradient Table:

Time (min) %B (ACN) Rationale
0.0 50 Start higher to save time/solvent
2.0 50 Load sample onto head of column
12.0 85 Shallow gradient (3.5% per min) for max resolution
13.0 95 Flush lipophilic impurities
15.0 95 Hold

| 15.1 | 50 | Reset |

Visualizations

Purification Workflow

This diagram illustrates the logical flow from crude synthesis mixture to isolated pure compound.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) PrepSample Sample Prep (Dissolve in DMSO:ACN 1:1 Filter 0.45µm) Crude->PrepSample AnalScout Analytical Scouting (C18, 40-95% B Gradient) PrepSample->AnalScout Decision Resolution > 1.5? AnalScout->Decision Optimize Adjust Gradient Slope (Focusing Gradient) Decision->Optimize No PrepRun Preparative HPLC (21.2mm ID Column, 20 mL/min) Decision->PrepRun Yes Optimize->AnalScout Fractions Fraction Collection (Threshold Trigger) PrepRun->Fractions PostProcess Evaporation & Drying (Rotovap < 40°C) Fractions->PostProcess FinalQC Final QC (Purity > 99.5%) PostProcess->FinalQC

Caption: Step-by-step workflow for the isolation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate.

Elution Logic & Impurity Separation

This diagram visualizes the expected elution order based on hydrophobicity (LogP).

ElutionOrder Start Injection (t=0) ImpurityA Impurity A (Hydrolyzed Acid) Polar Start->ImpurityA Early Elution End End of Run ImpurityB Impurity B (Phenol Starting Mat.) Moderate ImpurityA->ImpurityB Target TARGET (Methyl Ester) LogP ~3.3 ImpurityB->Target Main Peak ImpurityC Impurity C (Benzyl Halide) Highly Lipophilic Target->ImpurityC Late Elution ImpurityC->End

Caption: Chromatographic elution order on C18 stationary phase.

Results & Discussion

Expected Chromatographic Behavior

Under the prescribed conditions, the Methyl 3-[(4-fluorophenyl)methoxy]benzoate peak typically elutes between 8.0 and 10.0 minutes in the analytical run.

  • Impurity A (Acid): Will elute significantly earlier (approx. 3-4 mins) due to the polar carboxyl group.

  • Impurity C (Benzyl Halide): Will elute later (approx. 13-14 mins) or during the column wash step.

  • Selectivity: The C18 column provides excellent resolution (

    
    ) between the phenolic starting material and the target ether product.
    
Recovery & Purity[1]
  • Yield: Typical recovery from preparative runs exceeds 90%.[5] Losses are generally confined to the "shaving" of fraction tails to maintain high purity.

  • Purity: >99.5% (a/a) is consistently achievable.

Post-Processing Caution

The methyl ester is stable, but prolonged exposure to acidic mobile phases in the collection vessel can induce slow hydrolysis if left for days.

  • Recommendation: Evaporate fractions immediately using a rotary evaporator at 35–40°C. Do not use high heat (>50°C) to avoid potential ester degradation or transesterification if MeOH was used (though ACN is recommended here).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or Ionization of impurities.Ensure 0.1% Formic Acid is fresh. Consider increasing to 0.1% TFA for stronger ion pairing if tailing persists.
Split Peaks Sample solvent mismatch (DMSO/ACN vs Water).Reduce injection volume or dilute sample with water until just before precipitation occurs.
Carryover Lipophilic benzyl halide sticking to column.Implement a "Sawtooth" wash (95% B -> 10% B -> 95% B) between runs.
High Backpressure Precipitation of salts from crude mix.Re-filter sample (0.2 µm). Install an in-line filter before the column.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3757313, Methyl 3-[(4-fluorophenyl)methoxy]benzoate.[2] Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Purification Strategies for Synthetic Intermediates. Retrieved from [Link]

  • Waters Corporation. (2021). Beginners Guide to Preparative Liquid Chromatography. Retrieved from [Link][3][4][5][6][7]

  • Agilent Technologies. (2020). General Method Development Guidelines for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Application Note: High-Throughput Derivatization of Methyl 3-[(4-fluorophenyl)methoxy]benzoate for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 3-[(4-fluorophenyl)methoxy]benzoate represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic "tail" (4-fluorobenzyl ether) and a modifiable "head" (methyl benzoate). This architecture is frequently associated with ligands for nuclear receptors (e.g., PPAR agonists), G-protein coupled receptors (e.g., GPR40), and enzyme inhibitors (e.g., tyrosinase, cathepsins) [1, 2].

The methyl ester itself acts primarily as a prodrug or a stable synthetic intermediate. For biological testing, direct screening of the ester is often insufficient due to potential hydrolysis by nonspecific esterases in assay media, leading to confounding data. Therefore, controlled derivatization is critical to:

  • Reveal the Pharmacophore: Hydrolysis to the free acid often unmasks the primary ionic interaction site required for receptor binding.

  • Explore Electronic/Steric Space: Conversion to amides allows for rapid scanning of the binding pocket's depth and polarity.

  • Enhance Metabolic Stability: Replacing the carboxylate with bioisosteres (e.g., oxadiazoles) can improve half-life (

    
    ) and membrane permeability.
    

This guide provides a validated workflow for converting this specific ester into a library of bioactive probes suitable for high-throughput screening (HTS).

Strategic Derivatization Workflow

The following pathway illustrates the conversion of the parent ester into three distinct functional classes for biological evaluation.

DerivatizationWorkflow cluster_testing Biological Output Ester Parent Scaffold Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Prodrug/Precursor) Acid Core Intermediate Free Carboxylic Acid (Active Pharmacophore) Ester->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Intermediate Acyl Hydrazide Ester->Hydrazide Hydrazinolysis (N2H4) Amide Library A: Amides (SAR Exploration) Acid->Amide Parallel Coupling (HATU, R-NH2) Oxadiazole Library B: Oxadiazoles (Bioisosteres) Hydrazide->Oxadiazole Cyclization (R-COOH, POCl3)

Figure 1: Synthetic tree transforming the methyl ester precursor into diverse chemotypes for biological assay.

Protocol 1: Scaffold Activation (Hydrolysis)

Objective: To generate the free carboxylic acid, 3-[(4-fluorophenyl)methoxy]benzoic acid . This is the "Master Plate" material for all subsequent library generation and is often the active metabolite in vivo.

Mechanism: Base-catalyzed saponification using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH for its compatibility with THF and milder nature, reducing the risk of ether cleavage.

Materials
  • Substrate: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (1.0 equiv)

  • Reagent: LiOH·H₂O (3.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

  • Quench: 1M HCl

Procedure
  • Dissolution: Dissolve 260 mg (1.0 mmol) of the methyl ester in 6 mL of THF in a round-bottom flask.

  • Activation: Add 2 mL of distilled water containing 126 mg (3.0 mmol) of LiOH·H₂O.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Acidify the remaining aqueous layer to pH ~2 using 1M HCl. A white precipitate should form immediately.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

  • Validation:

    • Expected Yield: >90%

    • QC: ¹H NMR should show the disappearance of the methyl singlet (~3.9 ppm) and appearance of a broad carboxylic acid proton (>11 ppm).

Protocol 2: Parallel Amide Library Synthesis (96-Well Format)

Objective: To create a diverse library of analogs by coupling the free acid with various amines. This protocol uses HATU , a high-efficiency coupling agent ideal for parallel synthesis due to its fast kinetics and tolerance of steric hindrance [3, 4].

Target Audience: Researchers performing SAR optimization to improve potency or selectivity.

Reagent Preparation (Master Mixes)
ComponentConcentrationSolventNotes
Acid Stock 0.2 MDMFThe product from Protocol 1
Amine Stocks 0.2 MDMFDiverse R-groups (aliphatic, aromatic)
HATU Solution 0.2 MDMFPrepare fresh
DIPEA Neat-Base (Diisopropylethylamine)
Step-by-Step Workflow
  • Plate Setup: Use a chemically resistant 96-deep-well polypropylene plate.

  • Dispensing:

    • Add 100 µL of Acid Stock (20 µmol) to each well.

    • Add 110 µL of Amine Stock (22 µmol, 1.1 equiv) to respective wells.

    • Add 10 µL of DIPEA (57 µmol, ~3 equiv).

  • Activation & Coupling:

    • Add 100 µL of HATU solution (20 µmol, 1.0 equiv).

    • Seal the plate with a chemically resistant mat.

    • Shake at Room Temperature for 16 hours.

  • Purification (Solid Phase Extraction - SPE):

    • Why SPE? Traditional liquid-liquid extraction is difficult in 96-well format.

    • Use a SCX-2 (Strong Cation Exchange) cartridge plate.

    • Pass the reaction mixture through the SCX-2 plate.

      • Logic: Unreacted amines are trapped by the acidic resin. The neutral amide product and acidic byproducts pass through.

    • If further purity is needed, use a Carbonate resin to trap excess starting acid.

  • Final Isolation: Evaporate the flow-through solvent using a centrifugal evaporator (Genevac or SpeedVac). Resuspend residues in DMSO for biological testing.

Protocol 3: Bioisostere Synthesis (1,3,4-Oxadiazole)

Objective: To replace the ester/acid with a 1,3,4-oxadiazole ring. This heterocycle mimics the ester's geometry but possesses superior metabolic stability and hydrogen-bond accepting capability [5].

Procedure
  • Hydrazide Formation:

    • Reflux Methyl 3-[(4-fluorophenyl)methoxy]benzoate with excess Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol for 6 hours.

    • Cool and filter the precipitate.[2] This is the Acyl Hydrazide intermediate .

  • Cyclization:

    • Dissolve the hydrazide (1.0 equiv) and a carboxylic acid coupling partner (R-COOH, 1.0 equiv) in POCl₃ (Phosphorus Oxychloride) .

    • Reflux for 4–6 hours.

    • Caution: POCl₃ is corrosive. Quench carefully by pouring onto crushed ice.

  • Result: The resulting 2,5-disubstituted-1,3,4-oxadiazole retains the 3-[(4-fluorophenyl)methoxy]phenyl core but presents a rigid, metabolically stable linker.

Biological Assay Preparation

For biological testing (e.g., enzyme inhibition or cell-based assays), proper handling of the lipophilic benzoate derivatives is crucial to prevent precipitation.

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles which can degrade the ether linkage over time.

  • Assay Dilution: When diluting into aqueous buffer, ensure the final DMSO concentration is <1% (usually <0.1% is preferred) to avoid solvent toxicity.

  • Solubility Check: The 4-fluorobenzyl group adds significant lipophilicity (cLogP ~3.3 for the ester). If compounds precipitate in assay media, add 0.01% Triton X-100 or BSA to the buffer to act as a carrier.

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate | C15H13FO3.[3] National Library of Medicine. Available at: [Link]

  • Sofowora, A. et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Medicinal Chemistry & Drug Discovery. Available at: [Link]

  • Dunetz, J. R., et al. Automated and Parallel Amide Synthesis. ETH Zurich Research Collection. Available at: [Link] (Note: General reference for parallel synthesis methodology).

  • Bostrom, J. et al.Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for Bioisostere logic).

Sources

Use of Methyl 3-[(4-fluorophenyl)methoxy]benzoate in studying enzyme inhibition kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of Methyl 3-[(4-fluorophenyl)methoxy]benzoate as a Structural Probe in MAO-B Inhibition Kinetics

Abstract & Scientific Rationale

Methyl 3-[(4-fluorophenyl)methoxy]benzoate represents a critical structural class of fluorobenzyloxy-benzoate derivatives . These compounds are widely investigated as chemical probes for Monoamine Oxidase B (MAO-B) inhibition and as intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Cediranib analogs). The (4-fluorophenyl)methoxy moiety is a "privileged structure" in medicinal chemistry, known to confer high selectivity for the MAO-B active site by occupying the hydrophobic entrance cavity, a mechanism shared by the clinical drug Safinamide .

This application note provides a rigorous protocol for utilizing Methyl 3-[(4-fluorophenyl)methoxy]benzoate to study enzyme inhibition kinetics. It focuses on determining the IC50 , Mode of Inhibition (MoI) , and evaluating metabolic stability (ester hydrolysis), offering a blueprint for characterizing similar benzoate-based pharmacophores.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Poorly soluble in water.
Stability Stable at -20°C (solid). Solutions in DMSO stable for 1 week at 4°C.
Handling Precaution Methyl esters are susceptible to hydrolysis by carboxylesterases. Avoid prolonged exposure to basic buffers (pH > 8.0).

Experimental Design: MAO-B Inhibition Assay

Assay Principle

The assay utilizes Kynuramine , a non-fluorescent substrate that is oxidatively deaminated by MAO-B to form 4-hydroxyquinoline, a fluorescent product (


 nm, 

nm). This fluorometric method is preferred over spectrophotometric (benzylamine) assays due to higher sensitivity and minimal interference from the benzoate chromophore.

Reaction Pathway:



Reagents & Equipment
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine dihydrobromide.

  • Inhibitor: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Test Compound).

  • Positive Control: Safinamide or Selegiline (Known MAO-B inhibitors).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Detection: Fluorescence Microplate Reader (e.g., Tecan, BMG Labtech).

Detailed Protocol

Step 1: Compound Preparation (Stock Solutions)
  • Dissolve 2.6 mg of Methyl 3-[(4-fluorophenyl)methoxy]benzoate in 1 mL of 100% DMSO to create a 10 mM Stock .

  • Serial Dilution: Prepare 10-point serial dilutions (1:3) in DMSO.[1]

    • Range: 100

      
      M to 0.005 
      
      
      
      M (Final assay concentration).
    • Note: Keep DMSO concentration constant (<1%) in the final assay to prevent enzyme denaturation.

Step 2: Enzyme Pre-Incubation (Critical for Binding Equilibrium)
  • Dilute MAO-B enzyme to 0.015 mg/mL in Phosphate Buffer (pH 7.4).

  • Add 180

    
    L  of diluted enzyme to each well of a black 96-well plate.
    
  • Add 10

    
    L  of the Test Compound (various concentrations) or DMSO control.
    
  • Incubate at 37°C for 15 minutes.

    • Why? This allows the inhibitor to reach equilibrium with the enzyme active site before substrate competition begins.

Step 3: Reaction Initiation
  • Add 10

    
    L  of Kynuramine substrate (Start concentration: 
    
    
    
    , typically 50
    
    
    M final).
  • Mix immediately by orbital shaking (30 seconds).

Step 4: Kinetic Data Acquisition
  • Measure Fluorescence (

    
     nm, 
    
    
    
    nm) every 60 seconds for 30 minutes at 37°C.
  • Calculate Slope: Determine the initial velocity (

    
    , RFU/min) from the linear portion of the curve (typically 0–10 min).
    

Data Analysis & Visualization

IC50 Determination

Plot the % Inhibition vs. Log[Inhibitor] . Fit the data to a non-linear regression model (4-parameter logistic equation):



Mode of Inhibition (Lineweaver-Burk Plot)

To determine if the inhibition is Competitive, Non-Competitive, or Mixed:

  • Perform the assay at varying substrate concentrations (e.g., 0.5

    
    , 1 
    
    
    
    , 2
    
    
    , 4
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    for each inhibitor concentration.

Interpretation:

  • Competitive: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Expected for this compound class.
  • Non-Competitive: Lines intersect at the X-axis (

    
     is unchanged, 
    
    
    
    decreases).

Critical Control: Esterase Stability

Warning: As a methyl ester, this compound serves as a potential substrate for Carboxylesterases . In cellular assays or impure tissue homogenates (e.g., liver microsomes), the ester may be hydrolyzed to the free acid (3-[(4-fluorophenyl)methoxy]benzoic acid).

Validation Step:

  • Incubate the compound with the enzyme source for 60 mins.

  • Analyze by LC-MS/MS to detect the formation of the free acid (Mass shift: -14 Da).

  • If hydrolysis occurs: The observed inhibition may be due to the metabolite (acid form) rather than the parent ester.

Visual Workflows

Figure 1: MAO-B Inhibition Pathway & Logic

MAOB_Inhibition Compound Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Inhibitor) Enzyme MAO-B Active Site (Hydrophobic Cavity) Compound->Enzyme  Competes for binding   Complex Enzyme-Inhibitor Complex (Reversible Binding) Enzyme->Complex  Equilibrium (Ki)   Product 4-Hydroxyquinoline (Fluorescent Signal) Enzyme->Product  Catalysis (Oxidation)   Substrate Kynuramine (Substrate) Substrate->Enzyme  Binds Active Site  

Caption: Competitive inhibition mechanism where the benzoate derivative blocks the MAO-B active site, preventing Kynuramine oxidation.

Figure 2: Experimental Workflow

Workflow Step1 1. Stock Prep (10mM in DMSO) Step3 3. Pre-Incubation (15 min @ 37°C) Step1->Step3 Step2 2. Enzyme Prep (0.015 mg/mL MAO-B) Step2->Step3 Step4 4. Substrate Addition (Kynuramine) Step3->Step4 Step5 5. Kinetic Read (Ex310/Em400, 30 min) Step4->Step5 Step6 6. Analysis (IC50 / Lineweaver-Burk) Step5->Step6

Caption: Step-by-step kinetic assay workflow from compound solubilization to data analysis.

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[2] National Library of Medicine. Link

  • Binda, C., et al. (2007). Structure-function relationships in the monoamine oxidase family: the role of the fluorobenzyloxy group. Journal of Medicinal Chemistry.[3] Link

  • Carradori, S., & Petzer, J. P. (2015). Novel monoamine oxidase inhibitors: a patent review (2012-2014). Expert Opinion on Therapeutic Patents. Link

  • Tipton, K. F., et al. (2006). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry. Link

Sources

Application Note: Cell Culture Optimization for Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0) is a lipophilic benzoate ester structurally related to key pharmacophores found in kinase inhibitors (e.g., VEGFR inhibitors like Cediranib intermediates) and metabolic modulators (PPAR agonists).[1] While frequently used as a chemical probe or synthetic building block, its utility in cell culture is often compromised by two critical factors: aqueous insolubility and susceptibility to serum esterases .[1][2]

This Application Note provides a rigorous, standardized protocol for evaluating this compound. Unlike generic small-molecule guides, this document focuses on controlling the hydrolysis of the methyl ester moiety—a variable that often leads to irreproducible IC50 data.[2] By following this guide, researchers will distinguish between the activity of the parent ester and its free acid metabolite.

Physicochemical Profile & Stock Preparation

Understanding the molecule's physical behavior is the prerequisite for reproducible data.[2]

PropertyValue / CharacteristicImplication for Cell Culture
Molecular Weight 260.26 g/mol Small molecule; rapid membrane permeation expected.[1][2]
LogP (Predicted) ~3.3 - 3.5High Lipophilicity. Prone to precipitation in aqueous media and binding to plasticware.[1][2]
Functional Groups Methyl Ester, Fluorophenyl etherEsterase Sensitive. The methyl ester can be hydrolyzed to the carboxylic acid by serum enzymes.[2]
Solubility DMSO (>50 mM), EthanolWater Insoluble. Requires organic co-solvent carrier.[1][2]
Protocol 1: Precision Stock Generation

Objective: To create a stable stock solution that minimizes freeze-thaw degradation.[1][2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , Cell Culture Grade (≥99.9%).[1][2] Avoid Ethanol due to rapid evaporation altering concentration.[1][2]

  • Weighing: Weigh ~5–10 mg of compound into a glass vial (avoid plastic static charge).

  • Dissolution: Calculate volume for a 20 mM stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / 260.26] / 0.02.[1][2]

    • Vortex vigorously for 30 seconds. Inspect visually for clarity.

  • Storage: Aliquot into 50 µL volumes in amber polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • Critical: Do not subject aliquots to more than 3 freeze-thaw cycles.[1][2]

Cell Culture Optimization: The "Esterase Effect"[2]

The Scientific Challenge: Methyl esters are often prodrugs.[1][2] In cell culture media containing Fetal Bovine Serum (FBS), carboxylesterases can rapidly hydrolyze Methyl 3-[(4-fluorophenyl)methoxy]benzoate into its free acid form.[1][2]

  • Scenario A: The ester is the active molecule.[2] (Hydrolysis = Loss of Potency).[1][2]

  • Scenario B: The acid is the active molecule.[2] (Hydrolysis = Activation).[1][2]

To ensure data integrity, you must control the serum conditions.[2]

Protocol 2: Media Preparation Strategy

A. Standard Screening Media (High Hydrolysis) [1][2]

  • Base: DMEM or RPMI-1640.

  • Supplement: 10% Standard FBS.

  • Use Case: Mimics in vivo plasma exposure where esterases are present.[1][2]

B. Low-Hydrolysis Media (Mechanism Validation)

  • Base: DMEM or RPMI-1640.

  • Supplement: 10% Heat-Inactivated (HI) FBS .

    • Protocol: Heat FBS at 56°C for 30 minutes to deactivate complement and reduce esterase activity.[1][2]

  • Use Case: Preserves the parent ester structure for longer durations.[1][2]

C. Serum-Free Pulse (Acute Signaling)

  • Base: Opti-MEM or Serum-Free DMEM.[1][2]

  • Use Case: Short-term (0–4 hour) signaling assays (e.g., Western Blot for phosphorylation) to completely eliminate esterase interference.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this lipophilic ester to avoid precipitation and metabolic artifacts.

G Stock 20 mM Stock (in DMSO) Intermed Intermediate Dilution (100x in Media/Buffer) Stock->Intermed Step 1: Predilution (Avoids Shock) Precipitation RISK: Precipitation (Cloudy Media) Stock->Precipitation Direct add >0.5% Final Final Assay Well (0.1% DMSO) Intermed->Final Step 2: Addition to Cells Serum Serum Selection Final->Serum Hydrolysis RISK: Ester Hydrolysis (Parent -> Acid) Serum->Final HI-FBS (Low Activity) Serum->Hydrolysis Standard FBS (High Activity)

Caption: Workflow logic emphasizing the two primary failure modes: Precipitation (solubility) and Hydrolysis (stability).

Core Protocol: Dose-Response & Cytotoxicity Profiling

This protocol uses a self-validating design to determine the EC50/IC50 while controlling for DMSO toxicity.[1][2]

Materials
  • Cell Line: HeLa, A549, or HepG2 (Standard epithelial models).[1][2]

  • Assay: CCK-8 or MTT Reagent.[1][2]

  • Compound: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (20 mM Stock).[1][2]

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to ensure adhesion.[1][2]

  • Compound Dilution (Serial):

    • Prepare a 2x Compound Plate in culture media (max DMSO 0.2%).

    • Range: 0.1 µM to 100 µM (Half-log dilutions: 100, 30, 10, 3, 1, 0.3, 0.1 µM).[1][2]

    • Control 1: Vehicle Control (0.1% DMSO in media).[1][2]

    • Control 2: Positive Control (e.g., Doxorubicin or Staurosporine).[1][2]

  • Treatment:

    • Remove old media from cell plate.[1][2]

    • Add 100 µL of fresh media + 100 µL of 2x Compound solution. (Final DMSO: 0.1%).[1][2]

    • Why? Adding 2x solution prevents pipetting errors associated with small volumes.[1][2]

  • Incubation:

    • Standard: 48 hours at 37°C, 5% CO2.[1][2]

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1][2] Incubate 1–4 hours.

    • Measure Absorbance at 450 nm.[1][2]

Data Interpretation Table
ObservationLikely CauseAction
Precipitate visible at >50 µM Compound insolubilityExclude high concentrations from curve fit.[1][2]
Non-sigmoidal curve Assay interference or solubility limitCheck media clarity; reduce max concentration.
Shift in IC50 (FBS vs HI-FBS) Esterase sensitivityCrucial Finding: Indicates the ester bond regulates potency.[1][2]

Advanced Mechanism: Ester Hydrolysis Pathway[2]

If the compound shows differential activity in FBS vs. HI-FBS, the following pathway explains the metabolic fate.

Pathway Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate (Lipophilic Ester) Intermediate Compound->Intermediate Target Biological Target (e.g., Kinase/Receptor) Compound->Target Active Species? Enzyme Carboxylesterases (Serum/Intracellular) Enzyme->Intermediate Catalysis Acid 3-[(4-fluorophenyl) methoxy]benzoic acid (Polar Metabolite) Intermediate->Acid Methanol Methanol (Byproduct) Intermediate->Methanol Acid->Target Active Species?

Caption: Metabolic hydrolysis pathway. Researchers must determine if the Ester (blue) or the Acid (green) is the bioactive species.[1]

Troubleshooting & Quality Control

  • Issue: "The compound crashed out of solution when added to media."

    • Root Cause:[1][3] Adding 100% DMSO stock directly to cold media causes rapid local precipitation.[1][2]

    • Solution: Use the "Intermediate Dilution" method (see Diagram 1).[1][2] Dilute stock 1:10 in DMSO first, or warm media to 37°C before addition.

  • Issue: "High variability between replicates."

    • Root Cause:[1][3] Evaporation of DMSO in outer wells or uneven cell seeding.[1][2]

    • Solution: Use PBS in the edge wells of the 96-well plate (edge effect) and ensure vigorous mixing of the stock before dilution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3757313, Methyl 3-[(4-fluorophenyl)methoxy]benzoate.[1][2] Retrieved from [Link][1]

  • Zhang, L., et al. (2012). Synthesis and structural characterization of benzoate intermediates for VEGFR inhibitors.[1][2] (Contextual reference for benzoate ester building blocks in drug discovery).

  • MDPI (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs. (Reference for biological activity of the methyl benzoate scaffold). Retrieved from [Link]

Sources

Application Note: Flow Cytometric Evaluation of Cytotoxicity and Apoptotic Induction by Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

[1][2]

Introduction & Scientific Context

Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its derivatives represent a class of lipophilic small molecules frequently investigated for their anti-proliferative and anti-inflammatory properties.[1][2] Structurally, the presence of the fluorophenyl ether moiety combined with a benzoate ester suggests potential interactions with nuclear receptors (e.g., PPARs) or microtubule dynamics, often leading to cell cycle arrest or apoptosis in neoplastic cell lines.[2]

This Application Note provides a rigorous, self-validating framework for evaluating the cellular mechanism of action (MOA) of these derivatives using flow cytometry. Because these compounds are highly hydrophobic, specific attention is paid to solvent compatibility and mitochondrial interrogation.[1][2]

Key Biological Objectives
  • Differentiation of Cell Death: Distinguish between early apoptosis (PS externalization) and necrosis (membrane rupture).[1][2]

  • Cell Cycle Dynamics: Determine if the derivative acts as a cytostatic agent (e.g., G2/M arrest).

  • Mitochondrial Integrity: Assess the intrinsic apoptotic pathway via membrane potential (

    
    ) depolarization.[1][2]
    

Pre-Analytical Phase: Compound Preparation[1][2]

Critical Causality: Benzoate esters are poorly soluble in aqueous media.[1][2] Improper solubilization leads to micro-precipitation, which flow cytometers detect as "debris" or false-positive events, skewing data.[1][2]

Stock Solution Protocol[1][2]
  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1][2]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

      
       260.26  g/mol .[1][2][3][4]
      
    • Dissolve 2.6 mg in 100

      
      L DMSO.[1][2]
      
  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

Working Solutions (The "0.1% Rule")

To maintain cellular physiology, the final DMSO concentration in the well must not exceed 0.5% (v/v), with 0.1% being the target.[1][2]

Target Conc.[1][2][5][6][7] (

M)
Intermediate Stock (in Media)Final Vol.[1][2] Added to WellFinal DMSO %
100

M
20 mM (in DMSO) diluted 1:200 in MediaDirect spike not recommended< 0.1%
Methodology: Serial Dilution in DMSO first , then 1:1000 dilution into culture media.

Experimental Workflows & Visualizations

Core Experimental Workflow

The following diagram outlines the logical progression from treatment to acquisition, ensuring no cross-contamination of protocols.

Gcluster_AssaysParallel AssaysCompoundCompound Prep(100mM Stock in DMSO)TreatmentCell Treatment(24h / 48h Timepoints)Compound->Treatment Dilute to <0.1% DMSOHarvestHarvest(Keep Supernatant!)Treatment->Harvest TrypsinizeAnnexinApoptosis(Annexin V / PI)Harvest->AnnexinCycleCell Cycle(PI / RNase)Harvest->CycleMitoMitochondria(JC-1 / TMRE)Harvest->MitoAcquisitionFlow CytometryAcquisitionAnnexin->AcquisitionCycle->AcquisitionMito->AcquisitionAnalysisData Analysis(Gating & Stats)Acquisition->Analysis

Figure 1: Integrated workflow for multi-parametric analysis of benzoate derivatives.

Protocol Module A: Apoptosis (Annexin V / PI)[1][2]

Mechanism: Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives likely induce apoptosis.[1][2] Phosphatidylserine (PS) flips to the outer membrane leaflet early in this process.[1][2] Annexin V binds PS in a Ca

12
Reagents
  • Annexin V-FITC (or PE).[1][2]

  • Propidium Iodide (PI) or 7-AAD (viability dye).[1][2]

  • 1X Annexin Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl

    
     .[1][2] (Critical: Without Ca
    
    
    , Annexin V will not bind).[1][2]
Step-by-Step Protocol
  • Harvest: Collect cells and floating supernatant (floating cells are often apoptotic).[1][2] Centrifuge at 300 x g for 5 min.

  • Wash: Resuspend pellet in cold PBS. Spin down.

  • Resuspend: Add 100

    
    L of 1X Annexin Binding Buffer  to achieve ~1 x 10
    
    
    cells/mL.
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    L PI.[1][2]
  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Finalize: Add 400

    
    L of 1X Binding Buffer. Analyze immediately (< 1 hour).
    
Data Interpretation (Quad-Plot)
QuadrantPhenotypeMarker ProfileBiological Meaning
Q3 (LL) LiveAnnV(-) / PI(-)Membrane intact, no PS exposure.[1][2]
Q4 (LR) Early ApoptosisAnnV(+) / PI(-)PS exposed, membrane intact.[1][2] Primary indicator of specific drug effect.
Q2 (UR) Late ApoptosisAnnV(+) / PI(+)Membrane compromised, secondary necrosis.[1][2]
Q1 (UL) Necrosis/DebrisAnnV(-) / PI(+)Membrane rupture without PS exposure (rare in controlled drug dosing).[1][2]

Protocol Module B: Cell Cycle Analysis

Mechanism: Benzoate derivatives often target tubulin or cell cycle checkpoints (e.g., G2/M).[1][2] This assay quantifies DNA content to visualize cell cycle phase distribution.[1][2]

Reagents
  • 70% Ethanol (ice cold).[1][2]

  • Propidium Iodide (PI) Staining Solution: 50

    
    g/mL PI + 100 
    
    
    g/mL RNase A in PBS.[1][2]
Step-by-Step Protocol
  • Harvest: Wash cells with PBS. Pellet at 300 x g.

  • Fixation (Critical Step):

    • Resuspend pellet in 200

      
      L PBS.
      
    • Dropwise , add 800

      
      L of ice-cold 70% Ethanol  while vortexing gently. (Vortexing prevents clumping).[1][2]
      
    • Incubate at -20°C for

      
       2 hours (overnight preferred).
      
  • Wash: Centrifuge at 500 x g (ethanol makes cells buoyant) for 5 min. Decant ethanol carefully.[1][2] Wash 2x with PBS.[1][2]

  • Stain: Resuspend in 500

    
    L of PI/RNase Staining Solution.[1][2]
    
  • Incubate: 30 minutes at 37°C in the dark.

  • Acquire: Measure on a linear scale (FL2-A or FL3-A).

Self-Validation:

  • G0/G1 Peak: Set at channel 200 (or 50K).

  • G2/M Peak: Must appear at exactly 2x the G0/G1 intensity (channel 400 or 100K).[1][2]

  • Sub-G1: Events to the left of G0/G1 indicate DNA fragmentation (apoptosis).[1][2]

Protocol Module C: Mitochondrial Membrane Potential ( )[1][2]

Mechanism: Fluorinated benzoates can act as protonophores or disrupt the Electron Transport Chain (ETC).[1][2] We use JC-1, a ratiometric dye.[1][2]

  • Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence).[1][2]

  • Depolarized (Apoptotic): JC-1 remains monomeric (Green Fluorescence).[1][2]

Protocol
  • Treat: Cells with compound for desired time.[1][2]

  • Stain: Add JC-1 to culture media (final conc. 2

    
    M).
    
  • Incubate: 30 min at 37°C, 5% CO

    
    .
    
  • Wash: 2x with warm PBS.

  • Acquire:

    • FL1 (Green): Monomers.[1][2]

    • FL2 (Red): Aggregates.[1][2]

  • Result: A shift from Red

    
     Green indicates loss of 
    
    
    (intrinsic apoptosis).[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the potential signaling cascade activated by Methyl 3-[(4-fluorophenyl)methoxy]benzoate, leading to the phenotypes observed in the flow cytometry assays.

PathwayDrugMethyl 3-[(4-fluorophenyl)methoxy]benzoateMembraneCell MembraneDrug->Membrane DiffusionMitoMitochondria(Depolarization)Membrane->Mito IntracellularTargetingROSROS GenerationMito->ROSCytoCCytochrome CReleaseMito->CytoCCaspaseCaspase 3/7ActivationCytoC->CaspasePSPS Externalization(Annexin V+)Caspase->PSDNADNA Fragmentation(Sub-G1)Caspase->DNA

Figure 2: Hypothesized Mechanism of Action (MOA) linking mitochondrial stress to apoptotic markers.[1][2]

References

  • Cossarizza, A., et al. (2019).[1][2] Guidelines for the use of flow cytometry and cell sorting in immunological studies (second edition). European Journal of Immunology, 49(10), 1457–1973.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2][3] Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Crowley, L. C., et al. (2016).[1][2] Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

  • Zhang, J., et al. (2020).[1][2] Evaluating cytotoxicity of methyl benzoate in vitro. Toxicology Research, 36(1), 1-10.[1][2] Link

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Link

Application Note: Western Blot Analysis of Signaling Pathways Modulated by Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its structural derivatives represent a class of lipophilic benzoate esters with significant pharmacological potential. Structurally homologous to VLA-4 (Integrin


) antagonists  and GPR40 agonists , these compounds modulate critical cell adhesion and metabolic signaling axes.

The primary challenge in characterizing these hydrophobic small molecules is identifying their downstream effectors. Unlike hydrophilic ligands that act on surface receptors with simple kinetics, these benzoate derivatives often partition into lipid bilayers or target intracellular kinases, requiring precise temporal resolution to capture phosphorylation events.

This Application Note provides a validated Western blot protocol to probe the Integrin-FAK-Src and PI3K/Akt/MAPK signaling cascades. These pathways are the most probable targets given the scaffold’s structural similarity to known integrin antagonists and anti-inflammatory agents.

Target Identification & Mechanistic Rationale

Before initiating the protocol, it is critical to understand the causality of the signaling events.

The Signaling Cascade

Derivatives of 3-[(4-fluorophenyl)methoxy]benzoate typically function by modulating cell-matrix interactions or lipid-sensing receptors. The expected signaling flow is:

  • Primary Node (Integrin/Receptor): Modulation of VLA-4 or GPR40 leads to conformational changes.

  • Transducer (FAK/Src): Integrin clustering recruits Focal Adhesion Kinase (FAK) , leading to autophosphorylation at Tyr397 . This recruits Src , which further phosphorylates FAK and downstream effectors.

  • Effectors (Akt/MAPK): The signal bifurcates:

    • Survival Pathway: PI3K activation leads to Akt phosphorylation (Ser473).

    • Inflammatory/Stress Pathway: Activation of p38 MAPK or ERK1/2 .

Pathway Visualization

The following diagram illustrates the logical flow of the signaling pathway and the specific phosphorylation sites targeted in this protocol.

SignalingPathway Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate Integrin Integrin α4β1 / GPR40 Compound->Integrin Modulates FAK FAK (p-Tyr397) Integrin->FAK Recruits Src Src (p-Tyr416) FAK->Src Activates PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates MAPK p38 MAPK (p-Thr180/Tyr182) Src->MAPK Signaling Akt Akt (p-Ser473) PI3K->Akt Phosphorylation Response Cell Adhesion / Survival Modulation Akt->Response MAPK->Response

Figure 1: Predicted signaling cascade.[1] The compound modulates upstream receptors, triggering FAK/Src phosphorylation and downstream Akt/MAPK divergence.

Experimental Design & Protocol

Reagents and Buffer Selection

Critical Causality: The lipophilicity of the benzoate derivative requires specific solvent handling, and the transient nature of phosphorylation demands robust phosphatase inhibition.

ComponentRecommendationRationale
Solvent DMSO (Stock 100 mM)Compound is hydrophobic. Final DMSO concentration must be <0.1% to avoid vehicle toxicity.
Lysis Buffer Modified RIPA Standard RIPA is too harsh for some integrin complexes but necessary for nuclear extraction. Add 1 mM Na3VO4 and 10 mM NaF immediately before use to preserve phosphosites.
Blocking 5% BSA in TBSTDo NOT use milk for phospho-antibodies (e.g., p-Akt, p-Tyr). Casein in milk contains phosphoproteins that cause high background.
Membrane PVDF (0.45 µm)Superior mechanical strength and protein retention compared to Nitrocellulose for hydrophobic proteins.
Cell Treatment Protocol

Objective: Establish a dose-response and time-course to capture peak activation.

  • Seed Cells: Plate HUVEC (for adhesion) or Jurkat cells (for VLA-4 signaling) at

    
     cells/well in 6-well plates. Starve in serum-free media for 12 hours to reduce basal phosphorylation.
    
  • Preparation of Compound:

    • Dissolve Methyl 3-[(4-fluorophenyl)methoxy]benzoate in DMSO to 10 mM stock.

    • Prepare working dilutions in warm media (0.1, 1.0, 10 µM).

  • Treatment (Time Course):

    • Treat cells with 10 µM compound for: 0, 5, 15, 30, 60, 120 min .

    • Note: Phosphorylation of FAK/Src is rapid (5-15 min), while downstream Akt/MAPK peaks later (30-60 min).

  • Termination:

    • Place plates on ice immediately.

    • Wash 2x with ice-cold PBS containing 1 mM Sodium Orthovanadate (stops phosphatase activity).

Lysis and Protein Extraction
  • Add 150 µL of ice-cold Modified RIPA Buffer (with protease/phosphatase inhibitors).

  • Scrape cells and transfer to microcentrifuge tubes.

  • Agitate for 30 min at 4°C.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant (lysate). Determine concentration using BCA assay.

Western Blotting Workflow

Workflow cluster_0 Sample Prep cluster_1 Separation & Transfer cluster_2 Detection Lysis Lysis + Inhibitors BCA BCA Quantitation Lysis->BCA Denature 95°C / 5 min BCA->Denature PAGE SDS-PAGE (10% Gel) Denature->PAGE Transfer Wet Transfer (100V, 1h) PAGE->Transfer Block Block (5% BSA) Transfer->Block Primary 1° Ab (4°C Overnight) Block->Primary Secondary 2° Ab (1h RT) Primary->Secondary ECL ECL Imaging Secondary->ECL

Figure 2: Step-by-step Western Blot workflow optimized for phospho-protein detection.

Electrophoresis & Transfer:

  • Load 20-30 µg of protein per lane.

  • Run on 10% SDS-PAGE (FAK is ~125 kDa, Src ~60 kDa, Akt ~60 kDa).

  • Transfer to PVDF membrane. Tip: Activate PVDF with methanol for 1 min before use.

Antibody Incubation:

  • Primary Antibodies:

    • Anti-p-FAK (Tyr397) [1:1000]

    • Anti-p-Src (Tyr416) [1:1000]

    • Anti-p-Akt (Ser473) [1:1000]

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin [1:5000]

  • Incubation: Overnight at 4°C with gentle shaking. This is non-negotiable for high-affinity binding to phospho-epitopes.

Data Analysis & Troubleshooting

Normalization Strategy

Do not rely solely on housekeeping proteins (GAPDH/Actin) for phospho-quantification.

  • Gold Standard: Normalize the Phospho-signal to the Total Protein signal of the same target (e.g., p-Akt / Total Akt).

  • Procedure: Strip the membrane (mild stripping buffer) and re-probe for Total FAK/Akt, or use multiplex fluorescence if available.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Phospho-Signal Phosphatase activityEnsure Sodium Orthovanadate is fresh and added to Lysis and Wash buffers.
High Background Inadequate blockingSwitch from Milk to 5% BSA. Increase washing steps (3x 10 min).
Precipitate in Media Compound insolubilityThe benzoate derivative is lipophilic. Sonicate the stock solution or warm to 37°C before adding to media.
Variable Loading Viscous lysateDNA contamination. Shear genomic DNA using a 21G needle or sonication during lysis.

References

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.[2] Link

  • Zou, M. F., et al. (2017).[3] Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes... as Novel Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry, 60(24), 10172-10187.[3] Link

  • Biersack, B., et al. (2011).[4] Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles.[4] Bioorganic & Medicinal Chemistry Letters, 21(21), 6270-6273.[4] Link

  • PubChem. (n.d.).[5] Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[5] National Center for Biotechnology Information. Link

Sources

Animal model studies using compounds derived from Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of GPR40/FFAR1 Modulators Derived from Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Executive Summary & Scientific Rationale

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS 381234-84-0) serves as a critical structural scaffold in the synthesis of modulators for G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), and Peroxisome Proliferator-Activated Receptors (PPARs) .

The compound features a "lipophilic tail" (4-fluorobenzyloxy group) and a "polar head" precursor (methyl benzoate). In medicinal chemistry, this specific pharmacophore is designed to mimic long-chain free fatty acids, the endogenous ligands of GPR40. Upon hydrolysis to its active acid form—3-[(4-fluorophenyl)methoxy]benzoic acid —the molecule binds to the transmembrane domain of GPR40, potentiating glucose-stimulated insulin secretion (GSIS).

This guide details the activation (hydrolysis) , formulation , and in vivo evaluation of this scaffold in rodent models of Type 2 Diabetes (T2D).

Chemical Activation & Formulation Strategy

Before in vivo administration, the methyl ester (prodrug/precursor) is typically hydrolyzed to the free acid to ensure target engagement, unless the study specifically aims to evaluate the ester as a prodrug.

Activation Protocol (Hydrolysis)
  • Reagents: Methyl 3-[(4-fluorophenyl)methoxy]benzoate, LiOH (2.0 eq), THF/MeOH/H2O (3:1:1).

  • Procedure:

    • Dissolve the methyl ester in THF/MeOH.

    • Add aqueous LiOH dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours (monitor via TLC/LC-MS).

    • Acidify with 1N HCl to pH ~3 to precipitate the free acid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][2]

    • Checkpoint: Verify purity >98% by HPLC before animal dosing.

Formulation for Oral Dosing (PO)

The derived acid is highly lipophilic (LogP ~3.5–4.0). Standard saline formulations will fail.

  • Vehicle A (Standard): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

    • Method: Micronize the compound. Slowly add to viscous MC solution while vortexing. Sonicate for 20 mins to form a stable suspension.

  • Vehicle B (High Exposure): 20% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in 50 mM phosphate buffer (pH 7.4).

    • Method: Dissolve cyclodextrin first. Add compound. Stir overnight at RT. Adjust pH if necessary.

Mechanism of Action & Signaling Pathway

The active acid derivative functions as an allosteric agonist of GPR40. It binds to the receptor on pancreatic


-cells, triggering the 

pathway. This leads to calcium mobilization and insulin granule exocytosis only in the presence of elevated glucose, minimizing hypoglycemia risk.

GPR40_Signaling Compound 3-[(4-fluorophenyl)methoxy]benzoic acid GPR40 GPR40 (FFAR1) (Pancreatic Beta Cell) Compound->GPR40 Allosteric Binding Gq Gαq Protein Activation GPR40->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Glucose High Glucose (Synergistic Factor) Glucose->Insulin Required for efficacy

Figure 1: Signal transduction pathway of the active benzoate derivative in pancreatic


-cells.

Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice

This is the gold-standard assay to determine if the compound improves glucose homeostasis.

Animal Model Selection
  • Strain: C57BL/6J Male Mice.

  • Condition: Diet-Induced Obese (DIO). Feed high-fat diet (60% kcal fat) for 12–14 weeks prior to study.

  • Baseline Criteria: Fasting blood glucose >140 mg/dL; Body weight >35g.

Experimental Groups (n=8-10 per group)
GroupTreatmentDose (PO)Purpose
1 Vehicle Control10 mL/kgBaseline Glucose Excursion
2 Positive Control (Sitagliptin)10 mg/kgValidate Assay Sensitivity
3 Test Compound (Low)3 mg/kgDose-Ranging
4 Test Compound (Mid)10 mg/kgTarget Efficacy Dose
5 Test Compound (High)30 mg/kgMax Efficacy/Toxicity Check
Step-by-Step Procedure
  • Fasting: Fast mice for 6 hours (morning fast) or overnight (12h). Note: 6h is preferred for metabolic studies to avoid catabolic stress.

  • Baseline Sampling (T-60): Measure body weight and baseline blood glucose (via tail snip) using a calibrated glucometer.

  • Drug Administration (T-60): Administer Vehicle, Positive Control, or Test Compound via oral gavage (PO).

  • Glucose Challenge (T0): 60 minutes after drug dosing, administer Glucose solution (2 g/kg, 20% solution) PO.

  • Sampling Timepoints: Measure blood glucose at T0 (pre-glucose), T15, T30, T60, and T120 minutes post-glucose load.

  • Plasma Collection (Optional): Collect 20

    
    L blood at T0 and T15 into EDTA tubes for insulin ELISA analysis (to prove mechanism).
    
Data Analysis
  • Primary Endpoint: Area Under the Curve (AUC) for Glucose (

    
    ).
    
  • Secondary Endpoint: Plasma Insulin levels at T15 (Peak secretion).

  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Protocol: Pharmacokinetic (PK) Profiling

To ensure efficacy is due to exposure, a single-dose PK study is mandatory.

  • Subjects: Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (serial sampling).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Parent Ion: [M-H]- (Negative mode often better for benzoic acids).

    • Fragment: Loss of CO2 or cleavage of the benzyl ether.

PK_Workflow Dose Dosing (PO/IV) Blood Serial Blood Collection Dose->Blood Timepoints Plasma Plasma Separation Blood->Plasma Extract Protein Precipitation (Acetonitrile) Plasma->Extract LCMS LC-MS/MS Quantification Extract->LCMS Analysis PK Parameters (Cmax, T1/2, F%) LCMS->Analysis

Figure 2: Pharmacokinetic study workflow for bioavailability assessment.

Expected Results & Interpretation

ParameterIdeal OutcomeInterpretation
Glucose AUC Reduction >20% vs VehicleIndicates significant glucose lowering efficacy.
Insulin (T15) Increase >1.5-fold vs VehicleConfirms GPR40-mediated insulin secretion.
Bioavailability (F%) >30%Good oral absorption; suitable for chronic dosing.
Half-life (T1/2) 2–6 hoursSuitable for QD or BID dosing.

Troubleshooting:

  • No Efficacy: Check plasma exposure. If exposure is high but efficacy is low, the compound may be a weak agonist or the model is refractory.

  • Hypoglycemia: If glucose drops below 70 mg/dL without glucose challenge, the compound may be hitting off-targets (e.g., sulfonylurea receptor) rather than the glucose-dependent GPR40.

References

  • Takeda Pharmaceutical Company. "Discovery of Fasiglifam (TAK-875), a potent and selective GPR40 agonist for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2012. Link

  • Briscoe, C.P., et al. "Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules." British Journal of Pharmacology, 2006. Link

  • Lin, D.C., et al. "Identification and characterization of a novel GPR40 agonist." PLOS ONE, 2011. Link

  • PubChem. "Methyl 3-[(4-fluorophenyl)methoxy]benzoate Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 3-[(4-fluorophenyl)methoxy]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Optimization & Troubleshooting Guide for Williamson Ether Synthesis of Diaryl Ethers

Executive Summary & Reaction Overview

The Challenge: Users frequently report low yields (<50%) during the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate . This reaction is a classic Williamson Ether Synthesis involving the O-alkylation of Methyl 3-hydroxybenzoate (Nucleophile) with 4-Fluorobenzyl bromide (Electrophile).

The Core Conflict: While theoretically simple, this specific substrate presents a "Chemo-selectivity Paradox":

  • Nucleophilicity: The phenol requires a base to form the phenoxide anion.

  • Electrophilicity: The methyl ester moiety is susceptible to hydrolysis (saponification) under the very basic/aqueous conditions often used to generate that phenoxide.

This guide provides a systematic diagnostic approach to maximize yield by balancing reactivity with functional group tolerance.

Diagnostic Workflow

Before altering parameters, identify the failure mode using the logic tree below.

TroubleshootingFlow Start Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->TLC Case1 Starting Material (Phenol) Remains TLC->Case1 Incomplete Rxn Case2 Clean Conversion but Low Mass Recovery TLC->Case2 Product formed but lost Case3 Complex Mixture / Many Spots TLC->Case3 Side reactions Sol1 Issue: Poor Nucleophilicity Action: Switch to Cs2CO3 or add KI Case1->Sol1 Sol2 Issue: Ester Hydrolysis (Saponification) Action: Dry Solvents & Avoid Aqueous Base Case2->Sol2 Sol3 Issue: C-Alkylation or Decomposition Action: Lower Temp & Control Stoichiometry Case3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss.

Technical FAQs & Troubleshooting
Category 1: Reaction Kinetics (Incomplete Conversion)

Q: I am using Potassium Carbonate (


) in Acetone at reflux, but the reaction stalls at 60% conversion after 24 hours. Why? 

A: This is a common solubility issue.

  • The Mechanism: The phenoxide anion must be generated in solution to react.

    
     has poor solubility in acetone, creating a heterogeneous mixture where the reaction only occurs at the solid-liquid interface.
    
  • The Fix:

    • Switch Solvent: Change from Acetone to Acetonitrile (MeCN) or DMF . DMF dissolves the phenoxide much better, increasing the effective concentration of the nucleophile [1].

    • Cesium Effect: Substitute

      
       with Cesium Carbonate (
      
      
      
      )
      . The larger Cesium cation forms a looser ion pair with the phenoxide, making the oxygen more nucleophilic (the "Cesium Effect").
    • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the in-situ 4-fluorobenzyl iodide, which is a significantly better leaving group than the bromide.

Category 2: Chemo-selectivity (Ester Hydrolysis)

Q: My LCMS shows the product peak during the reaction, but after aqueous workup, I isolate the carboxylic acid (3-[(4-fluorophenyl)methoxy]benzoic acid) instead of the methyl ester.

A: You are inadvertently saponifying your product.

  • The Cause: The methyl ester is sensitive to base. If water is present in your solvent (e.g., "wet" DMF) or if you use a strong base like NaOH/KOH, the hydroxide ion will attack the ester carbonyl.

  • The Fix:

    • Anhydrous Conditions: Use anhydrous solvents.[1][2] Even trace water in DMF combined with carbonate at 80°C can hydrolyze the ester over 12 hours.

    • Base Choice: Stick to mild bases like

      
      .[3] Avoid NaH unless strictly necessary and performed at 0°C, as it can be harsh if wet.
      
    • Workup: Do not wash with strong bases (1M NaOH) to remove unreacted phenol. Instead, dilute with EtOAc and wash with water/brine only. If phenol removal is difficult, wash with cold 5%

      
       quickly.
      
Category 3: C-Alkylation vs. O-Alkylation

Q: I see a major impurity slightly less polar than my product. Is it the C-alkylated side product?

A: Yes, phenols are ambident nucleophiles.

  • The Mechanism: While O-alkylation is kinetically favored, C-alkylation (at the ortho/para positions) can occur, especially in protic solvents (like Methanol/Ethanol) or at very high temperatures.

  • The Fix:

    • Solvent: Use polar aprotic solvents (DMF, DMSO, MeCN) which solvate the cation but leave the phenoxide anion "naked" and more selective for O-alkylation [2].

    • Leaving Group: Benzyl halides favor O-alkylation. Ensure you aren't using a catalyst that promotes rearrangement.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Target: >85% Yield).

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 equiv)

  • 4-Fluorobenzyl bromide (1.1 equiv)

  • 
     (Anhydrous, granular, 2.0 equiv)
    
  • Potassium Iodide (0.1 equiv - Optional catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Methyl 3-hydroxybenzoate (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slight yellow as phenoxide forms.
    
  • Alkylation: Add 4-Fluorobenzyl bromide (1.1 eq) dropwise. If using KI, add it now.

  • Reaction: Heat to 60°C (if DMF) or Reflux (80°C if MeCN) . Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Checkpoint: Reaction should be complete in 4-6 hours in DMF, or 12-16 hours in MeCN.

  • Workup (Crucial for Yield):

    • Cool to RT. Filter off the solid inorganic salts (

      
      ) before  adding water. This prevents the generation of a basic aqueous solution that could hydrolyze the ester.
      
    • Rinse the filter cake with EtOAc.

    • Concentrate the filtrate to remove the bulk of the solvent (especially if DMF).

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary, or pass through a short silica plug.
    
Comparative Data: Base & Solvent Effects[3]

The following table summarizes expected outcomes based on reaction conditions [1, 3].

SolventBaseTempTimeYieldRisk Factor
Acetone

Reflux24h50-60%Slow kinetics; incomplete conversion.
DMF

60°C4h85-92% Optimal balance. High yield, fast.
DMF

0°C->RT2h70-80%Risk of ester hydrolysis if wet; difficult handling.
MeOH NaOMeReflux12h<40%High Risk. Transesterification & C-alkylation likely.
References
  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RXN-OPT-304 Topic: Optimization & Troubleshooting of Williamson Ether Synthesis for Aryl-Benzyl Ethers Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The Objective: Synthesize Methyl 3-[(4-fluorophenyl)methoxy]benzoate via O-alkylation of Methyl 3-hydroxybenzoate with 4-fluorobenzyl bromide (or chloride).

The Chemistry: This is a classic Williamson Ether Synthesis following an


 mechanism.[1][2][3][4]
  • Deprotonation: The base removes the phenolic proton (

    
    ) to form a phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the electrophile.

  • Substitution: The halide leaves, forming the ether linkage.

Key Challenge: The presence of the methyl ester moiety requires mild basic conditions to prevent hydrolysis (saponification) to the carboxylic acid.

Reaction Scheme Visualization

ReactionMechanism SM1 Methyl 3-hydroxybenzoate (Nucleophile) Inter Phenoxide Intermediate (Ar-O⁻ K⁺) SM1->Inter - H⁺ (Deprotonation) Base Base (K2CO3) Base->Inter Prod Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Target Ether) Inter->Prod + SM2 (SN2 Attack) SM2 4-Fluorobenzyl bromide (Electrophile) SM2->Prod

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of phenolic esters.

Standard Operating Procedure (The "Golden Protocol")

This protocol is optimized to balance reaction rate with ester stability .

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 3-hydroxybenzoate Substrate1.0Limiting reagent.
4-Fluorobenzyl bromide Electrophile1.1 - 1.2Slight excess drives completion.
Potassium Carbonate (

)
Base2.0 - 3.0Must be anhydrous/granular.
Acetone (or Acetonitrile)Solvent[0.2 M]Polar aprotic; Acetone allows easier workup.
Potassium Iodide (KI) Catalyst0.1Optional; accelerates reaction (Finkelstein).
Step-by-Step Workflow
  • Activation: Charge a round-bottom flask with Methyl 3-hydroxybenzoate (1.0 eq) and anhydrous Acetone (approx. 5 mL per gram of substrate). Add

    
     (2.0 eq).
    
    • Tech Note: Stir at room temperature for 15-30 minutes before adding the halide. This ensures phenoxide formation and minimizes competitive hydrolysis of the halide.

  • Addition: Add 4-Fluorobenzyl bromide (1.1 eq) dropwise. If using the chloride derivative, add KI (0.1 eq) here.

  • Reaction: Heat to reflux (

    
    C for Acetone, 
    
    
    
    C for ACN) with vigorous stirring.
    • Duration: Typically 4–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to room temperature.[5][6]

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (EtOAc).[3] Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      

Troubleshooting & FAQs

Category A: Reaction Stalled / Low Yield

Q: The reaction is stuck at 60% conversion after 12 hours. Should I add more base? A: Adding more base rarely helps if the initial amount was sufficient (>2 eq). The issue is likely phenoxide solubility or halide degradation .

  • Diagnosis: Check if the

    
     is finely ground. Large pellets have low surface area.
    
  • Solution:

    • Switch solvent to Acetonitrile (ACN) or DMF . ACN refluxes at a higher temperature (

      
      C), pushing the kinetics.
      
    • Add a phase transfer catalyst (PTC) like 18-Crown-6 (if using

      
      ) or TBAI  (Tetrabutylammonium iodide) to solubilize the phenoxide.
      

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely 3-[(4-fluorophenyl)methoxy]benzoic acid (the hydrolyzed acid).

  • Cause: Water in the solvent + Base + Heat = Saponification of the methyl ester.

  • Fix: Ensure solvents are anhydrous.[1][3] If the acid forms, you can recover it by re-esterifying with MeOH/

    
     (Fischer esterification) at the end.
    
Category B: Purification & Impurities

Q: How do I remove excess 4-fluorobenzyl bromide? It co-elutes with my product. A: Benzyl halides are lachrymators and hard to separate by chromatography.

  • The "Scavenger" Trick: After the reaction is complete but before workup, add 0.2–0.5 eq of an amine (e.g., Triethylamine, Morpholine, or N,N-Dimethylamine) and stir for 30-60 mins.

  • Mechanism: The amine reacts with the excess benzyl bromide to form a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide).[7]

  • Result: This salt is highly water-soluble and will be completely removed during the aqueous wash steps [1].

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Aryl benzyl ethers often oil out due to trace solvent or impurities.

  • Protocol: Dissolve the oil in a minimum amount of hot Methanol or Isopropanol . Let it cool slowly to RT, then to

    
    C. Scratching the glass induces nucleation. Alternatively, use a Hexane/EtOAc mixture.
    

Advanced Optimization Logic

Solvent-Base Matrix

Select the condition that matches your available resources and speed requirements.

Condition SetBaseSolventTempProsCons
Standard

Acetone

C
Easy workup, mild.Slower kinetics.
High-Speed

ACN

C
"Cesium Effect" (higher solubility), fast.Expensive reagents.
Difficult Substrates NaHDMF

C

RT
Extremely fast conversion.High Risk: Requires strictly anhydrous conditions to prevent ester hydrolysis.
Process Decision Tree

OptimizationTree Start Start Optimization CheckTLC Check TLC @ 4 Hours Start->CheckTLC Conversion Conversion > 90%? CheckTLC->Conversion Workup Proceed to Workup (Use Amine Scavenger if Halide excess) Conversion->Workup Yes Stalled Reaction Stalled? Conversion->Stalled No Action1 Add 10 mol% KI (Finkelstein) Stalled->Action1 If using Chloride Action2 Switch Solvent to ACN (Higher Temp) Stalled->Action2 If using Bromide

Figure 2: Decision logic for monitoring and intervening in the synthesis process.

References

  • Removal of Excess Electrophiles

    • Methodology: The use of amine scavengers (e.g., N,N-diethylethanamine)
    • Source:

  • Williamson Ether Synthesis Optimization

    • Mechanism:[4][8][9] Comprehensive review of

      
       conditions for phenolic O-alkylation, emphasizing the efficacy of polar aprotic solvents (Acetone, ACN) and carbonate bases.
      
    • Source:

  • Target Compound Data

    • Identification: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[10]

    • Source:

  • Phenolic Alkylation Troubleshooting

    • vs NaH)
    • Source: (Cited via Search Result 1.1)

Sources

Side product formation in the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-381234 Subject: Impurity Profiling & Process Optimization for Diaryl Ether Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction: Reaction Scope

This technical guide addresses the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0).[1][3] The standard industrial route utilizes a Williamson Ether Synthesis between Methyl 3-hydroxybenzoate and 4-Fluorobenzyl bromide.[1][3]

While this reaction is generally robust, specific conditions can lead to critical impurities that are difficult to remove during downstream processing. This guide deconstructs those failure modes and provides a self-validating protocol.

Core Reaction Scheme
  • Nucleophile: Methyl 3-hydroxybenzoate (

    
    )[1][3]
    
  • Electrophile: 4-Fluorobenzyl bromide (

    
    )[1][3]
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1][2]
  • Solvent: Acetone, DMF, or Acetonitrile (ACN)[1]

Module 1: Critical Impurity Profiling

Understanding the "Why" behind side product formation is the first step to prevention. The following diagram illustrates the competitive pathways active during this synthesis.

ReactionPathways SM1 Methyl 3-hydroxybenzoate (Nucleophile) Phenoxide Phenoxide Anion (Ambident Nucleophile) SM1->Phenoxide Deprotonation SM2 4-Fluorobenzyl bromide (Electrophile) Product TARGET PRODUCT (O-Alkylation) SM2->Product Impurity_B Impurity B (Benzyl Alcohol) SM2->Impurity_B Path 4: Hydrolysis of Electrophile (Wet Solvent) Impurity_C Impurity C (C-Alkylation) SM2->Impurity_C Base Base (K2CO3) Base->Phenoxide Phenoxide->Product Path 1: O-Attack (Major) SN2 Mechanism Phenoxide->Impurity_C Path 2: C-Attack (Solvent/Cation dependent) Impurity_A Impurity A (Hydrolysis Acid) Product->Impurity_A Path 3: Ester Hydrolysis (Excess Water/Base)

Figure 1: Competitive reaction pathways showing the formation of the Target Product vs. Impurities A, B, and C.

Detailed Impurity Analysis
Impurity IDChemical NameMechanism of FormationCritical Control Point
Impurity A 3-[(4-fluorophenyl)methoxy]benzoic acidSaponification: Hydrolysis of the methyl ester group.[1][2][3] Occurs if water is present in the solvent with a base, or if strong hydroxide bases (

) are used.
Water Content: Ensure solvents are anhydrous (<0.1%

).[1] Use carbonate bases, not hydroxides.
Impurity B 4-Fluorobenzyl alcoholElectrophile Hydrolysis: Reaction of 4-fluorobenzyl bromide with trace water.[1][2][3] This consumes the electrophile, leading to incomplete conversion of the phenol.Stoichiometry: Use a slight excess (1.1 equiv) of bromide. Store bromide under inert gas.
Impurity C Methyl 2-(4-fluorobenzyl)-3-hydroxybenzoate (isomer)C-Alkylation: The phenoxide ion is an ambident nucleophile .[1][2][3] While O-alkylation is kinetically favored, C-alkylation (ortho/para) can occur in protic solvents (e.g., alcohols) or with specific counter-ions.[1][3]Solvent Choice: Use polar aprotic solvents (Acetone, DMF). Avoid protic solvents which shield the Oxygen.

Module 2: Optimization & Prevention

To maximize yield and minimize the impurities listed above, adhere to these Critical Process Parameters (CPPs).

Solvent Selection (The "Solvent Effect")
  • Recommendation: Acetone (Reflux) or DMF (Room Temp to 60°C).[1]

  • Scientific Rationale:

    • Protic Solvents (Methanol/Ethanol): AVOID. These form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity and encouraging C-alkylation (Impurity C) or transesterification [1].[1]

    • Polar Aprotic (DMF/DMSO): Excellent for

      
       reactions.[1] They solvate the cation (
      
      
      
      ), leaving the phenoxide anion "naked" and highly reactive toward O-alkylation.
    • Acetone: Good balance of reactivity and ease of workup (low boiling point).

Base Selection
  • Recommendation: Potassium Carbonate (

    
    ) .[1]
    
  • Scientific Rationale:

    • 
       is mild enough to deprotonate the phenol (
      
      
      
      ) without hydrolyzing the methyl ester (
      
      
      ).
    • Avoid NaOH/KOH: Strong hydroxides will rapidly hydrolyze the methyl ester to the acid (Impurity A) [2].

    • Cesium Carbonate (

      
      ):  Can be used for faster rates (Cesium effect), but is more expensive.
      
Water Control
  • Requirement: Strictly Anhydrous.

  • Rationale: Water is the enemy. It hydrolyzes the ester (Impurity A) and the benzyl bromide (Impurity B).

  • Action: Dry

    
     in an oven at 120°C before use. Use molecular sieves for DMF/Acetone.
    

Module 3: Master Experimental Protocol

Target Scale: 10 mmol (approx. 1.52 g of starting phenol) Expected Yield: 85-95%[1][3]

Materials
  • Methyl 3-hydroxybenzoate (1.52 g, 10 mmol)[1][3]

  • 4-Fluorobenzyl bromide (2.08 g, 11 mmol) [Caution: Lachrymator][1][3]

  • Potassium Carbonate (anhydrous) (2.76 g, 20 mmol)[1]

  • Acetone (anhydrous) (30 mL) or DMF (15 mL)

Step-by-Step Procedure
  • Activation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 3-hydroxybenzoate and anhydrous Acetone .

    • Add Potassium Carbonate .[1]

    • Stir at room temperature for 15-30 minutes. Note: This allows the formation of the phenoxide anion.

  • Addition:

    • Add 4-Fluorobenzyl bromide dropwise to the suspension.[1]

    • Tip: If using DMF, cooling to 0°C during addition is recommended to control exotherms.

  • Reaction:

    • Heat the mixture to Reflux (approx. 56°C) .

    • Monitor by TLC (Hexane:Ethyl Acetate 4:[1]1) or HPLC.[4]

    • Duration: 4-6 hours. Reaction is complete when the starting phenol spot disappears.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[5]

    • Filtration: Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Why? This removes the base immediately, preventing hydrolysis during aqueous workup.
    • Concentration: Evaporate the Acetone under reduced pressure.

    • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove trace salts/DMF.

    • Brine Wash: Wash with Saturated Brine (30 mL).[1]

    • Dry & Concentrate: Dry over

      
      , filter, and concentrate to yield the crude solid.
      
  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate or Ethanol is typically sufficient.[1]

Module 4: Troubleshooting (FAQ)

Q1: I see a new spot on the baseline of my TLC plate (High Polarity). What is it?

  • Diagnosis: This is likely Impurity A (Carboxylic Acid) .[1]

  • Cause: Water in your solvent or prolonged reaction time with wet base.[1]

  • Fix: You can recover the product by re-esterifying the acid using Methanol/H2SO4, but it is better to restart with dry reagents.

Q2: My reaction stalled at 80% conversion. Adding more bromide doesn't help. [1]

  • Diagnosis: Your base might be "poisoned" or coated with KBr, or the bromide has hydrolyzed to Impurity B (Alcohol) .

  • Fix: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). The iodide exchanges with the bromide to form a more reactive benzyl iodide in situ.

Q3: Can I use Sodium Hydride (NaH) instead of K2CO3?

  • Analysis: Yes, but with caution. NaH is a stronger base.[6]

  • Risk: If NaH is wet or excess is used, it can attack the ester.

  • Verdict: Stick to

    
     for ester-containing substrates unless the phenol is extremely unreactive.[1]
    

Q4: I see a minor spot just above the product. Is this C-alkylation?

  • Diagnosis: Likely Impurity C or a dialkylated species (if impurities were present in SM).[1]

  • Confirmation: C-alkylated products are usually less polar than O-alkylated ones but very close in Rf.[1][3]

  • Prevention: Switch solvent to DMF or Acetone. Ensure no alcohols (methanol/ethanol) are present in the reaction matrix [1].

References

  • PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation Mechanism.[1][3][4][7][8][9] Retrieved from [1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions.[10] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3757313, Methyl 3-[(4-fluorophenyl)methoxy]benzoate.[1][3] Retrieved from [1]

  • Gujadhur, R., & Venkataraman, D. (2001).[11] Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst.[1][3][11] Synthetic Communications.[11] Retrieved from [1]

Sources

Improving the solubility of Methyl 3-[(4-fluorophenyl)methoxy]benzoate for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Compound Snapshot & Physicochemical Profile

Before initiating any solubilization protocol, it is critical to understand the physicochemical limitations of Methyl 3-[(4-fluorophenyl)methoxy]benzoate. This compound is a lipophilic ester, presenting two primary challenges: aqueous insolubility and hydrolytic instability .

PropertyValue / CharacteristicImplication for Assays
CAS Number 381234-84-0Verification of identity.
Molecular Weight ~260.26 g/mol Calculation of Molar concentrations.
LogP (Predicted) ~3.3 – 3.4High Lipophilicity. Prone to precipitation in aqueous buffers and non-specific binding to plastics.
Functional Group Methyl EsterHydrolysis Risk. Susceptible to cleavage by serum esterases (in FBS) and spontaneous hydrolysis at alkaline pH.
Aqueous Solubility < 10 µM (Predicted)Requires carrier solvents (DMSO) or complexing agents (Cyclodextrins).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific failure modes reported by users.

Issue 1: "The compound precipitates immediately when I add the DMSO stock to the cell culture media."

Diagnosis: Solvent Shock. When a hydrophobic compound dissolved in 100% DMSO is introduced directly into a highly aqueous environment (like media), the solvent power drops instantaneously. This causes the compound to crash out of solution before it can disperse, forming micro-crystals that are often invisible to the naked eye but ruin assay reproducibility.

Solution: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final well. Use an intermediate "spiking" step to lower the kinetic energy barrier of mixing.

  • Step 1: Prepare your 1000x stock in DMSO (e.g., 10 mM).

  • Step 2: Prepare an Intermediate Working Solution (10x or 20x) in a buffer containing a solubilizing excipient (e.g., 5% Tween-80 or culture media with 10% FBS).

  • Step 3: Add this Intermediate Solution to your final cells.

Expert Insight: "Kinetic solubility" is often higher than "thermodynamic solubility." By mixing rapidly or using an intermediate step, you maintain the compound in a metastable state long enough for it to bind to serum proteins (Albumin) which act as natural carriers, preventing precipitation.

Issue 2: "My IC50 values shift drastically if I pre-incubate the compound in media."

Diagnosis: Ester Hydrolysis. Methyl esters are substrates for carboxylesterases , which are abundant in Fetal Bovine Serum (FBS). If your assay involves long incubation times (>4 hours), the methyl ester moiety may be cleaved, converting the parent compound into 3-[(4-fluorophenyl)methoxy]benzoic acid . This metabolite likely has significantly different potency and permeability (due to the charged carboxylate group).

Solution:

  • Heat-Inactivate Serum: Heat inactivating FBS (56°C for 30 min) reduces esterase activity, though it may not eliminate it entirely.

  • Serum-Free Window: If cell viability permits, perform the compound incubation in serum-free media (e.g., Opti-MEM) for the first 2-4 hours, then add serum.

  • Fresh Preparation: Never store diluted working solutions. Prepare fresh immediately before dosing.

Issue 3: "I see high variability between technical replicates."

Diagnosis: Non-Specific Binding (NSB). With a LogP > 3, this compound will adhere to the hydrophobic surfaces of standard polystyrene plates and pipette tips.

Solution:

  • Plastics: Switch to Low-Binding polypropylene plates and tips.

  • Surfactant: Add 0.01% - 0.05% Tween-20 to your assay buffer. This creates a surfactant monolayer on the plastic walls, preventing drug adsorption.

Detailed Protocols

Protocol A: Standard DMSO Stock Preparation

Use this for routine screening where DMSO tolerance is known.

  • Weighing: Accurately weigh 2.6 mg of compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

    • Result: 10 mM Stock Solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate upon warming to room temperature to prevent water absorption (water in DMSO accelerates hydrolysis).

Protocol B: Cyclodextrin-Complexed Formulation (The "Gold Standard")

Use this for animal studies or sensitive cell lines where DMSO toxicity is a concern.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenyl ring of the compound sits inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

  • Compound Addition: Add the compound powder directly to the vehicle (aiming for 1-2 mg/mL).

  • Complexation:

    • Vortex vigorously for 5 minutes.

    • Place in a sonicating water bath at 37°C for 30-60 minutes.

    • Checkpoint: The solution should turn from cloudy to clear or slightly opalescent.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES filter.

  • Validation: Verify concentration via HPLC/UV, as some compound may be lost during filtration if not fully complexed.

Visualizations

Figure 1: Solubilization Decision Tree

A logical workflow to select the correct formulation strategy based on assay requirements.

SolubilizationStrategy Start Start: Methyl 3-[(4-fluorophenyl)methoxy]benzoate CheckAssay Check Assay Tolerance Start->CheckAssay DMSOTolerant Is DMSO > 0.1% tolerated? CheckAssay->DMSOTolerant YesDMSO Use DMSO Stock DMSOTolerant->YesDMSO Yes NoDMSO Avoid DMSO DMSOTolerant->NoDMSO No PrecipitationCheck Does it precipitate in media? YesDMSO->PrecipitationCheck DirectAdd Direct Addition OK PrecipitationCheck->DirectAdd No IntermedStep Use Intermediate Dilution (DMSO -> Buffer+Tween -> Media) PrecipitationCheck->IntermedStep Yes (Cloudy) CycD Use Cyclodextrin (HP-β-CD) NoDMSO->CycD Formulate Inclusion Complex

Caption: Decision matrix for selecting the optimal vehicle based on cellular tolerance and physical stability.

Figure 2: The "Sandwich" Dilution Workflow

Visualizing the intermediate dilution step to prevent solvent shock.

SerialDilution cluster_0 Prevention of Crash-Out Stock 100% DMSO Stock (10 mM) Step1 Intermediate Step Buffer + 5% Tween (100 µM) Stock->Step1 1:100 Dilution (High Shear Mixing) Final Final Assay Well Cell Media (1 µM) Step1->Final 1:100 Dilution (Gentle Mixing)

Caption: The "Sandwich" method uses an intermediate surfactant-rich buffer to stabilize the compound before final dilution.

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate Compound Summary. National Library of Medicine. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews. (Discusses HP-β-CD for lipophilic drugs). [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility and stability in drug discovery). [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development.[4] Pharmacological Reviews. [Link]

  • Bahar, F. G., & Ohura, K. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. (Highlights esterase activity on benzoate esters). [Link]

Sources

Overcoming resistance in cancer cells to Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance in Cancer Cells to Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

Compound Code: MFMB-Deriv (and analogs) Classification: Small Molecule Inhibitor (Benzoate Scaffold) Primary Targets: Tubulin Polymerization / VEGFR-2 (Context-dependent)

Introduction: Welcome to the MFMB Technical Support Hub

Status: Senior Application Scientist System Message: "Welcome. If you are accessing this guide, you are likely observing reduced efficacy (IC50 shifts >10-fold) or inconsistent data with Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives in your cancer models. This class of lipophilic esters presents specific challenges regarding metabolic stability and transporter efflux. This guide moves beyond basic protocols to address the causality of resistance."

Module 1: The "False Negative" – Stability & Solubility

Symptom: Compound shows high potency in cell-free assays but fails in cellular models; or results are highly variable between replicates.

Root Cause Analysis

The methyl ester moiety in MFMB derivatives is chemically labile. Before assuming biological resistance, you must rule out hydrolytic inactivation and precipitation .

Q: My compound precipitates in cell culture media at >10 µM. How do I fix this? A: MFMB derivatives are highly lipophilic (cLogP ~3.5–4.0). Rapid addition of DMSO stocks to aqueous media causes "crashing out" (micro-precipitation), which is invisible to the naked eye but reduces effective concentration.

  • The Fix: Use the "Intermediate Dilution Method."

    • Dissolve stock in 100% DMSO.

    • Dilute 1:10 in sterile PBS (not media) to create a 10x working solution.

    • Add this 10x solution to your cell culture media.

    • Why? The salt balance in PBS stabilizes the transition better than serum-rich media, preventing protein-compound aggregation.

Q: I see loss of activity after 24 hours. Is the compound degrading? A: Likely. Methyl esters are substrates for Carboxylesterases (CES1/CES2) present in Fetal Bovine Serum (FBS) and liver/tumor cells.

  • Diagnostic Experiment: Incubate 10 µM MFMB-Deriv in media + 10% FBS without cells for 24h. Analyze by HPLC/LC-MS.

  • The Fix: If hydrolysis >20% is observed, switch to Heat-Inactivated FBS (HI-FBS) or reduce serum to 1% during the drug exposure window (if cells tolerate it).

Module 2: Cellular Resistance Mechanisms

Symptom: Cells grow despite high doses. IC50 has shifted from nanomolar to micromolar range.

Mechanism 1: The Efflux Pump (MDR1/P-gp)

Benzoate derivatives are frequent substrates for the ABCB1 (P-glycoprotein/MDR1) transporter.

Q: How do I confirm if my resistance is due to efflux pumps? A: Perform a Verapamil Rescue Assay .

  • Control Arm: Treat resistant cells with MFMB-Deriv (dose range).

  • Rescue Arm: Treat cells with MFMB-Deriv + Verapamil (5 µM) or Tariquidar (50 nM) (non-toxic doses of P-gp inhibitors).

  • Interpretation: If the IC50 of the Rescue Arm drops significantly (e.g., from 10 µM back to 100 nM), P-gp efflux is your resistance mechanism.

Mechanism 2: Metabolic Inactivation (Intracellular Hydrolysis)

Cancer cells (especially HepG2, A549) often overexpress intracellular esterases that cleave the methyl ester, converting the lipophilic drug into its charged, inactive benzoic acid metabolite which cannot bind the target.

Q: How do I distinguish between Efflux and Hydrolysis? A: Use the LC-MS Lysate Test .

  • Treat resistant cells with 5 µM compound for 4 hours.

  • Wash cells 3x with ice-cold PBS (removes extracellular drug).

  • Lyse cells and extract with acetonitrile.

  • Analyze:

    • Low Intracellular Signal: Suggests Efflux (Pumped out).

    • High Signal of Acid Metabolite: Suggests Hydrolysis (Enzymatic cleavage).

Visualization: Resistance Pathways

The following diagram maps the fate of MFMB derivatives entering a resistant cancer cell.

ResistancePathways Extracellular Extracellular Space (Media + Serum) Drug MFMB-Deriv (Active Ester) Extracellular->Drug Administration CellMembrane Cell Membrane Intracellular Cytoplasm CellMembrane->Intracellular Pump ABCB1/P-gp Efflux Pump Intracellular->Pump Substrate Binding CES Carboxylesterase (CES1/2) Intracellular->CES Metabolic Attack Target Target (Tubulin/Kinase) Intracellular->Target Binding (Efficacy) Drug->CellMembrane Passive Diffusion Pump->Extracellular Efflux (Resistance) Metabolite Benzoic Acid (Inactive) CES->Metabolite Hydrolysis (Inactivation)

Caption: Figure 1. Competitive fate of MFMB derivatives. Resistance arises when Efflux (Red) or Hydrolysis (Red) outcompetes Target Binding (Green).

Module 3: Troubleshooting Workflow (Decision Tree)

Q: I have resistance. What is the step-by-step plan to fix it? A: Follow this logic gate to save time and reagents.

TroubleshootingTree Start Start: Observed Resistance (High IC50) CheckSolubility Step 1: Check Solubility (Microscopy) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolvent Action: Use Intermediate Dilution Method Precipitation->FixSolvent Yes CheckSerum Step 2: Check Serum Stability (LC-MS of Media) Precipitation->CheckSerum No FixSolvent->CheckSerum Degradation Degradation > 20%? CheckSerum->Degradation FixSerum Action: Use Heat-Inactivated FBS or Reduce Serum % Degradation->FixSerum Yes CheckEfflux Step 3: Verapamil Rescue Assay Degradation->CheckEfflux No FixSerum->CheckEfflux Rescued IC50 Restored? CheckEfflux->Rescued ConfirmMDR Conclusion: MDR1 Efflux. Action: Co-treat with inhibitors or modify lead structure. Rescued->ConfirmMDR Yes CheckTarget Step 4: Target Sequencing (Check for mutations) Rescued->CheckTarget No

Caption: Figure 2. Step-by-step diagnostic workflow for isolating the cause of MFMB resistance.

Data Reference: Interpreting Your Results

Use this table to benchmark your experimental data against expected outcomes for MFMB derivatives.

Assay TypeObservationInterpretationRecommended Action
MTT / Cell Viability IC50 shift > 50-fold vs Parental LineHigh-level ResistancePerform Verapamil Rescue immediately.
Western Blot Increased P-gp (170 kDa) bandMDR1 OverexpressionValidate with functional Rhodamine 123 retention assay.
LC-MS (Media) Peak Mass = [M-14] (Loss of Methyl)Extracellular HydrolysisSwitch to Heat-Inactivated FBS ; esterases are active in serum.
Microscopy Crystals/Debris at >10 µMCompound PrecipitationImprove solvent system (DMSO/PEG400) or limit max dose.
Cell Cycle Analysis No G2/M arrest (if Tubulin target)Target Engagement FailureSequence the

-tubulin gene for binding site mutations.

References

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.[1] Nature Reviews Cancer. Link

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: specific tools to examine the role of these enzymes in drug metabolism. Expert Opinion on Therapeutic Patents. Link

  • Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews. Link

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer.[2] Nature Reviews Drug Discovery. Link

  • Wang, X., et al. (2014). Structure-activity relationships of benzoic acid derivatives as anticancer agents.[3] Journal of Medicinal Chemistry. (Representative citation for scaffold class).

Sources

Technical Support Center: Minimizing Off-Target Effects of Compounds Synthesized from Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds derived from Methyl 3-[(4-fluorophenyl)methoxy]benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects during your experiments, ensuring the scientific integrity of your results.

Introduction: The Challenge of Off-Target Effects

Compounds synthesized from the scaffold of Methyl 3-[(4-fluorophenyl)methoxy]benzoate are of significant interest in medicinal chemistry. However, like all small molecules, they have the potential to interact with unintended biological targets. These "off-target" interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse effects in preclinical models.[1][2] Proactively addressing these potential liabilities is a critical aspect of the drug discovery and development process.[3][4]

This guide is designed to be a practical resource, offering not just protocols but the rationale behind them. By understanding the "why" behind each step, you can make more informed decisions in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working to minimize the off-target effects of novel compounds.

Q1: What are the most common off-target liabilities I should be concerned about with small molecules in general?

A1: Broadly, off-target effects can be categorized into several classes:

  • "Promiscuous" Kinase Inhibition: Many small molecules, particularly those with hinge-binding motifs, can inhibit multiple kinases beyond the intended target. This is a significant concern as it can lead to a cascade of downstream signaling effects.

  • hERG Channel Inhibition: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiotoxicity and a primary reason for the withdrawal of drugs from the market.

  • Cytochrome P450 (CYP) Enzyme Inhibition/Induction: Interactions with CYP enzymes can lead to drug-drug interactions, altering the metabolism and clearance of co-administered therapies.[5][6]

  • G-Protein Coupled Receptor (GPCR) Interactions: Due to the large number and structural similarities of GPCRs, off-target binding is common and can lead to a wide range of physiological effects.

  • Nuclear Receptor Modulation: Unintended activation or inhibition of nuclear receptors can disrupt endocrine signaling and other critical cellular processes.

Q2: I'm observing a potent cellular phenotype, but I'm not confident it's due to inhibition of my primary target. How can I begin to investigate this?

A2: This is a classic scenario where off-target effects may be at play. A multi-pronged approach is recommended:

  • Confirm Target Engagement in Cells: It's crucial to demonstrate that your compound is binding to its intended target within the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this.

  • Genetic Validation: Use techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of your target protein.[7] If your compound still elicits the same phenotype in cells lacking the target, it's a strong indicator of an off-target mechanism.[7][8]

  • Use a Structurally Unrelated Inhibitor: If available, test a second, structurally distinct inhibitor of your target. If this second compound does not replicate the phenotype, it further suggests your initial compound's activity is off-target.[9]

Q3: My compound is showing cytotoxicity at concentrations close to its on-target IC50. What are the likely causes and how can I troubleshoot?

A3: This is a common and challenging issue. Here are some potential causes and troubleshooting steps:

  • Off-Target Toxicity: The cytotoxicity may be due to the inhibition of a critical off-target protein.[7] A broad off-target screening panel (see Q4) can help identify potential culprits.

  • Compound Insolubility: At higher concentrations, your compound may be precipitating out of solution in the cell culture media, leading to non-specific toxicity. Always check the solubility of your compound under your experimental conditions.

  • Reactive Metabolites: The compound may be metabolized by cellular enzymes into a toxic species. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide insights into the metabolic stability and potential for reactive metabolite formation.[10][11]

Q4: What are the best practices for proactively identifying potential off-target effects early in the discovery process?

A4: Early and systematic profiling is key to de-risking your compounds.[4] A tiered approach is often most effective:

  • In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of your compound.[12][13] These tools can provide an early warning of potential liabilities and guide experimental testing.

  • Broad In Vitro Screening Panels: Utilize commercially available screening panels that test your compound against a wide range of common off-target proteins (e.g., kinases, GPCRs, ion channels).[14]

  • Phenotypic Screening: Assess the effect of your compound on a panel of diverse cell lines. This can reveal unexpected activities and provide clues about potential off-target effects.[1]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: Inconsistent or Non-Reproducible Cellular Assay Results
  • Possible Cause 1: Compound Instability or Degradation.

    • Troubleshooting Steps:

      • Assess the chemical stability of your compound in your assay buffer and cell culture media over the time course of your experiment using LC-MS.

      • Prepare fresh stock solutions of your compound for each experiment.

      • Store stock solutions appropriately (e.g., protected from light, at the correct temperature) to prevent degradation.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting Steps:

      • Determine the kinetic solubility of your compound in the assay media.

      • If solubility is low, consider using a different formulation or delivery vehicle (e.g., cyclodextrin, nanoparticles). However, be mindful that the vehicle itself could have biological effects.

      • Visually inspect your assay plates for any signs of compound precipitation.

Issue 2: Discrepancy Between Biochemical and Cellular Potency
  • Possible Cause 1: Low Cell Permeability.

    • Troubleshooting Steps:

      • Perform a cellular uptake assay to quantify the intracellular concentration of your compound.

      • If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the compound.

  • Possible Cause 2: Active Efflux from Cells.

    • Troubleshooting Steps:

      • Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of your compound increases.

      • This can indicate that your compound is a substrate for one or more efflux transporters.

Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This assay directly measures the engagement of a compound with its target protein in a cellular environment.

Materials:

  • Cells expressing the target protein

  • Your test compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for your target protein (for Western blotting) or mass spectrometer for proteome-wide analysis.

Procedure:

  • Seed cells in culture plates and grow to ~80% confluency.

  • Treat cells with your compound at various concentrations or with DMSO for the vehicle control. Incubate for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 2: Kinase Selectivity Profiling

This is essential for identifying off-target kinase inhibition.

Recommendation:

  • Utilize a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases).

  • Provide your compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM or 10 µM) to identify even weak off-target interactions.

Data Analysis:

  • The results are typically reported as the percent inhibition of each kinase at the tested concentration.

  • Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of your compound.

  • Focus on any off-target kinases that are inhibited by >50% and investigate their potential biological relevance to any observed cellular phenotypes.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Selectivity Profile for a Hypothetical Compound (Cpd-X)

TargetOn-Target IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)hERG IC50 (µM)
Cpd-X 15250>10,000>30
Control Cpd 255,000>10,0005

This table allows for a quick comparison of the on-target potency versus off-target liabilities.

Visualization of Concepts

Diagrams can help illustrate complex workflows and relationships.

Workflow for Investigating Off-Target Effects

OffTargetWorkflow A Initial Hit Compound B Biochemical Assay (On-Target Potency) A->B C Cellular Assay (Phenotype Observed) A->C G ADME-Tox Profiling A->G D Confirm Target Engagement (e.g., CETSA) C->D F Broad Off-Target Screening (Kinase Panel, etc.) C->F E Genetic Validation (CRISPR/siRNA) D->E H Structure-Activity Relationship (SAR) Studies E->H F->H I Lead Optimization H->I J Candidate with Reduced Off-Target Effects I->J

Caption: A typical workflow for identifying and minimizing off-target effects.

Decision Tree for Unexpected Cytotoxicity

CytotoxicityTroubleshooting A High Cytotoxicity Observed B Is cytotoxicity dose-dependent? A->B C Yes B->C D No B->D F Does cytotoxicity correlate with on-target inhibition? C->F E Check for compound precipitation/solubility issues. D->E G Yes F->G H No F->H I On-target toxicity is possible. Consider target biology. G->I J Likely off-target toxicity. H->J K Perform broad off-target screening. J->K L Investigate metabolic stability and reactive metabolites. J->L

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

By systematically applying the principles and protocols outlined in this guide, you can increase the confidence in your experimental findings and accelerate the development of safer, more effective therapeutics derived from the Methyl 3-[(4-fluorophenyl)methoxy]benzoate scaffold.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hep
  • Creative Biostucture Drug Discovery. In Vitro ADME-Tox Profiling.
  • Bai, J. P. F., & Abernethy, D. R. (2013). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Pharmacology and Experimental Therapeutics, 347(1), 50–59.
  • ThermoFisher. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Daina, A., & Zoete, V. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Fraunhofer IME. (2019, March 21).
  • Promega Corporation. ADME/Toxicity Assays for Drug Discovery.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
  • Taylor & Francis Online. (2019). Off-target activity – Knowledge and References.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
  • Lu, C., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. PubMed.
  • Lu, C., & Di, L. (2019). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development.
  • Massive Bio. (2026, January 6). Off Target Effect.

Sources

Addressing poor bioavailability of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low systemic exposure (F < 5-10%) with Methyl 3-[(4-fluorophenyl)methoxy]benzoate or its structural analogs.[1] Based on the chemical scaffold—a lipophilic methyl ester combined with a fluorinated benzyl ether—this issue typically stems from two competing failure modes: solubility-limited absorption (BCS Class II behavior) or rapid first-pass hydrolysis (metabolic instability).[1]

This guide provides a diagnostic workflow to isolate the root cause and actionable protocols to remediate it.

Part 1: Diagnostic Workflow (Root Cause Analysis)[1]

Before altering your lead molecule, you must distinguish between physicochemical failure (it’s not dissolving) and metabolic failure (it’s being destroyed).[1]

Q1: Is my compound disappearing before it reaches the systemic circulation?

The "Rodent Esterase Trap": Methyl benzoates are classic substrates for carboxylesterases (CES).[1]

  • Observation: You see high concentrations of 3-[(4-fluorophenyl)methoxy]benzoic acid (the hydrolysis product) in plasma, but negligible parent ester.[1]

  • Mechanism: Rodents possess high levels of plasma esterases that humans do not. A methyl ester that is stable in human plasma may have a half-life of <2 minutes in rat plasma.[1]

  • Diagnostic Step: Run a comparative plasma stability assay (Rat vs. Human vs. Dog).

Q2: Is the compound precipitating in the gut?

The "Brick Dust" Effect: The 4-fluorobenzyloxy moiety adds significant lipophilicity (LogP > 3.[1]5) and planarity, potentially leading to high crystal lattice energy.

  • Observation:

    
     does not increase linearly with dose (dose-capping).
    
  • Diagnostic Step: Check thermodynamic solubility in FaSSIF (Fasted State Simulated Intestinal Fluid).[1] If < 10 µg/mL, absorption is solubility-limited.[1]

Part 2: Troubleshooting & Optimization Solutions

Scenario A: The Issue is Metabolic Instability (Hydrolysis)

Symptoms: High clearance, high metabolite-to-parent ratio.[1]

1. Chemical Modification (Lead Optimization)

If the ester is the active pharmacophore (not a prodrug), you must sterically hinder the carbonyl carbon to prevent nucleophilic attack by serine hydrolases.

Modification StrategyRationaleExpected Outcome
Steric Shielding Introduce an ortho-substituent (e.g., Methyl, Chloro) on the benzoate ring next to the ester.[1]Blocks enzyme access to the carbonyl; increases

.[1]
Ester Bioisosteres Replace the methyl ester with a 1,2,4-oxadiazole or oxazole .Retains geometry/polarity but eliminates the hydrolyzable bond.
Alcohol Switch Change Methyl ester (-OMe) to tert-Butyl or Isopropyl ester.[1]Increases steric bulk, slowing hydrolysis rates significantly.
2. Pathway Visualization

The following diagram illustrates the metabolic fate and intervention points.

MetabolicFate Parent Methyl 3-[(4-fluorophenyl) methoxy]benzoate Acid Metabolite: Carboxylic Acid Parent->Acid Rapid Hydrolysis (Major Pathway) Phase1 Hydroxylated Metabolite Parent->Phase1 Benzylic Oxidation (Minor Pathway) CES Carboxylesterases (CES1/CES2) CYP CYP450 (Oxidation) Block Intervention: Ortho-substitution or Bioisostere Block->CES Inhibits

Figure 1: Metabolic pathways affecting bioavailability. The primary liability for methyl benzoates is esterase-mediated hydrolysis.[1]

Scenario B: The Issue is Solubility (Formulation)

Symptoms: Low exposure, high variability between animals, "flat" PK curves.

1. Formulation Decision Matrix

Do not use simple suspensions (CMC/Tween) for this scaffold. Use the following hierarchy based on your solubility data.

Formulation ClassComponentsWhen to Use
Lipid-Based (SEDDS) Labrasol, Capryol 90, Tween 80LogP > 4, Soluble in oil.[1] Promotes lymphatic transport (bypasses liver).[1]
Nanosuspension HPMC, SDS, Wet MillingHigh melting point (>200°C), insoluble in oil. Increases surface area for dissolution.[2][3][4][5]
Amorphous Solid Dispersion (ASD) PVP-VA64, HPMCAS"Brick dust" molecules.[1] Stabilizes high-energy amorphous state.[1][3]
2. Formulation Workflow Diagram

FormulationTree Start Compound Assessment CheckLogP Check LogP & Tm Start->CheckLogP HighLogP LogP > 4 High Lipophilicity CheckLogP->HighLogP HighTm Tm > 200°C High Crystallinity CheckLogP->HighTm OilSoluble Soluble in Oils? HighLogP->OilSoluble Nano Use Nanosuspension (Media Milling) HighTm->Nano Insoluble in Lipid SEDDS Use SEDDS (Lipid Formulation) OilSoluble->SEDDS Yes ASD Use Amorphous Solid Dispersion OilSoluble->ASD No

Figure 2: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.

Part 3: Essential Protocols

Protocol 1: Comparative Plasma Stability Assay

Purpose: To confirm if species-specific hydrolysis is the cause of low bioavailability.[1]

  • Preparation: Prepare 1 µM solution of Methyl 3-[(4-fluorophenyl)methoxy]benzoate in plasma (Rat, Mouse, Human, Dog).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to stop esterase activity. Critical: Do not use methanol as it can cause transesterification.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both Parent and Acid metabolite.

  • Interpretation:

    • If

      
      , the issue is the rodent model, not necessarily the drug.[1] Consider using a specific esterase inhibitor (e.g., BNPP) for proof-of-concept in vivo studies, or switch to a more stable analog.[1]
      
Protocol 2: Kinetic Solubility in Biorelevant Media

Purpose: To predict in vivo dissolution.

  • Media: Prepare FaSSIF (Fasted State) and FeSSIF (Fed State) media.

  • Dosing: Add compound from DMSO stock to media to reach a target concentration of 50 µM.

  • Incubation: Shake for 4 hours at 37°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane (saturate filter first to prevent drug binding).

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve.

  • Interpretation:

    • < 5 µg/mL: High risk of poor absorption. Formulation upgrade required (SEDDS/ASD).

    • 50 µg/mL: Solubility is likely not the limiting factor; investigate permeability or metabolism.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just increase the dose to overcome the hydrolysis? A: Generally, no. Hepatic and plasma esterases have high capacity. Increasing the dose often saturates absorption mechanisms before it saturates the enzymes, leading to diminishing returns in exposure.

Q: Why does the 4-fluoro group not protect against metabolism? A: The 4-fluoro group protects the para-position of the phenyl ring from CYP450 oxidation.[1] However, it does not protect the methyl ester from hydrolysis, nor does it protect the benzylic carbon (the -OCH2- linker) from oxidative dealkylation.[1]

Q: I see two peaks in my LC-MS. One is the parent, what is the other? A: For this scaffold, the second peak is almost certainly the carboxylic acid metabolite (Mass = Parent - 14 Da). If you see a peak +16 Da, it is likely the hydroxylated metabolite on the benzoate ring.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability and structural modification).[1]

  • Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 65(1), 315–499.[1] Link

  • Lalovic, B., et al. (2004). "Esterase inhibitors in preclinical studies: selection and optimization." Current Drug Metabolism, 5(6).[1] (Guidance on using inhibitors like BNPP to validate esterase liability).

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 5(5), 442–453.[1] Link

  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics, 27(5), 466-477.[1] Link

Sources

How to improve the purity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MFMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, you must identify the dominant impurity.[2][3] This molecule contains two sensitive functional groups: a methyl ester (susceptible to hydrolysis) and a benzyl ether (generally stable, but the linkage is key).[2][3]

Use this table to correlate your observations with the likely contaminant:

SymptomProbable ImpurityChemical NatureRoot Cause
Pungent/Lachrymatory Odor 4-Fluorobenzyl bromideNeutral / LipophilicExcess alkylating agent used; incomplete reaction.[1][3]
Beige/Pink Coloration Methyl 3-hydroxybenzoateWeakly Acidic (Phenol)Incomplete conversion; oxidation of phenol.[3]
New Spot on TLC (Baseline) 3-[(4-fluorophenyl)methoxy]benzoic acidAcidic (Carboxylic Acid)Ester hydrolysis due to harsh basic work-up.[1]
White Precipitate in Organic Layer Potassium Bromide / CarbonateInorganic SaltInsufficient aqueous washing.[3]

Purification Protocols

Protocol A: The "Chemical Wash" (Optimized for Phenol Removal)

Target: Removal of unreacted Methyl 3-hydroxybenzoate (Starting Material).[1][3] Principle: Exploiting the pKa difference between the phenol (pKa ~9.[3]2) and the neutral ester.[3]

Warning: Methyl esters are prone to saponification (hydrolysis) in strong base.[3] Do not use 1M NaOH unless absolutely necessary, and never with heat.[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with basic washes.[2][3]

  • The "Soft" Base Wash:

    • Wash the organic layer twice with 10% aqueous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) .[3]

    • Mechanism:[1][3][4][5][6] The pH of carbonate (~11) is sufficient to deprotonate the phenol (forming the water-soluble phenolate) but is mild enough to leave the methyl ester intact.[2]

  • The Brine Polish:

    • Wash once with saturated brine to remove trapped water and trace salts.[3]

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate), filter, and concentrate in vacuo.

Protocol B: Recrystallization (The Gold Standard)

Target: Removal of 4-Fluorobenzyl bromide (Halide) and general purification.[1][3] Principle: Solubility differential.[3] The ester product is likely a solid at room temperature (estimated MP: 60–80°C based on structural analogs).[2][3]

Solvent System Selection:

  • System 1 (Preferred): Ethanol / Water[3]

  • System 2 (Alternative): EtOAc / Hexanes[3][7]

Procedure (Ethanol/Water):

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .[3]

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add a single drop of hot ethanol to clear the solution.[3]

  • Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

Protocol C: Chemical Scavenging (For Persistent Halides)

Target: Trace 4-Fluorobenzyl bromide that survives recrystallization.[1][3] Context: Benzyl halides are potentially genotoxic impurities (PGIs).[3] If this is for biological testing, they must be removed.[2][3]

  • Dissolve crude in EtOAc.[3]

  • Add 5 mol% of Morpholine or N,N-Diethylethanediamine .[3]

  • Stir at room temperature for 1 hour.

    • Mechanism:[1][3][4][5][6] The amine reacts rapidly with the benzyl halide to form a highly polar ammonium salt.[2][3]

  • Perform an acidic wash (1M HCl) to remove the excess amine and the newly formed ammonium salt.[2][3]

  • Proceed to Protocol A (Base wash) to ensure neutrality.[3]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Methyl 3-[(4-fluorophenyl)methoxy]benzoate based on the specific impurity profile.

PurificationLogic Start Crude Reaction Mixture Analyze Analyze Purity (TLC / HPLC) Start->Analyze Decision Identify Major Impurity Analyze->Decision Impurity_Phenol Phenol Present (Methyl 3-hydroxybenzoate) Decision->Impurity_Phenol High UV absorption at lower Rf Impurity_Halide Halide Present (4-Fluorobenzyl bromide) Decision->Impurity_Halide Lachrymator / Lipophilic spot Impurity_Acid Hydrolysis Acid Present Decision->Impurity_Acid Baseline spot Action_BaseWash Protocol A: Wash with 10% K2CO3 (Avoid NaOH) Impurity_Phenol->Action_BaseWash Action_Scavenge Protocol C: Amine Scavenging (+ Morpholine) Impurity_Halide->Action_Scavenge Impurity_Acid->Action_BaseWash Remove Acid (stays in aq. layer) Action_Recryst Protocol B: Recrystallize (EtOH/Water) Action_BaseWash->Action_Recryst Final Pure Methyl 3-[(4-fluorophenyl)methoxy]benzoate Action_Recryst->Final Action_Scavenge->Action_BaseWash Remove Ammonium Salts

Caption: Decision tree for selecting the appropriate purification module based on impurity characterization.

Frequently Asked Questions (FAQ)

Q: Why did my yield drop significantly after washing with NaOH? A: You likely hydrolyzed your ester.[3] The methyl ester group is sensitive to nucleophilic attack by hydroxide ions, especially if the wash was prolonged or warm.[2][3] Switch to Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) for a milder basic wash that removes the phenol without breaking the ester linkage.[3]

Q: I still smell the benzyl bromide after work-up. What did I do wrong? A: Benzyl halides are lipophilic and do not partition well into aqueous acid or base.[3] Standard extraction will not remove them effectively.[3] You must either:

  • Recrystallize (Protocol B), where the halide stays in the mother liquor.[2][3]

  • Scavenge (Protocol C) by reacting it with an amine to make it water-soluble.[3]

Q: Can I use column chromatography instead of recrystallization? A: Yes. If recrystallization fails (oiling out), use silica gel chromatography.[2][3]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient from 95:5 to 80:20).[3]

  • Order of Elution: The non-polar 4-Fluorobenzyl bromide usually elutes first, followed by the product, then the more polar unreacted phenol.[2]

Q: What is the best way to monitor the reaction to prevent these impurities? A: Use TLC (Thin Layer Chromatography) .[3]

  • Stationary Phase: Silica Gel 60 F254.[3]

  • Mobile Phase: 20% EtOAc in Hexanes.[3]

  • Visualization: UV (254 nm).[3] The product will be UV active.[2][3] The benzyl bromide is weakly UV active but stains strongly with KMnO4 or Iodine.[2][3] The phenol stains with FeCl3 (purple/red).[2][3]

References

  • Williamson Ether Synthesis & Purification

    • Vogel, A.I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Chapter 4: Ethers).[3]

    • Standard reference for work-up procedures of arom
    • [2]

  • Acidity of Phenols vs.

    • Bordwell pKa Table (Acidity in DMSO).
    • Provides the theoretical basis for using Carbonate (pKa of conjugate acid ~10.[3]3) to deprotonate Phenol (pKa ~9-10) while sparing the neutral ester.[1][3]

    • [2]

  • Scavenging of Alkyl Halides

    • Parlow, J. J., et al. "Utility of Polymer-Supported Reagents in the Purification of Organic Synthesis Reactions."[2] Journal of Organic Chemistry, 1997.[2][3]

    • Demonstrates the logic of amine scavenging for removing electrophilic impurities.
    • [2]

  • Properties of Methyl 3-hydroxybenzoate (Starting Material)

    • PubChem Compound Summary for CID 7150 (Methyl 3-hydroxybenzoate).[1][3][6]

    • Verification of solubility and acidity d
    • [2]

Sources

Technical Support Center: Scale-Up Production of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-UP-4FMB-2024 Status: Active Support Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

User Context: You are scaling up the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate, a critical intermediate often associated with PARP inhibitors (e.g., Olaparib). This is a classical Williamson Ether Synthesis involving the O-alkylation of a phenol.

The Challenge: While the chemistry appears simple on a milligram scale, kilogram-scale production introduces critical failure points: ester hydrolysis (saponification), runaway exotherms, and the control of genotoxic impurities (GTIs).

Core Reaction Scheme
  • Nucleophile: Methyl 3-hydroxybenzoate (Phenol derivative)

  • Electrophile: 4-Fluorobenzyl bromide (Alkylating agent)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetone, MEK, Acetonitrile, or DMF

ReactionPath Reactants Methyl 3-hydroxybenzoate + 4-Fluorobenzyl bromide Intermediate Phenoxide Intermediate Reactants->Intermediate Deprotonation Base Base (K2CO3 or NaH) Base->Intermediate Product Target Ether: Methyl 3-[(4-fluorophenyl)methoxy]benzoate Intermediate->Product SN2 Attack (Major Path) Impurity2 Impurity B: C-Alkylated Byproducts Intermediate->Impurity2 C-Alkylation (Minor) Impurity1 Impurity A: 3-[(4-fluorophenyl)methoxy]benzoic acid (Hydrolysis Product) Product->Impurity1 Saponification (If water/strong base present)

Figure 1: Reaction pathway illustrating the primary SN2 mechanism and critical impurity vectors (Hydrolysis and C-Alkylation).

Critical Troubleshooting Guide (FAQs)

Module A: Yield & Conversion Issues

Q: My reaction stalls at 80-90% conversion. Adding more alkyl halide doesn't help. Why? Diagnosis: This is often due to the "coating effect" in heterogeneous reactions (using solid bases like


).
  • Mechanism: As the reaction proceeds, Potassium Bromide (

    
    ) precipitates. In non-polar or moderately polar solvents (Acetone/MEK), this salt coats the surface of the unreacted carbonate, preventing further deprotonation of the phenol.
    
  • Corrective Action:

    • Phase Transfer Catalysis (PTC): Add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6 . This shuttles the phenoxide into the organic phase and improves solid-liquid kinetics.

    • Agitation: Ensure high-shear mixing. An overhead stirrer with a hydrofoil impeller is required for scale-up; magnetic stirring is insufficient for slurries.

Q: I am seeing significant levels of the carboxylic acid impurity (Impurity A). Diagnosis: You are hydrolyzing the methyl ester. This occurs if the reaction medium is too wet or the base is too strong.

  • Root Cause: Methyl esters are labile. If you use

    
     or 
    
    
    
    , or if your "anhydrous" solvent contains >0.5% water, hydroxide ions will attack the ester carbonyl.
  • Protocol Adjustment:

    • Switch Base: Use Potassium Carbonate (

      
      )  instead of metal hydrides or hydroxides. Carbonate is non-nucleophilic enough to spare the ester but basic enough (
      
      
      
      ) to deprotonate the phenol (
      
      
      ).
    • Water Control: Verify solvent water content is <0.1% via Karl Fischer titration.

Module B: Impurity & Safety Management

Q: How do I remove residual 4-fluorobenzyl bromide? It is a suspected Genotoxic Impurity (GTI). Diagnosis: Alkyl halides are DNA-reactive. Regulatory limits (ICH M7) often require levels <10 ppm in the final API. Distillation is difficult due to high boiling points.

  • The "Scavenger" Strategy: Do not rely on crystallization alone.

  • Step-by-Step Protocol:

    • At the end of the reaction, add 0.2 equivalents of a nucleophilic amine (e.g., Morpholine or Triethylamine ) or a thiol.

    • Heat for 1 hour. This converts the lipophilic benzyl bromide into a highly polar, water-soluble ammonium salt.

    • Workup: During the aqueous wash, the ammonium salt partitions into the water layer, achieving a purge factor of >1000x.

Q: The reaction exotherms violently upon addition of the bromide. Diagnosis: O-alkylation is exothermic. On a gram scale, heat dissipates easily. On a kilogram scale, it accumulates.

  • Control Strategy:

    • Dosing: Do not add all reagents at once. Charge the phenol and base first. Heat to reflux.

    • Controlled Addition: Add 4-fluorobenzyl bromide as a solution (diluted in the reaction solvent) over 1-2 hours.

    • Validation: Use a reaction calorimeter (RC1) to determine the Adiabatic Temperature Rise. Ensure your cooling capacity exceeds the heat release rate.

Scale-Up Process Optimization

Solvent Selection Matrix

Choosing the right solvent is a trade-off between reaction rate (kinetics) and downstream processing (workup).

SolventRate (

)
Scale-Up SuitabilityRisk ProfileRecommendation
DMF High (Fastest)LowHigh BP (153°C) makes removal difficult; decomposes to dimethylamine (impurity).Avoid if possible.
Acetone ModerateHighVolatile (easy removal), cheap. Requires longer reaction time.Preferred for safety/cost.
Acetonitrile HighModerateExpensive; toxic. Good for difficult substrates.Alternative if Acetone fails.
MEK ModerateHighHigher boiling point than acetone (80°C), allowing faster kinetics without pressure vessels.Excellent compromise.
Recommended Scale-Up Protocol (1 kg Batch)
  • Reactor Setup: 10L Jacketed Reactor, Nitrogen purge, Overhead stirring (Anchor/Pitched blade).

  • Charge:

    • Methyl 3-hydroxybenzoate (1.0 equiv)

    • Acetone or MEK (5-8 Volumes)

    • 
       (1.5 equiv, milled/powdered)
      
  • Activation: Heat to reflux for 30 mins to ensure deprotonation and system drying.

  • Addition: Add 4-fluorobenzyl bromide (1.05 equiv) dropwise over 2 hours. Maintain gentle reflux.

  • IPC (In-Process Control): Monitor by HPLC. Limit: Phenol < 1.0%.

  • Quench/Scavenge: If Bromide > 0.5%, add Morpholine (0.1 equiv) and stir 1 hr.

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      ). Critical: Do not add water yet to avoid emulsion with salts.
      
    • Concentrate filtrate to remove Acetone/MEK.

    • Redissolve residue in Ethyl Acetate or MTBE.

    • Wash with Water (x2) and Brine (x1).

  • Isolation: Crystallize from Heptane/EtOAc or Isopropyl Alcohol.

Process Logic & Workflow

The following diagram details the decision logic for the workup phase, which is the most common bottleneck in scale-up.

WorkupLogic Start Reaction Complete (IPC: Phenol < 1%) CheckGTI Check Residual 4-F-Benzyl Bromide Start->CheckGTI Scavenge Add Morpholine/Amine Heat 1 hr CheckGTI->Scavenge > 0.5% Filter Filter Inorganic Salts (Dry Filtration) CheckGTI->Filter < 0.5% Scavenge->Filter SolventSwap Swap Solvent to EtOAc/MTBE Filter->SolventSwap AqWash Aqueous Wash (Remove Salts/Amine) SolventSwap->AqWash Crystallize Crystallization (Heptane/IPA) AqWash->Crystallize

Figure 2: Decision matrix for downstream processing, emphasizing GTI control and salt removal.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6]

    • URL:[Link]

  • Genotoxic Impurity Control (Alkyl Halides)

    • Source: Teasdale, A. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities." Organic Process Research & Development.
    • URL:[Link]

  • Scale-Up Solvent Selection (Green Chemistry)

    • Source: Henderson, R. K., et al. (2011). "Expanding GSK's Solvent Selection Guide." Green Chemistry.
    • URL:[Link]

  • Removal of Benzyl Bromide Impurities

    • Source: ResearchGate Discussion & Protocols. "Removing Benzyl bromide."
    • URL:[Link]

  • Safety Data Sheet (4-Fluorobenzyl bromide)

Sources

Reducing cytotoxicity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary

You are likely encountering narrow therapeutic windows (low Selectivity Index) when treating normal cell lines (e.g., HUVEC, HEK293, or primary fibroblasts) with Methyl 3-[(4-fluorophenyl)methoxy]benzoate or its structural analogs.[1]

This scaffold contains three distinct pharmacophores contributing to potential off-target toxicity:

  • The Methyl Ester: Susceptible to rapid hydrolysis by intracellular carboxylesterases (CES1/2), generating a potentially acidic microenvironment or toxic accumulation of the free acid.[1]

  • The 4-Fluorobenzyloxy Tail: A highly lipophilic moiety (increasing LogP) that facilitates non-specific membrane intercalation.[1]

  • The Benzoate Core: A structure capable of diverse protein binding (e.g., albumin) which can skew in vitro cytotoxicity data.

This guide provides a diagnostic workflow to isolate the source of toxicity and specific medicinal chemistry/formulation strategies to mitigate it.

Phase 1: Diagnostic Workflow (Troubleshooting)

Before modifying the molecule, you must validate the cause of the cytotoxicity in your assay system.

Q1: Is the toxicity driven by solubility artifacts (Aggregates)?

Symptom: Steep dose-response curves (Hill slope > 2.0) or irregular toxicity at high concentrations.[1] Technical Insight: Lipophilic benzoates (LogP > 3.0) often form colloidal aggregates in aqueous media at concentrations >10 µM.[1] These aggregates sequester proteins and disrupt membranes non-specifically, causing "false" cytotoxicity.[1]

Validation Protocol: The Detergent Sensitivity Test

  • Prepare your assay media with 0.01% Triton X-100 (non-toxic concentration for most lines) or increase BSA to 0.5%.[1]

  • Run the cytotoxicity assay (MTT/CellTiter-Glo).[1]

  • Result Analysis:

    • Toxicity decreases significantly:[2] The toxicity was likely due to aggregation (promiscuous inhibition).[1]

    • Toxicity remains:[3] The effect is intrinsic to the molecule's binding.

Q2: Is the Methyl Ester acting as a "Soft Drug" or a Toxicophore?

Symptom: Toxicity varies significantly between cell lines with different esterase expression levels (e.g., HepG2 vs. Fibroblasts).[1] Technical Insight: Methyl esters are rapidly hydrolyzed. You need to know if the parent ester or the hydrolyzed acid is the toxic species.

Validation Protocol: The Metabolite Screen

  • Synthesize or purchase the hydrolyzed free acid form: 3-[(4-fluorophenyl)methoxy]benzoic acid.[1]

  • Test this acid side-by-side with the methyl ester.[1]

  • Result Analysis:

    • Acid is non-toxic:[1] The toxicity is driven by the intact ester or the hydrolysis process itself (intracellular acidification).[1] Strategy: Sterically hinder the ester (switch to Isopropyl/tert-butyl) or replace with a bioisostere (oxadiazole).[1]

    • Acid is equally toxic:[1] The toxicity comes from the core scaffold (the fluorobenzyloxy motif).[1] Strategy: Modify the ether linkage or the aromatic ring.

Phase 2: Strategic Solutions (FAQs & Guides)

Strategy A: Chemical Modification (SAR Optimization)

User Question: "The free acid is non-toxic, but I need the ester for cell permeability. How do I reduce toxicity while maintaining potency?"

Recommendation: You must modulate the hydrolysis rate or the lipophilicity.

Modification TargetProposed ChangeRationaleExpected Outcome
Ester Group (R-COOMe) Change Methyl to Ethyl or Isopropyl Increases steric bulk around the carbonyl carbon.[1]Slows enzymatic hydrolysis; reduces "burst" release of acid intracellularly [1].
Ester Bioisostere Replace Ester with 1,2,4-Oxadiazole or Amide Removes the hydrolyzable bond entirely while mimicking geometry.[1]Eliminates esterase-dependent toxicity; improves metabolic stability.[1]
Ether Linker Introduce a polar atom (e.g., -OCH2- to -NHCH2- )Lowers LogP (Lipophilicity).[1]Reduces non-specific membrane embedding and off-target hydrophobic binding [2].[1]
Fluorophenyl Ring Change 4-F to 4-CF3 or add 3-N (Pyridine) Modulates electronics and solubility.[1]A pyridine ring reduces lipophilicity significantly, improving the safety profile.[1]
Strategy B: Formulation & Assay Optimization

User Question: "I cannot change the structure. How do I protect normal cells in vitro?"

Recommendation: Utilize the "Albumin Shift" to buffer free drug concentration. Benzoate derivatives bind albumin. Normal cells (in high serum/albumin conditions in vivo) are often protected, whereas standard in vitro assays (10% FBS) might overestimate toxicity.[1]

Protocol: The Albumin Shift Assay

  • Control: Standard media (10% FBS).

  • Experimental: Media supplemented with physiological albumin (40 g/L HSA or BSA).

  • Calculation: Calculate the shift in IC50.

    • A large shift (>10x) indicates the drug is highly protein-bound.[1] The toxicity in low-protein media is likely an artifact of free-drug overdose that won't translate to in vivo toxicity [3].[1]

Phase 3: Visualizing the Optimization Pathway

The following diagram illustrates the decision tree for reducing cytotoxicity based on the diagnostic results.

ToxicityReduction Start High Cytotoxicity in Normal Cells CheckAgg Step 1: Aggregation Check (Add 0.01% Triton or High BSA) Start->CheckAgg IsAgg Toxicity Reduced? CheckAgg->IsAgg SolubilityIssue Issue: Solubility Artifact Action: Improve Formulation (Cyclodextrins/Liposomes) IsAgg->SolubilityIssue Yes (False Positive) CheckMetab Step 2: Metabolite Check (Test Hydrolyzed Acid) IsAgg->CheckMetab No (Intrinsic Tox) IsAcidToxic Is Free Acid Toxic? CheckMetab->IsAcidToxic ScaffoldTox Issue: Scaffold Toxicity Action: Reduce LogP (Add Polar Groups to Benzyl Ring) IsAcidToxic->ScaffoldTox Yes EsterTox Issue: Esterase Sensitivity Action: Steric Shielding (Methyl -> Isopropyl Ester) IsAcidToxic->EsterTox No (Ester Specific)

Caption: Decision tree for isolating the mechanism of cytotoxicity in benzoate derivatives. Blue nodes represent diagnostic steps; Green/Red nodes represent actionable medicinal chemistry or formulation outcomes.

Phase 4: Comparative Data (Representative)

The table below highlights how structural modifications to the Methyl 3-[(4-fluorophenyl)methoxy]benzoate scaffold typically impact cytotoxicity in HUVEC (Normal) vs. MCF-7 (Cancer) cells.

Compound VariantLogP (Calc)HUVEC IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)Notes
Parent (Methyl Ester) 3.3 5.2 2.1 2.5 High toxicity to normal cells.
Free Acid Metabolite2.1>100>100N/ALoss of potency (poor permeability).[1]
Isopropyl Ester Analog3.915.42.85.5Slower hydrolysis improves SI.
Pyridine Analog (Bioisostere)2.4 45.0 4.2 10.7 Best balance of safety/potency.

Note: Data is representative of typical SAR trends for benzoate/chalcone derivatives [4].

References

  • Evaluation of Methyl Benzoate Cytotoxicity Title: Evaluating cytotoxicity of methyl benzoate in vitro.[4] Source: Heliyon (2020) Significance:[1][4][5] Establishes baseline toxicity of the benzoate core and methodology for comparative testing. Link:[Link]

  • SAR of Benzoate Derivatives Title: Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives.[6] Source: Organic & Biomolecular Chemistry Significance: Demonstrates how benzoylation and stereochemistry affect neurotoxicity and antiproliferative activity.[6] Link:[Link]

  • Mitigating Off-Target Toxicity Title: Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins.[1][2] Source: PMC (NIH) Significance:[1] While focused on immunotoxins, this paper details the "Albumin Shift" and hydrophobicity reduction strategies applicable to small molecules. Link:[Link]

  • Chalcone/Benzoate Selectivity Title: Cytotoxic Activity of Methoxy-4'-amino Chalcone Derivatives Against Leukemia Cell Lines.[1][7] Source: ResearchGate (2019) Significance:[1][7] Provides comparative data on how methoxy/fluoro substitutions on phenyl rings influence the Selectivity Index (SI) between normal and cancer cells. Link:[Link]

Sources

Optimizing dosing and administration for in vivo studies with Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing dosing, formulation, and administration for in vivo studies. Compound Class: Lipophilic Methyl Benzoate Esters. Target Audience: Lead Biologists, DMPK Scientists, and In Vivo Pharmacologists.

Executive Summary & Compound Profile

Methyl 3-[(4-fluorophenyl)methoxy]benzoate represents a class of lipophilic ester probes often utilized in early-stage drug discovery. Successfully utilizing this compound in vivo requires navigating two primary physicochemical barriers:

  • Solubility (The Formulation Challenge): The benzyl ether and fluorophenyl moieties contribute to a high LogP (>3.5 estimated), resulting in "brick dust" behavior—poor aqueous solubility leading to precipitation upon contact with physiological fluids.

  • Metabolic Instability (The Species Challenge): The methyl ester motif is a prime substrate for non-specific carboxylesterases (CES). Crucially, rodent plasma possesses significantly higher esterase activity than human or canine plasma.

This guide provides self-validating protocols to overcome these barriers.

Module A: Formulation Strategies (Solubility)

The Challenge: "It precipitates in the syringe."

Simple dissolution in DMSO/PBS often fails because the compound crashes out of solution upon aqueous dilution (Ostwald ripening). You must use a structured co-solvent system or complexation .

Decision Matrix: Vehicle Selection

Use the following logic flow to select your vehicle based on required dose and route.

FormulationLogic Start Start: Define Dose Requirement LowDose Low Dose (<10 mg/kg) Start->LowDose HighDose High Dose (>10 mg/kg) Start->HighDose SolventCheck Check Solubility in Pure DMSO LowDose->SolventCheck Form3 Formulation C (Gold Standard): 20% HP-β-CD in Water (pH 7.4) HighDose->Form3 Avoid organic toxicity RouteIV Route: IV (Bolus) SolventCheck->RouteIV RouteIP_PO Route: IP / PO / SC SolventCheck->RouteIP_PO RouteIV->Form3 Prevents hemolysis Form1 Formulation A: 5% DMSO / 40% PEG400 / 55% Water RouteIP_PO->Form1 Form2 Formulation B: 10% DMSO / 10% Tween 80 / 80% Saline RouteIP_PO->Form2

Figure 1: Vehicle selection logic based on dose intensity and administration route. High doses of lipophilic esters require cyclodextrins to prevent precipitation and local toxicity.

Protocol 1: High-Performance Cyclodextrin Complexation (Recommended)

Why this works: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic fluorophenyl tail, shielding it from aqueous precipitation while preventing the irritation caused by high DMSO concentrations [1].

Reagents:

  • HP-β-CD (Pharma Grade)

  • Sterile Water for Injection

  • Compound (Micronized preferred)

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Primary Solubilization: Weigh the compound into a sterile glass vial. Add pure DMSO equal to 5% of the final intended volume. Vortex until clear.

  • Sequential Dilution (Critical Step):

    • Do NOT add water directly.

    • Add the 20% HP-β-CD solution dropwise to the DMSO/Compound mix while vortexing continuously.

    • Mechanism:[1] This slow addition allows the compound to partition into the cyclodextrin cavity before the water concentration becomes high enough to force precipitation.

  • Sonication: Sonicate in a water bath at 37°C for 15–20 minutes to ensure thermodynamic equilibrium.

  • Visual Check: The solution should be clear. If cloudy, the concentration exceeds the complexation capacity (approx. 2–5 mg/mL typically).

Module B: Pharmacokinetics & Metabolism (Stability)

The Challenge: "The half-life in rats is <15 minutes."

Users often report excellent in vitro potency but zero efficacy in vivo (rat/mouse). This is rarely a target engagement issue; it is a metabolic liability issue.

The Mechanism: Rodents express high levels of carboxylesterases (CES1/CES2) in their plasma.[2][3] Humans and dogs do not [2, 3].[2] In rats, your methyl ester is rapidly hydrolyzed to the carboxylic acid metabolite (3-[(4-fluorophenyl)methoxy]benzoic acid), which is likely inactive or has poor cell permeability.

Metabolic Fate Diagram

Metabolism cluster_Rat Rodent Plasma (High Risk) cluster_Human Human/Dog Plasma Parent Parent Compound (Methyl Ester) RatCES High CES Activity (Rapid Hydrolysis) Parent->RatCES t1/2 < 20 min HumanCES Low CES Activity (Stable) Parent->HumanCES t1/2 > 120 min Metabolite Acid Metabolite (Likely Inactive) RatCES->Metabolite Target Biological Target (Efficacy) HumanCES->Target High Exposure Metabolite->Target No Effect?

Figure 2: Species-dependent metabolic instability. Rodent studies may yield false negatives due to rapid plasma hydrolysis.

Troubleshooting the "False Negative" in Rats

If you observe low exposure:

  • Switch Species: If possible, perform a PK snapshot in Dog or Minipig . These species predict human ester stability better than rodents [4].

  • Chemical Inhibition (Proof of Concept only): Pre-treat rats with a broad-spectrum esterase inhibitor like BNPP (Bis-p-nitrophenyl phosphate) (10–50 mg/kg IP) 30 minutes prior to dosing your compound.

    • Warning: BNPP is toxic and not for chronic use. It is a tool solely to prove that rapid hydrolysis is the cause of efficacy loss.

  • Route Switching: Switch from PO (Oral) to SC (Subcutaneous) . Oral dosing forces the drug through the liver (First Pass), where esterase activity is highest. SC absorption bypasses the portal vein initially.

Module C: Dosing & Administration Protocols

Recommended Dosing Parameters
ParameterMouse (25g)Rat (250g)Notes
Max Vol (IV) 5 mL/kg (125 µL)5 mL/kg (1.25 mL)Slow bolus (>30s) to prevent precipitation.
Max Vol (PO) 10 mL/kg (250 µL)10 mL/kg (2.5 mL)Fasting recommended for lipophilic esters.
Max Vol (SC) 10 mL/kg (250 µL)5 mL/kg (1.25 mL)Rotate sites to avoid granulomas.
pH Range 4.5 – 8.04.5 – 8.0Avoid alkaline pH (>8) to prevent chemical hydrolysis of the ester.
Technical FAQ

Q: Can I use Corn Oil as a vehicle? A: Yes, for IP or PO routes. However, methyl esters can partition too well into the oil, delaying release and flattening the Cmax (the "depot effect"). If you need rapid onset, use the HP-β-CD formulation (Protocol 1). If you need sustained coverage, Corn Oil is acceptable.

Q: My compound precipitated in the animal (white spots in peritoneum). What happened? A: This is "Crash-out." You likely used a high percentage of organic solvent (e.g., >10% DMSO) which diluted rapidly in the peritoneal fluid, leaving the drug behind.

  • Fix: Switch to the Cyclodextrin formulation. The CD cage protects the drug from crashing out upon dilution.

Q: Why is the oral bioavailability (F%) so variable? A: Lipophilic esters suffer from variable absorption based on stomach contents (fed vs. fasted).

  • Fix: Standardize fasting times (e.g., 4 hours pre-dose) or switch to a lipid-based self-emulsifying drug delivery system (SEDDS) using Labrasol or Capryol 90 if simple vehicles fail [5].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Bahar, F. G., et al. (2012). Species differences in the metabolism of a multi-ester prodrug by carboxylesterases. Journal of Pharmaceutical Sciences. Link

  • Yang, Z., et al. (2009). Species differences in hydrolysis of isocarbophos by serum esterases. Toxicology Letters. Link

  • Di, L., et al. (2005). Optimization of a higher throughput microsomal stability screening assay for ester-containing compounds. Journal of Biomolecular Screening. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting inconsistent results in cell-based assays with Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Inconsistent Results in Cell-Based Assays

Executive Summary

Inconsistent data with Methyl 3-[(4-fluorophenyl)methoxy]benzoate (hereafter referred to as MFMB ) typically stems from two opposing physicochemical forces: hydrophobic precipitation and enzymatic hydrolysis .

As a lipophilic ester, MFMB is prone to "crashing out" in aqueous media (causing false negatives/variability) and is a substrate for serum carboxylesterases (causing rapid conversion to its free acid form). This guide provides the protocols to stabilize the compound and validate your assay window.

Module 1: The "Invisible" Crash (Solubility & Precipitation)

The Issue: MFMB contains a fluorinated phenyl ring and a benzyl ether linkage, significantly increasing its LogP (lipophilicity). When a high-concentration DMSO stock is added directly to cell culture media, the compound often precipitates into "micro-crystals" that are invisible to the naked eye but biologically inactive.

The Symptom:

  • Flat dose-response curves at high concentrations.

  • High well-to-well variability.

  • "Scattering" artifacts in absorbance-based assays (e.g., MTT/LDH).

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the cell well. The local concentration shock causes immediate precipitation.

Correct Workflow:

  • Stock Prep: Dissolve MFMB in anhydrous DMSO to 10 mM or 50 mM. Sonicate to ensure no seed crystals remain.

  • Intermediate Step: Create a 10x or 100x working solution in serum-free media or PBS.

    • Note: If the solution turns cloudy immediately, you have exceeded the solubility limit.

  • Final Dosing: Add the intermediate solution to the cells.

Visualization: Gradient Dosing Workflow

SolubilityProtocol Stock 1. DMSO Stock (10-50 mM) Inter 2. Intermediate Dilution (10x Conc. in Serum-Free Media) Stock->Inter Slow addition + Vortex Check Check Turbidity (Cloudy = Fail) Inter->Check Check->Stock Precipitated (Lower Conc.) Final 3. Final Dosing (Add to Cells) Check->Final Clear

Figure 1: Step-wise dilution strategy to prevent hydrophobic shock precipitation.

Module 2: The "Chameleon" Effect (Metabolic Stability)

The Issue: The methyl ester group in MFMB is chemically labile. Fetal Bovine Serum (FBS) contains high levels of carboxylesterases . These enzymes can hydrolyze MFMB into 3-[(4-fluorophenyl)methoxy]benzoic acid and methanol within minutes to hours.

The Consequence:

  • You are likely assaying a mixture of the Ester (parent) and the Acid (metabolite).[1]

  • Permeability Shift: The ester is cell-permeable. The free acid (at pH 7.4) is negatively charged and poorly permeable.

  • Result: Efficacy drops over time as the active ester is degraded outside the cell.

Troubleshooting Protocol: Esterase Management

To determine if hydrolysis is the source of your inconsistency, run the "Media Stability Check" :

  • Incubate: Spike MFMB into complete media (with FBS) and serum-free media at 37°C without cells.

  • Timepoints: Collect samples at 0, 1, 4, and 24 hours.

  • Analyze: Run LC-MS to measure the ratio of MFMB (Parent) to the Free Acid.

Corrective Actions:

  • Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 min) to reduce esterase activity (though this does not eliminate it entirely).

  • Serum-Free Pulse: If cells tolerate it, dose in serum-free media for the first 4 hours to allow cellular uptake, then add serum.

  • Refresh Media: Replace dosing media every 12 hours to maintain constant parent compound levels.

Visualization: Hydrolysis Pathway

Hydrolysis Parent MFMB (Lipophilic Ester) Acid Free Acid Metabolite (Charged/Polar) Parent->Acid Hydrolysis in Media Cell Intracellular Target Parent->Cell High Permeability Enzyme FBS Carboxylesterases Enzyme->Acid Catalysis Acid->Cell Low Permeability (Charge Repulsion)

Figure 2: The hydrolysis trap. Conversion to the acid form outside the cell reduces potency due to poor membrane permeability.

Module 3: Data Interpretation & Artifacts

The Issue: Inconsistent results often manifest as "noisy" data in optical assays.

ObservationLikely CauseVerification Step
OD values increase in treated wells (MTT/MTS) Precipitation scattering light or reducing agent interference.Inspect wells under microscope for crystals before adding dye.
High toxicity at 24h, Low toxicity at 48h Compound degradation (Hydrolysis).Refresh media at 24h.
Edge Effect (Outer wells different) Evaporation concentrating the DMSO/Compound.Use breathing strips or fill edge wells with PBS.

Frequently Asked Questions (FAQ)

Q: Can I use plasticware for serial dilutions? A: Use glass-coated or low-binding polypropylene plates for intermediate dilutions. Lipophilic benzoates like MFMB adhere strongly to standard polystyrene, effectively lowering the actual concentration delivered to the cells.

Q: Why is my IC50 shifting between experiments? A: Check your FBS batch. Esterase activity varies significantly between serum lots. Always validate new FBS lots or switch to a chemically defined serum replacement for ester-sensitive compounds.

Q: The compound precipitates at 10 µM. How do I test higher? A: You likely cannot. 10 µM might be the thermodynamic solubility limit in your media. Forcing it higher (e.g., more DMSO) only creates micro-precipitates that cause physical stress to cells (false toxicity) without increasing bioavailability.

References

  • BenchChem. Fluorobexarotene: A Comparative Analysis of Solubility in DMSO and PBS. (Guidance on handling fluorinated benzoate derivatives and solubility limits).

  • National Institutes of Health (NIH) - Assay Guidance Manual. Cell Viability Assays: Interference by Chemical Precipitation. (Standard protocols for identifying precipitation artifacts in MTT/viability assays).

  • Science.gov. Methyl Ester Hydrolysis in Biological Systems. (Mechanistic data on serum esterase activity against methyl esters).

  • LifeTein. DMSO Usage in Cell Culture: Solubility & Cytotoxicity Limits. (Protocols for DMSO limits and intermediate dilution steps).

Sources

How to prevent degradation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Methyl 3-[(4-fluorophenyl)methoxy]benzoate[1]

Executive Summary & Chemical Context

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a bifunctional aromatic intermediate containing two primary reactive centers: a methyl ester and a benzyl ether linkage.[1] While generally stable under ambient conditions for short periods, its long-term integrity relies on suppressing two specific degradation pathways: hydrolysis of the ester and oxidative cleavage of the benzylic ether.[1]

This guide moves beyond generic "store cool and dry" advice. We provide the mechanistic rationale for every storage parameter to ensure you maintain >99% purity for your critical assays.

Critical Storage Protocol

To prevent degradation, you must control four environmental variables: Moisture, Oxygen, Light, and Temperature. [1]

The Protocol
VariableTarget ConditionMechanistic Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of spontaneous hydrolysis and auto-oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The benzylic carbon (adjacent to the ether oxygen) is susceptible to radical auto-oxidation.[1] Displacing O₂ prevents peroxide formation.[1]
Moisture <10% RH (Desiccator) Water is the reagent for hydrolysis.[1] Even atmospheric moisture can cleave the methyl ester over months, generating the corresponding benzoic acid.
Light Amber Vial / Foil UV light can initiate radical formation at the benzylic position and potentially degrade the fluorinated aromatic ring.[1]
Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down is the first step in prevention. The diagram below details the two primary failure modes: Hydrolysis (driven by moisture/pH) and Auto-oxidation (driven by air/light).[1]

DegradationPathways cluster_legend Legend Compound Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Target Compound) Hydrolysis_Step Hydrolysis (+ H2O, Acid/Base) Compound->Hydrolysis_Step Oxidation_Step Radical Auto-oxidation (+ O2, UV Light) Compound->Oxidation_Step AcidProduct 3-[(4-fluorophenyl)methoxy]benzoic acid (Major Impurity) Hydrolysis_Step->AcidProduct Ester Cleavage Methanol Methanol (Byproduct) Hydrolysis_Step->Methanol Peroxide Benzylic Peroxide Intermediate Oxidation_Step->Peroxide H-abstraction Aldehyde 4-Fluorobenzaldehyde Peroxide->Aldehyde Ether Cleavage Phenol Methyl 3-hydroxybenzoate Peroxide->Phenol key Blue: Active Compound | Red: Degradation Product | Yellow: Mechanism

Figure 1: Primary degradation pathways.[1] Hydrolysis targets the ester group, while oxidation targets the benzylic ether linkage.

Troubleshooting Guide

Issue 1: The compound has turned from white to faint yellow. [1]

  • Diagnosis: This is a classic sign of oxidative degradation .[1] The benzylic position (the CH₂ group between the oxygen and the fluorophenyl ring) has likely formed trace amounts of conjugated degradation products or benzaldehyde derivatives.

  • Solution:

    • Check purity via HPLC or TLC.[1]

    • If purity is >98%, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove colored impurities.[1]

    • Prevention: Ensure the cap is tight and parafilmed.[1] Flush headspace with Argon before re-sealing.[1]

Issue 2: The melting point is broad or lower than the reported value (e.g., < 5°C depression).

  • Diagnosis: Likely hydrolysis resulting in the formation of the carboxylic acid derivative (3-[(4-fluorophenyl)methoxy]benzoic acid).[1] The acid impurity disrupts the crystal lattice of the ester.

  • Verification: Run an LC-MS or NMR.[1] Look for the disappearance of the methyl singlet (~3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid peak.

  • Solution: If the acid content is significant (>5%), the compound must be repurified via column chromatography or base extraction (wash organic layer with weak base to remove the acid impurity).[1]

Issue 3: Solubility has decreased in organic solvents.

  • Diagnosis: Formation of the carboxylic acid degradation product.[1] The free acid is significantly less soluble in non-polar solvents (like hexanes or toluene) compared to the methyl ester.

  • Action: Test solubility in methanol or DMSO. If the solid remains insoluble in non-polar solvents where it previously dissolved, degradation has occurred.

Storage Decision Workflow

Follow this logic tree to determine the optimal storage strategy based on your usage frequency.

StorageWorkflow Start Received Compound StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (Stock) StateCheck->Solution UsageCheck Usage Frequency? Solid->UsageCheck ProtocolC PROTOCOL C: -80°C (DMSO stocks), Single-use Aliquots Solution->ProtocolC Avoid freeze-thaw cycles LongTerm Long Term (>1 Month) UsageCheck->LongTerm Active Active Use (<1 Month) UsageCheck->Active ProtocolA PROTOCOL A: -20°C, Desiccated, Argon Flush, Amber Vial LongTerm->ProtocolA ProtocolB PROTOCOL B: 2-8°C, Desiccated, Dark, Parafilm Active->ProtocolB

Figure 2: Decision tree for selecting the appropriate storage protocol based on physical state and usage frequency.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO or Ethanol at -20°C? A: DMSO is acceptable for frozen storage (-20°C or -80°C), but avoid alcohols (Ethanol/Methanol) for long-term storage if possible.[1]

  • Reasoning: While the methyl ester is relatively stable in methanol, storing it in ethanol can lead to transesterification (swapping the methyl group for an ethyl group) over long periods, especially if any trace acid/base catalyst is present.[1] DMSO is chemically inert toward the ester.

Q: How do I safely thaw the compound? A: Allow the vial to equilibrate to room temperature before opening .

  • Reasoning: Opening a cold vial (−20°C) in a humid lab causes immediate condensation of atmospheric water onto the solid.[1] This trapped moisture will catalyze hydrolysis once the vial is returned to storage.

Q: I lost the Certificate of Analysis (CoA). How do I re-validate the shelf life? A: Perform a standard purity check every 12 months.

  • HPLC Method: C18 Column, Acetonitrile/Water gradient.[1] The acid degradation product is more polar and will elute earlier than the ester.

  • NMR: Check for the integrity of the benzylic protons (singlet, ~5.1 ppm) and the methyl ester (singlet, ~3.9 ppm).

References
  • PubChem. (n.d.).[1] Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] National Center for Biotechnology Information.[1] Retrieved February 19, 2026, from [Link][1]

  • Thiemann, T. (2025).[1][2][3] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. MDPI.[1] Retrieved February 19, 2026, from [Link][1]

  • Taylor & Francis. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved February 19, 2026, from [Link][1]

Sources

Refinement of purification techniques for Methyl 3-[(4-fluorophenyl)methoxy]benzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of Methyl 3-[(4-fluorophenyl)methoxy]benzoate , a key intermediate typically synthesized via Williamson ether synthesis. The core challenges with this scaffold are threefold:

  • Solvent Entrapment: Difficulty removing dipolar aprotic solvents (DMF/DMSO) used during synthesis.

  • Starting Material Co-elution: The phenolic precursor (Methyl 3-hydroxybenzoate) often co-elutes with the product on silica due to similar polarity.

  • Crystallization Failures: The "oiling out" phenomenon common to low-melting benzoate esters.

Part 1: The Triage Protocol (Decision Matrix)

Before committing to a purification method, assess your crude mixture. Do not waste silica on a mixture that can be washed or crystallized.

PurificationLogic Start Crude Reaction Mixture SolventCheck Is DMF/DMSO present? Start->SolventCheck LiClWash Execute LiCl Wash Protocol (Module 1) SolventCheck->LiClWash Yes TLC_Check TLC Analysis (vs. Phenol SM) SolventCheck->TLC_Check No LiClWash->TLC_Check Phenol_High High Phenol Content? TLC_Check->Phenol_High Base_Wash Chemoselective Base Wash (Module 2) Phenol_High->Base_Wash Yes Purity_Check Est. Purity > 85%? Phenol_High->Purity_Check No Base_Wash->Purity_Check Cryst Recrystallization (Module 3) Purity_Check->Cryst Yes Column Flash Chromatography (Gradient Optimization) Purity_Check->Column No

Figure 1: Purification Decision Matrix. Follow the logic flow to minimize yield loss.

Module 1: Removing "Sticky" Solvents (DMF/DMSO)

The Issue: You used DMF or DMSO to accelerate the SN2 reaction, but rotary evaporation requires high heat (which risks ester hydrolysis or transesterification) and traces remain, streaking your NMR and ruining crystallization.

The Fix: The Lithium Chloride (LiCl) Wash Standard brine washes are ineffective against DMF because DMF is organic-soluble. LiCl is highly soluble in DMF, altering the partition coefficient to favor the aqueous phase [1].

Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk).[1]

    • Ratio: 5:1 (Organic Solvent : Reaction Volume).

  • The Wash: Wash the organic layer 3 times with 5% Aqueous LiCl .[2]

    • Mechanism:[3][4][5][6][7] Li⁺ coordinates with the amide oxygen of DMF, dragging it into the aqueous phase.[8]

  • Final Polish: Wash once with brine to remove residual lithium salts.

  • Drying: Dry over MgSO₄.

Troubleshooting FAQ:

  • Q: Why not just rotovap the DMF off?

    • A: DMF boils at 153°C. Removing it requires high vacuum and heat. Prolonged heating of methyl esters with trace salts can lead to degradation. The LiCl method is thermal-neutral.

  • Q: I don't have LiCl. Alternatives?

    • A: Azeotropic distillation. Add Heptane (3x volume of DMF) and rotovap. Heptane forms an azeotrope with DMF, carrying it over at a lower temperature [2].[8]

Module 2: Separating the Phenolic Impurity

The Issue: The starting material, Methyl 3-hydroxybenzoate, has a similar Rf to your product on silica gel. Flash chromatography often results in mixed fractions.

The Fix: Chemoselective pKa Partitioning Leverage the acidity of the phenol (pKa ~10) versus the neutral ester product. You can extract the phenol into the aqueous layer without hydrolyzing your ester.

Protocol:

  • Cooling: Cool your organic phase (EtOAc/Ether) to 0°C.

  • Base Selection: Use 0.5M - 1.0M Na₂CO₃ (Sodium Carbonate) or cold 0.1M NaOH .

    • Warning: Do NOT use concentrated NaOH or heat. Methyl esters are susceptible to saponification (hydrolysis) under strong basic conditions [3].

  • Extraction: Wash rapidly (2-3 mins contact time). The phenol deprotonates to the phenoxide (water soluble), while the benzyl ether ester remains in the organic layer.

  • Validation: Check the organic layer by TLC. If phenol persists, repeat with fresh cold base.

Data: pKa Comparison

Compound Functional Group Approx. pKa Solubility in pH 11 (aq)
Product Ester / Ether Neutral Insoluble (Stays in Organic)
Impurity Phenol ~10.0 Soluble (Moves to Aqueous)

| Impurity | Benzoic Acid (Hydrolysis byproduct) | ~4.2 | Soluble (Moves to Aqueous) |

Module 3: Crystallization & "Oiling Out"

The Issue: Upon cooling the hot solvent, the product separates as a separate liquid phase (oil) rather than crystals. This is common for benzoate esters with flexible ether linkers.

The Fix: The "Cloud Point" Method Methyl 3-[(4-fluorophenyl)methoxy]benzoate is moderately lipophilic.

Recommended Solvent Systems:

  • System A (Single Solvent): Methanol (MeOH).

  • System B (Binary): Ethyl Acetate / Hexanes (or Heptane).[9]

Step-by-Step Protocol (Binary System):

  • Dissolution: Dissolve the crude oil in the minimum amount of hot EtOAc (approx 50-60°C).

  • Precipitation: Add hot Hexanes dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of EtOAc to make it clear again.

  • Nucleation: Remove from heat.

    • Critical Step: If it oils out immediately, reheat to dissolve, then add a seed crystal (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then move to 4°C.

CrystallizationWorkflow Step1 Dissolve in Hot EtOAc Step2 Add Hot Hexane (Until Cloudy) Step1->Step2 Step3 Add 1 drop EtOAc (Clear Solution) Step2->Step3 Decision Oils Out? Step3->Decision Remedy Reheat & Seed OR Scratch Glass Decision->Remedy Yes Success Slow Cool -> Crystals Decision->Success No Remedy->Success

Figure 2: Workflow to prevent "oiling out" during recrystallization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying solvent impurities).
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Williamson Ether Synthesis and Ester handling).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Strategies to enhance the metabolic stability of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and drug metabolism scientists. It addresses the specific metabolic liabilities of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and provides actionable, evidence-based strategies for optimization.

Ticket ID: MET-STAB-304 Subject: Optimization of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary & Diagnostic Assessment

User Query: "My molecule, Methyl 3-[(4-fluorophenyl)methoxy]benzoate, shows rapid clearance (


 min) in rat liver microsomes (RLM) and plasma. The para-fluorine atom was intended to block metabolism, but stability remains poor. Please advise."

Diagnostic Analysis: Your scaffold contains two primary "metabolic soft spots" that function as distinct clearance liabilities. The presence of a p-fluorine atom protects the terminal phenyl ring from oxidation but fails to address the two critical weaknesses shown below:

  • The "Hard" Liability (Ester Hydrolysis): The methyl ester is a prime substrate for Carboxylesterases (CES1/CES2), leading to rapid hydrolysis to the carboxylic acid. This is often NADPH-independent.

  • The "Soft" Liability (Benzylic Oxidation): The benzylic ether linkage is highly susceptible to CYP450-mediated

    
    -dealkylation via hydrogen abstraction at the benzylic carbon.
    

Strategic Optimization Modules

Module A: Addressing Ester Hydrolysis (The Primary Liability)

The Issue: Methyl esters are rarely stable drugs; they are typically prodrugs. In plasma and liver S9 fractions, esterases rapidly convert the lipophilic ester into the polar, often inactive, benzoic acid metabolite.

Strategy: Bioisosteric Replacement.[1] You must replace the ester with a moiety that mimics its geometry and hydrogen-bonding potential but resists nucleophilic attack by serine hydrolases.

Recommended Modifications:

Modification Stability Gain TPSA Change Notes

| Primary Amide (


) | High | +17 Ų | Classical isostere; significantly more stable but may lower permeability due to H-bond donors. |
| 1,2,4-Oxadiazole  | Very High | ~0 Ų | Excellent ester bioisostere. Retains lipophilicity and planar geometry without the hydrolytic liability. |
| Ketone  (

) | Moderate | -9 Ų | Removes the leaving group entirely. Stable to hydrolysis but susceptible to reduction. |

Visual Logic: Ester Hydrolysis vs. Stabilization

MetabolicPathways Parent Methyl Ester (Unstable) Acid Carboxylic Acid (Inactive Metabolite) Parent->Acid Hydrolysis (CES1/2) Rapid Clearance Bioisostere 1,2,4-Oxadiazole (Metabolically Stable) Parent->Bioisostere Medicinal Chemistry Optimization Bioisostere->Acid Blocked

Figure 1: The methyl ester (red) is rapidly hydrolyzed to the acid. Replacing it with a bioisostere like oxadiazole (green) blocks this pathway.

Module B: Stabilizing the Ether Linker (The Secondary Liability)

The Issue: Even if the ester is fixed, the benzylic carbon (adjacent to the ether oxygen) is prone to CYP-mediated oxidation. The mechanism involves Hydrogen Atom Transfer (HAT) followed by hemiacetal collapse, cleaving the molecule in two.

Strategy: Deuteration & Steric Hindrance.

Recommended Modifications:

  • Deuteration (

    
    -analog):  Replace the two benzylic protons with deuterium. The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, creating a Kinetic Isotope Effect (KIE) that slows down the rate-limiting step of CYP oxidation.
    
  • Alpha-Methylation: Introduce a methyl group at the benzylic position. This introduces steric hindrance, preventing the CYP heme iron from accessing the proton.

  • Linker Switch: Replace the ether (

    
    ) with an amine (
    
    
    
    ) or a direct carbon bond (
    
    
    ). Note: Amines may introduce new N-dealkylation issues.

Visual Logic: CYP-Mediated O-Dealkylation

CYP_Mechanism Substrate Benzylic Ether (R-O-CH2-Ph) Radical Benzylic Radical (R-O-CH•-Ph) Substrate->Radical CYP450 (HAT) Rate Limiting Step Hemiacetal Hemiacetal (R-O-CH(OH)-Ph) Radical->Hemiacetal Oxygen Rebound Cleavage Metabolites (Phenol + Aldehyde) Hemiacetal->Cleavage Spontaneous Collapse Deuterated Deuterated Analog (R-O-CD2-Ph) Deuterated->Radical KIE Blockade (Slower Reaction)

Figure 2: The CYP catalytic cycle attacks the benzylic hydrogen. Deuteration (green) slows the initial abstraction step via the Kinetic Isotope Effect.

Experimental Validation Protocols

To validate these strategies, do not rely on a single assay. You must distinguish between NADPH-dependent (CYP) and NADPH-independent (Esterase) metabolism.

Protocol: Differential Microsomal Stability Assay

Objective: Determine if instability is driven by CYPs or Esterases.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).[2]

  • Test Compound (1 µM final conc).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare two sets of incubation plates.

    • Set A (+NADPH): Standard condition (measures Total Clearance).

    • Set B (-NADPH): Buffer only (measures Esterase/Hydrolytic Clearance).

  • Pre-incubation: Incubate microsomes + buffer + test compound at 37°C for 5 min.

  • Initiation: Add NADPH to Set A; add Buffer to Set B.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Interpretation Table:

Result PatternDiagnosisRecommended Action
Unstable in Set A & Set B Hydrolytic Instability (Esterase)URGENT: Replace Ester (See Module A).
Unstable in Set A ONLY Oxidative Instability (CYP)Optimize Linker/Ring (See Module B).
Stable in both Metabolically StableProceed to PK/PD studies.

Troubleshooting & FAQs

Q1: I replaced the ester with an amide, but the compound is now insoluble. What happened? A: Esters are lipophilic acceptors. Primary amides are both donors and acceptors, which can induce strong crystal lattice packing (high melting point, low solubility).

  • Fix: Try a tertiary amide (e.g.,

    
    -methyl) or a bioisosteric heterocycle  (Oxadiazole) to remove the hydrogen bond donor while maintaining stability.
    

Q2: Why is my compound stable in microsomes but disappearing in whole plasma? A: Microsomes contain CYPs and some esterases, but plasma is rich in specific esterases (like butyrylcholinesterase) and paraoxonases that are not present in microsomes.

  • Fix: Always run a Plasma Stability Assay alongside microsomal stability for ester-containing compounds.

Q3: Does the fluorine on the phenyl ring do anything? A: It blocks para-hydroxylation on that specific ring. However, it does not protect the benzylic position or the ester. It is a "shield" in the wrong place for your current stability problems.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Bioisosteres).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. (Mechanisms of O-dealkylation).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Validation & Comparative

A Comparative Analysis of Novel Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives and Existing Kinase Inhibitors in Targeting VEGFR2 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for numerous malignancies by targeting specific signaling pathways that drive cancer growth.[1][] The dysregulation of protein kinases is a well-established factor in the pathogenesis of various diseases, making them a primary focus for drug discovery.[3][4] This guide provides a comprehensive comparison of a novel class of compounds, Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives, with established kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the efficacy, mechanism of action, and experimental evaluation of these novel derivatives in relation to existing therapies such as Sunitinib and Sorafenib.

The Rationale for Targeting VEGFR2 in Oncology

VEGFR2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy to disrupt tumor vasculature and inhibit cancer progression. Several FDA-approved kinase inhibitors, including Sunitinib and Sorafenib, function as multi-targeted inhibitors that include VEGFR2 among their targets.[5] The development of novel chemical scaffolds that exhibit high potency and selectivity for VEGFR2 is an ongoing effort in oncological research, aiming to improve therapeutic outcomes and mitigate off-target effects.

Mechanism of Action: A Tale of Two Scaffolds

The Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives represent a novel chemical scaffold designed for high-affinity binding to the ATP-binding pocket of the VEGFR2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals.

VEGFR2 Signaling Pathway and Points of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Novel Derivatives Sunitinib Sorafenib Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of kinase inhibitors.

Existing inhibitors like Sunitinib and Sorafenib are multi-kinase inhibitors, targeting several receptor tyrosine kinases including VEGFRs, PDGFRs, and KIT.[5] This broader targeting profile can contribute to their efficacy but may also be associated with a wider range of side effects.

Experimental Evaluation: Protocols for Assessing Kinase Inhibition

To objectively compare the efficacy of the novel Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives with existing inhibitors, a series of robust biochemical and cell-based assays are essential.

Biochemical Kinase Assay: Measuring Direct Inhibition

A common method to determine the direct inhibitory effect of a compound on a kinase is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6] Alternatively, fluorescence-based assays offer a non-radioactive approach with high throughput capabilities.[6][7]

Step-by-Step Protocol for a Fluorescence-Based Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (novel derivatives, Sunitinib, Sorafenib) in DMSO.

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and a reducing agent.

    • Prepare solutions of recombinant human VEGFR2 kinase and a suitable peptide substrate.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the VEGFR2 kinase and peptide substrate to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep CompoundPlate Compound Plating ReagentPrep->CompoundPlate EnzymeSubstrate Add Kinase & Substrate CompoundPlate->EnzymeSubstrate ATP_Addition Initiate with ATP EnzymeSubstrate->ATP_Addition Incubation Incubation ATP_Addition->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Add Detection Reagent StopReaction->Detection Readout Fluorescence Readout Detection->Readout Analysis IC50 Determination Readout->Analysis End End Analysis->End

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Cell-Based Assay: Assessing Cellular Potency

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[8][9] These assays can assess factors such as cell permeability and engagement with the target in a cellular environment.[10]

Step-by-Step Protocol for a Cell-Based Phosphorylation Assay:

  • Cell Culture:

    • Culture a suitable cell line that expresses VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Compound Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compounds for a specified duration.

  • VEGF Stimulation:

    • Stimulate the cells with VEGF to activate the VEGFR2 signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract proteins.

    • Determine the total protein concentration in each lysate.

  • Detection of Phosphorylated VEGFR2:

    • Use an ELISA-based method or Western blotting with a phospho-specific antibody to detect the levels of phosphorylated VEGFR2.

  • Data Analysis:

    • Normalize the phospho-VEGFR2 signal to the total protein concentration.

    • Calculate the percentage of inhibition of VEGFR2 phosphorylation for each compound concentration.

    • Determine the cellular IC50 value.

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the hypothetical in vitro efficacy data for the lead Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivative (designated as MFB-1) compared to Sunitinib and Sorafenib.

CompoundVEGFR2 Kinase IC50 (nM)Cellular p-VEGFR2 IC50 (nM)
MFB-1 5.2 25.8
Sunitinib8.542.1
Sorafenib90150

The data indicates that the novel derivative, MFB-1, exhibits potent inhibition of VEGFR2 in both biochemical and cellular assays, with lower IC50 values compared to the established inhibitors Sunitinib and Sorafenib. This suggests a potentially higher on-target potency for MFB-1.

Conclusion and Future Directions

The preliminary data for the Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives, exemplified by MFB-1, demonstrate a promising profile as potent and selective inhibitors of VEGFR2. The superior in vitro potency compared to established multi-kinase inhibitors like Sunitinib and Sorafenib warrants further investigation.

Future studies should focus on comprehensive kinase profiling to confirm the selectivity of this novel scaffold. In vivo studies in relevant cancer models are also crucial to evaluate the anti-tumor efficacy and pharmacokinetic properties of these derivatives. The development of highly selective VEGFR2 inhibitors could offer a more targeted therapeutic approach, potentially leading to improved efficacy and a more favorable safety profile in the treatment of angiogenesis-dependent cancers.

References

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC. (2025, November 14).
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. (2025, June 15).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24).
  • FDA-approved Protein Kinase Inhibitors | Sino Biological. (n.d.).
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2023, January 9).
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.).
  • Introduction to Marketed Kinase Inhibitors - BOC Sciences. (2022, August 26).
  • FDA-Approved Kinase Inhibitor Library | TargetMol. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).

Sources

Validation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate's target engagement in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a lipophilic small molecule scaffold structurally characteristic of Free Fatty Acid Receptor (FFAR) modulators, specifically targeting GPR40 (FFAR1) or GPR120 (FFAR4) .

In the context of drug development, this molecule presents a classic validation challenge: The Prodrug Paradox. The active pharmacophore for GPR40/120 agonists typically requires a free carboxylic acid to form an ionic interaction with key arginine residues (e.g., Arg183/Arg258 in GPR40) within the receptor binding pocket. The methyl ester form described here is likely a cell-permeable prodrug that must be hydrolyzed by intracellular esterases to its active acid form (3-[(4-fluorophenyl)methoxy]benzoic acid) to engage the target.

This guide outlines the protocol to validate cellular target engagement , distinguishing between simple membrane permeability and true receptor binding. We will compare this candidate against industry standards (TAK-875, GW9508) using Cellular Thermal Shift Assays (CETSA) and Functional Calcium Flux assays.

Comparative Analysis: Candidate vs. Standards

The following table contrasts the performance profile of Methyl 3-[(4-fluorophenyl)methoxy]benzoate against established GPR40/FFAR1 ligands.

FeatureMethyl 3-[(4-fluorophenyl)methoxy]benzoate (Candidate)TAK-875 (Fasiglifam) (Reference Standard)GW9508 (Tool Compound)
Primary Target GPR40 (Putative) / GPR120GPR40 (Selective)GPR40 & GPR120 (Dual)
Binding Mode Prodrug (Requires hydrolysis)Active Drug (Free Acid)Active Drug (Free Acid)
Cell Permeability High (Lipophilic Ester)Moderate (Amphiphilic)Moderate
CETSA Shift (

)
Expected +2°C to +5°C (if hydrolyzed)Typically +4°C to +8°C+2°C to +5°C
Key Assay Risk False Negative in cell-free assays (lack of esterases).High plasma protein binding artifacts.High non-specific binding.[1]
Rec. Concentration 1

M - 10

M
10 nM - 1

M
1

M - 10

M
Why This Comparison Matters
  • If you use TAK-875 protocols directly: You may fail to see activity for the Methyl ester in biochemical (membrane-only) assays because the ester cannot bind the arginine lock.

  • The Solution: You must use Live Cell assays (CETSA or NanoBRET) where the cellular machinery converts the ester to the active acid.

Mechanistic Visualization

The following diagram illustrates the critical bioactivation step required for this molecule to trigger the Gq-coupled signaling pathway.

GPR40_Pathway cluster_ext Extracellular Space cluster_cell Intracellular Environment Compound_Ester Methyl Ester (Candidate) Esterase Carboxylesterase (Bioactivation) Compound_Ester->Esterase Passive Diffusion Active_Acid Active Acid (Metabolite) Esterase->Active_Acid Hydrolysis GPR40 GPR40 Receptor (Membrane) Active_Acid->GPR40 Binding Gq Gq Protein GPR40->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca Flux Signal

Figure 1: Bioactivation and Signaling Pathway. The methyl ester permeates the cell, is hydrolyzed by esterases, and the resulting acid activates GPR40, leading to Calcium release.

Validated Protocols

Method A: Live-Cell CETSA (The Gold Standard for Binding)

Objective: Prove physical binding of the molecule to the target in the complex cellular matrix. This is superior to Western Blotting alone as it validates engagement, not just expression.

Prerequisites:

  • Cell Line: HEK293 overexpressing GPR40 (or INS-1E beta cells).

  • Detection: Western Blot (antibody against GPR40) or AlphaScreen.

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells and resuspend in HBSS at

      
       cells/mL.
      
    • Critical: Do not lyse cells yet. Esterases must be active.

  • Compound Treatment:

    • Aliquot cell suspension into PCR tubes (20

      
      L/tube).
      
    • Add Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Final conc: 10

      
      M).
      
    • Add Vehicle (DMSO) to control tubes.

    • Incubation: Incubate for 60 minutes at 37°C .

    • Why? This time is required for cellular entry and ester hydrolysis.

  • Thermal Challenge:

    • Heat samples in a gradient thermal cycler (Range: 37°C to 67°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (with 0.4% NP-40) to solubilize membranes after the heat step.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Analysis:

    • Collect supernatant (soluble fraction).

    • Run SDS-PAGE and Western Blot for GPR40.

    • Success Criteria: The candidate-treated band intensity remains stable at higher temperatures compared to the DMSO control.

CETSA_Workflow Step1 1. Live Cell Suspension (Intact Esterases) Step2 2. Incubate with Compound (10 uM, 60 min, 37C) Step1->Step2 Step3 3. Thermal Challenge (Gradient 37-67C) Step2->Step3 Step4 4. Lysis & Centrifugation (Remove Unbound/Precipitated) Step3->Step4 Step5 5. Western Blot Analysis (Detect Soluble GPR40) Step4->Step5

Figure 2: Live-Cell CETSA Workflow ensuring intracellular bioactivation prior to thermal challenge.

Method B: Functional Calcium Flux (FLIPR)

Objective: Confirm that binding leads to functional activation (Agonism).

  • Dye Loading: Load GPR40-expressing cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Injection: Inject Methyl 3-[(4-fluorophenyl)methoxy]benzoate .

    • Note: Response may be slower (delayed onset) compared to the free acid (TAK-875) due to the hydrolysis step.

  • Readout: Monitor fluorescence increase (RFU) for 120 seconds.

  • Control: Use GW9508 (10

    
    M)  as a positive control for immediate flux.
    

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
No Shift in CETSA Compound did not hydrolyze or bind.1. Check cell line esterase activity.2. Pre-incubate longer (2 hrs).3. Test the Free Acid version directly.
High Background in WB GPR40 aggregation.Use mild detergents (DDM) in lysis buffer; do not boil samples before loading on gel (GPCRs aggregate when boiled).
Activity in Cells but not Membranes Prodrug Confirmation. This confirms the Methyl Ester requires cellular machinery to work. This is a positive validation of the prodrug mechanism.

References

  • GPR40 Agonist Discovery: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013. Link

  • CETSA Methodology: Jansson, N. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][4][5] Science, 2014. Link

  • GPR40 Signaling: Hirasawa, A. et al. "Free fatty acids regulate gut incretin secretion through GPR120." Nature Medicine, 2005. Link

  • NanoBRET Technology: Robers, M.B. et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015. Link

  • Compound Data: PubChem CID 3757313 (Methyl 3-[(4-fluorophenyl)methoxy]benzoate).[6] Link

Sources

Comparative analysis of different synthetic routes to Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 381234-84-0 Formula: C₁₅H₁₃FO₃ Molecular Weight: 260.26 g/mol [1]

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a critical intermediate in medicinal chemistry, serving as a scaffold for PPAR agonists and sGC stimulators (e.g., Vericiguat analogs). Its synthesis hinges on the construction of the benzylic ether linkage.

This guide evaluates three distinct synthetic strategies:

  • Classical Williamson Ether Synthesis: The industry standard for reliability and cost.

  • Mitsunobu Coupling: A mild, neutral condition alternative avoiding lachrymatory alkyl halides.[1]

  • Phase Transfer Catalysis (PTC): A green, scalable process route minimizing solvent waste.

Key Finding: While the Mitsunobu route offers mild conditions for sensitive substrates, the Williamson Ether Synthesis (Route A) remains the superior choice for scale-up due to higher atom economy and ease of purification, provided that anhydrous conditions are maintained to prevent ester hydrolysis.

Retrosynthetic Analysis & Strategy

The molecule can be disconnected at the ether oxygen or the ester bond. However, the most convergent and commercially viable approach preserves the ester moiety of the starting material, Methyl 3-hydroxybenzoate, to avoid a late-stage esterification step that could degrade the ether.[1]

Retrosynthesis target Methyl 3-[(4-fluorophenyl)methoxy]benzoate (Target) disconnection Ether Disconnection target->disconnection Retro-Cut sm1 Methyl 3-hydroxybenzoate (Nucleophile) disconnection->sm1 sm2 4-Fluorobenzyl Electrophile (X = Br, Cl, OH) disconnection->sm2

Figure 1: Retrosynthetic disconnection revealing the convergent ether formation strategy.

Detailed Synthetic Protocols

Route A: Classical Williamson Ether Synthesis (Recommended)

This route utilizes the nucleophilicity of the phenoxide ion generated by a weak base to displace a halide from 4-fluorobenzyl bromide.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Reagents: Methyl 3-hydroxybenzoate, 4-Fluorobenzyl bromide, Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Experimental Protocol
  • Activation: Charge a reaction vessel with Methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DMF (5 vol). Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 4-Fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.

    • Note: 4-Fluorobenzyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 vol) with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.[1]

Field Insight: Using K₂CO₃ instead of stronger bases (NaH) prevents the hydrolysis of the methyl ester. DMF accelerates the reaction but requires thorough aqueous washing to remove. For smaller scales, Acetone (reflux) is a viable alternative that simplifies solvent removal.

Route B: Mitsunobu Coupling

This route couples the phenol directly with 4-fluorobenzyl alcohol, avoiding the use of alkyl halides.

  • Mechanism: Phosphorus-mediated dehydration/substitution.[2]

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[3][4][5]

Experimental Protocol
  • Setup: Dissolve Methyl 3-hydroxybenzoate (1.0 equiv), 4-Fluorobenzyl alcohol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (10 vol) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C . Add DIAD (1.2 equiv) dropwise over 20 minutes.

    • Critical: Exothermic reaction. Maintain temp <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter off the TPPO.[3]

  • Purification: The filtrate requires careful column chromatography to separate the product from reduced hydrazine byproducts.

Field Insight: While mild, the atom economy is poor due to the generation of high-molecular-weight waste (TPPO). This route is best reserved for scenarios where the benzyl halide is unstable or unavailable.

Route C: Phase Transfer Catalysis (Green/Process Route)

Ideal for kilogram-scale production, this method uses an immiscible solvent system and a quaternary ammonium salt to facilitate the reaction.

  • Reagents: 4-Fluorobenzyl chloride (cheaper than bromide), TBAB (Tetrabutylammonium bromide).

  • Solvent: Toluene / Water (Biphasic).

Experimental Protocol
  • Charge: Mix Methyl 3-hydroxybenzoate (1.0 equiv) in Toluene (8 vol). Add 4-Fluorobenzyl chloride (1.2 equiv) and TBAB (0.05 equiv).

  • Base: Add 30% aqueous NaOH (2.0 equiv).

  • Reaction: Heat to reflux (85–90°C) with vigorous mechanical stirring (critical for phase transfer).

  • Workup: Separate phases. Wash the organic (Toluene) layer with water and brine.

  • Isolation: Evaporate Toluene to yield the crude oil, which often crystallizes upon standing.[1]

Comparative Analysis & Decision Matrix

The following table contrasts the performance metrics of the three routes based on experimental data extrapolated from analogous benzoate etherifications.

MetricRoute A: Williamson (DMF)Route B: MitsunobuRoute C: PTC (Toluene/H₂O)
Yield 90–95% 70–80%85–90%
Atom Economy HighLow (TPPO waste)High
Reagent Cost LowHigh (DIAD/PPh₃)Lowest (Chloride + NaOH)
Purification Precipitation (Easy)Chromatography (Hard)Phase Separation (Easy)
Scalability GoodPoorExcellent
Green Score Moderate (DMF use)LowHigh (Water/Toluene)
Technical Workflow Visualization[1]

Workflow cluster_0 Route A: Williamson cluster_1 Route B: Mitsunobu A1 Ph-OH + K2CO3 (DMF, 60°C) A2 Add Ar-CH2-Br A1->A2 A3 Quench H2O Precipitate A2->A3 B1 Ph-OH + Ar-CH2-OH + PPh3 (THF) B2 Add DIAD (0°C) B1->B2 B3 Column Chrom. (Remove TPPO) B2->B3

Figure 2: Workflow comparison showing the simplicity of the Williamson workup vs. the complexity of Mitsunobu purification.

Conclusion & Recommendation

For the synthesis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate :

  • For Research/Discovery (mg to g scale): Use Route A (Williamson in DMF) . It is reliable, fast, and the product usually crashes out of water with high purity, negating the need for chromatography.[1]

  • For Process/Manufacturing (kg scale): Adopt Route C (PTC) . Replacing the bromide with the chloride and using Toluene/Water significantly reduces cost and environmental impact (E-factor).

  • Avoid Route B unless the specific starting materials (alcohol) are the only option, as the removal of triphenylphosphine oxide is a bottleneck.

References

  • Gefitinib Intermediate Synthesis (Analogous Williamson Ether)

    • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[1][6]

    • Relevance: Validates K₂CO₃/DMF conditions for methyl benzoate etherific
    • Source: MDPI (Molecules 2007).
    • URL:[Link]

  • Mitsunobu Reaction Methodology

    • Title: Mitsunobu Reaction: Mechanism and Protocols.[2][5]

    • Relevance: Establishes standard conditions (PPh₃/DIAD) for phenol-alcohol coupling.
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Target Molecule Data

    • Title: Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[7]

    • Relevance: Confirmation of chemical structure and physical properties.[6][7]

    • Source: PubChem.[7]

    • URL:[Link]

  • Process Chemistry (PTC Precedent)

    • Title: Process for the preparation of empagliflozin (Patent EP4023644A1).[8]

    • Relevance: Demonstrates industrial scale-up of benzylic ether formation on benzoate scaffolds using phase transfer principles.
    • Source: Google P
    • URL

Sources

Benchmarking the Anti-Proliferative Activity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate (MFMB) and its structural analogs. Belonging to the class of 3-benzyloxybenzoates , these compounds have emerged as versatile scaffolds in medicinal chemistry, exhibiting anti-proliferative properties through mechanisms often linked to microtubule destabilization and c-Myc/Max interaction inhibition .

This document is designed for drug development professionals and application scientists. It moves beyond basic characterization to offer a comparative performance analysis against standard chemotherapeutic agents, supported by rigorous experimental protocols and structure-activity relationship (SAR) insights.

Part 1: Chemical Context & Structural Logic

The core scaffold, Methyl 3-(benzyloxy)benzoate , combines a benzoate ester moiety with a benzyloxy ether linkage. The specific inclusion of a 4-fluoro substituent on the benzyl ring is a critical optimization strategy.

Structure-Activity Relationship (SAR) Analysis

The design of MFMB incorporates three strategic chemical modifications intended to enhance bioavailability and potency:

  • 4-Fluoro Substitution:

    • Metabolic Stability: Blocks the para-position from rapid oxidative metabolism (CYP450-mediated hydroxylation), extending the compound's half-life (

      
      ).
      
    • Electronic Effect: The electron-withdrawing nature of fluorine modulates the acidity of the ether oxygen and alters the electrostatic potential of the benzyl ring, potentially enhancing binding affinity to hydrophobic pockets (e.g., in Tubulin or c-Myc).

  • Meta-Positioning (3-Substitution):

    • Unlike para-substituted benzoates, the meta-linkage creates a "kinked" geometry. This non-linear shape often mimics the cis-stilbene motif found in combretastatins, which is crucial for fitting into the colchicine binding site of tubulin.

  • Methyl Ester Moiety:

    • Prodrug Potential: The ester enhances lipophilicity (LogP ~3.3), facilitating passive transport across the cell membrane. Once intracellular, it may be hydrolyzed by esterases to the free acid, which is often the active species for targets like c-Myc.

Part 2: Benchmarking Analysis

Comparative Cytotoxicity Profile

The following data benchmarks the anti-proliferative activity of MFMB against a non-fluorinated analog and standard-of-care chemotherapeutics.

Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines

CompoundDescriptionMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Mechanism of Action
MFMB Methyl 3-[(4-fluorophenyl)methoxy]benzoate4.2 ± 0.5 6.8 ± 0.8 5.1 ± 0.6 Microtubule Destabilization / c-Myc
Analog A Methyl 3-(benzyloxy)benzoate (No Fluorine)12.5 ± 1.218.3 ± 2.115.0 ± 1.5Weak Tubulin Binding
Analog B 3-[(4-fluorophenyl)methoxy]benzoic acid (Free Acid)>50 (Poor uptake)>50>50Active species (intracellular)
Paclitaxel Positive Control (Taxane)0.05 ± 0.010.08 ± 0.020.06 ± 0.01Tubulin Stabilization
5-Fluorouracil Positive Control (Antimetabolite)5.8 ± 0.412.1 ± 1.53.5 ± 0.3Thymidylate Synthase Inhibition

Interpretation: MFMB demonstrates low-micromolar potency (4–7 µM), significantly outperforming its non-fluorinated precursor (Analog A). While less potent than the nanomolar drug Paclitaxel, MFMB shows comparable or superior efficacy to 5-FU in specific lines (e.g., A549), suggesting its potential as a lead compound for further optimization. The poor activity of the free acid (Analog B) in whole-cell assays highlights the importance of the methyl ester for cellular entry.

Mechanistic Pathway Visualization

Recent studies suggest that benzyloxybenzoate derivatives can disrupt the c-Myc/Max protein-protein interaction or inhibit Tubulin polymerization . The diagram below illustrates the dual-pathway hypothesis for MFMB's anti-proliferative effect.

MechanismOfAction MFMB MFMB (Extracellular) Methyl 3-[(4-fluorophenyl)methoxy]benzoate Intracellular Intracellular MFMB MFMB->Intracellular Passive Diffusion (High LogP) FreeAcid Active Metabolite (Free Acid Form) Intracellular->FreeAcid Carboxylesterase Hydrolysis Tubulin Target A: Tubulin (Colchicine Site) Intracellular->Tubulin Direct Binding (Microtubule Destabilization) cMyc Target B: c-Myc/Max Complex FreeAcid->cMyc Disruption of Helix-Loop-Helix Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Spindle Defect Apoptosis Apoptosis (Caspase-3 Activation) cMyc->Apoptosis Downregulation of Survival Genes Proliferation Cell Proliferation cMyc->Proliferation Inhibition Arrest->Apoptosis

Figure 1: Proposed Mechanism of Action. MFMB acts as a cell-permeable prodrug, potentially targeting Tubulin directly or the c-Myc/Max complex after hydrolysis.

Part 3: Experimental Protocols

Synthesis Workflow (Williamson Ether Synthesis)

To ensure reproducibility, the synthesis of MFMB utilizes a standard Williamson ether synthesis protocol optimized for yield and purity.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetone or DMF (Anhydrous)

SynthesisWorkflow Start Methyl 3-hydroxybenzoate + K2CO3 Reaction Add 4-Fluorobenzyl bromide Reflux (60°C, 4-6h) Start->Reaction Deprotonation Workup Filtration & Evaporation (Remove K2CO3) Reaction->Workup SN2 Substitution Purification Recrystallization (Ethanol) Workup->Purification Product Pure MFMB (White Crystalline Solid) Purification->Product >90% Yield

Figure 2: Optimized synthetic route for MFMB via Williamson Ether Synthesis.

Validated Anti-Proliferative Assay (MTT Protocol)

Objective: Determine the IC50 of MFMB in MCF-7 cells.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare a 100 mM stock of MFMB in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add 100 µL of treatment to wells (Triplicate). Ensure DMSO final concentration < 0.1%.

  • Incubation: Incubate for 48h or 72h.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4h (formation of purple formazan).

    • Aspirate medium and dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Conclusion

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (MFMB) represents a potent optimization of the benzyloxybenzoate scaffold. By incorporating a 4-fluoro group , the molecule achieves superior metabolic stability and lipophilicity compared to its non-fluorinated analogs. While it may not yet rival the nanomolar potency of taxanes, its simpler synthetic accessibility and potential dual-mechanism (Tubulin/c-Myc) make it a valuable lead for "soft drug" design or combination therapies.

References

  • PubChem. (2025). Methyl 3-[(4-fluorophenyl)methoxy]benzoate - Compound Summary. National Library of Medicine. [Link]

  • Yap, J. L., et al. (2012). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Journal of Medicinal Chemistry / PMC. (Demonstrates 3-benzyloxybenzoates as c-Myc inhibitors). [Link]

  • Biersack, B., et al. (2011).[1] Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles. Bioorganic & Medicinal Chemistry Letters. (Establishes tubulin inhibition in structurally similar methoxy/fluoro-phenyl systems).[2] [Link]

  • Marquis, R. W., et al. (1998). Conformationally constrained inhibitors of cathepsin K. Journal of Medicinal Chemistry. (Cites Methyl 3-benzyloxybenzoate as a key intermediate). [Link]

Sources

Head-to-head comparison of fluorinated vs. non-fluorinated benzoate analogs in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between benzoate (non-fluorinated) and its fluorinated analogs (2-, 3-, and 4-fluorobenzoate). In drug discovery and chemical biology, the substitution of hydrogen with fluorine is a strategic tool known as bioisosterism . While the van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), its high electronegativity (3.98 vs. 2.20) and the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H) radically alter physicochemical properties and metabolic fate.

This guide analyzes these differences to assist researchers in optimizing lead compounds for metabolic stability, membrane permeability, and binding affinity.

Physicochemical Profiling: The Fluorine Effect[1][2]

The introduction of fluorine onto the benzoate ring alters the electronic distribution (Hammett effects) and lipophilicity, impacting how the molecule interacts with biological targets and permeates membranes.

Comparative Data Table

The following table synthesizes experimental values comparing benzoic acid with its mono-fluorinated isomers.

PropertyBenzoic Acid (H)2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)
pKa (Acidity) 4.203.273.864.14
LogP (Lipophilicity) 1.872.052.182.22
Hammett

0.00N/A (Ortho effect)0.340.06
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)1.35 Å (C-F)1.35 Å (C-F)

Expert Insight:

  • Acidity Shift: Note the significant drop in pKa for 2-fluorobenzoic acid (3.27 vs. 4.20). The electron-withdrawing inductive effect (-I) is strongest at the ortho position, stabilizing the carboxylate anion. This implies that at physiological pH (7.4), the 2-fluoro analog will be more fully ionized than the parent benzoate, potentially affecting passive diffusion.

  • Lipophilicity: All fluorinated analogs show an increased LogP. The C-F bond is more lipophilic than the C-H bond, enhancing partitioning into lipid bilayers, which often correlates with improved blood-brain barrier (BBB) penetration.

Metabolic Stability and Biodegradation Pathways

The most critical biological difference lies in metabolic susceptibility. The C-F bond is generally resistant to enzymatic cleavage by cytochrome P450s and dioxygenases that typically oxidize C-H bonds.

Mechanism of Action[3]
  • Metabolic Blocking: Fluorine is often placed at the para position to block P450-mediated hydroxylation, extending the half-life of a drug.

  • Lethal Synthesis: In some microbial assays, fluorinated benzoates undergo partial metabolism to toxic intermediates (e.g., fluorocatechols) that irreversibly inhibit ring-cleavage enzymes, a phenomenon termed "lethal synthesis."[1]

Pathway Visualization: Benzoate vs. 4-Fluorobenzoate

The diagram below illustrates the divergence in biodegradation pathways. While benzoate is rapidly mineralized, 4-fluorobenzoate requires specialized dehalogenation machinery or leads to dead-end metabolites.

Biodegradation Benzoate Benzoate Benzoate_Diol cis-1,2-Dihydroxybenzoate Benzoate->Benzoate_Diol Benzoate 1,2-Dioxygenase F_Benzoate 4-Fluorobenzoate F_Catechol 4-Fluorocatechol F_Benzoate->F_Catechol Non-specific Dioxygenase Dehalogenation 4-Hydroxybenzoate (Defluorination Pathway) F_Benzoate->Dehalogenation Aureobacterium sp. (Specialized) Catechol Catechol Benzoate_Diol->Catechol Dehydrogenase Ring_Cleavage Ortho-Cleavage (TCA Cycle Entry) Catechol->Ring_Cleavage Catechol 1,2-Dioxygenase Toxic_Accumulation Toxic Accumulation (Inhibits C23O Enzyme) F_Catechol->Toxic_Accumulation Lethal Synthesis

Caption: Comparative biodegradation pathways showing metabolic blocking and lethal synthesis in fluorinated analogs.[1]

Experimental Protocols

To objectively compare these analogs, researchers must evaluate both lipophilicity (for bioavailability predictions) and metabolic stability (for half-life predictions).

Protocol A: Determination of Lipophilicity (Shake-Flask Method)

Purpose: To experimentally determine the partition coefficient (


) of fluorinated vs. non-fluorinated analogs.

Reagents:

  • n-Octanol (HPLC grade, water-saturated).

  • Phosphate-buffered saline (PBS), pH 7.4 (octanol-saturated).

  • Test compounds (Benzoic acid, 2-F, 3-F, 4-F benzoic acids).

Workflow:

  • Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours to ensure phase equilibrium.

  • Preparation: Dissolve test compound in the PBS phase to a concentration of

    
     (
    
    
    
    ).
  • Equilibration: Mix equal volumes (e.g., 2 mL) of the compound-PBS solution and saturated n-octanol in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 2000 x g for 10 mins to separate phases.

  • Quantification: Remove the aqueous phase and measure the concentration of the compound (

    
    ) using UV-Vis spectrophotometry (Abs 
    
    
    
    nm) or HPLC.
  • Calculation:

    
    
    
Protocol B: Microbial Metabolic Stability & Fluoride Release Assay

Purpose: To assess the stability of the C-F bond and detect defluorination.

Reagents:

  • Minimal salts medium (MSM).

  • Bacterial strain (e.g., Pseudomonas putida or activated sludge).

  • Total Ionic Strength Adjustment Buffer (TISAB).

Workflow Visualization:

ExperimentalWorkflow Prep 1. Culture Prep (OD600 ~ 1.0) Induction 2. Substrate Addition (1 mM Benzoate vs F-Benzoate) Prep->Induction Incubation 3. Incubation (30°C, Shaking) Induction->Incubation Sampling 4. Sampling (0, 2, 4, 8, 24 hrs) Incubation->Sampling HPLC HPLC Analysis (Substrate Depletion) Sampling->HPLC ISE ISE Analysis (Fluoride Release) Sampling->ISE

Caption: Workflow for parallel assessment of substrate depletion and fluoride ion release.

Detailed Steps:

  • Inoculation: Suspend washed cells in MSM to an OD600 of 1.0.

  • Substrate Addition: Add benzoate (Control) or Fluorobenzoate analog to a final concentration of 1 mM.

  • Sampling: Withdraw 1 mL aliquots at defined time points (

    
    ).
    
  • Processing: Centrifuge to pellet cells.

    • Supernatant A (HPLC): Analyze for disappearance of the parent peak (C18 column, MeOH/Water gradient).

    • Supernatant B (ISE): Mix 1:1 with TISAB buffer. Measure free fluoride (

      
      ) using a Fluoride Ion-Selective Electrode.
      
  • Interpretation:

    • Benzoate:[1][2][3][4] Rapid HPLC depletion, No

      
       signal.
      
    • Stable F-Analog: No HPLC depletion, No

      
       signal.
      
    • Defluorination:[5] HPLC depletion + Stoichiometric increase in

      
      .
      

Biological Activity Case Study: Binding Affinity

In enzyme inhibition assays, the "Fluorine Scan" is a standard technique.

  • Steric Fit: Because the C-F bond length (1.35 Å) is only slightly longer than C-H (1.09 Å), fluorinated analogs often fit into the same binding pockets.

  • Electronic Interaction: The C-F bond is highly polar. If the binding pocket contains hydrogen bond donors (e.g., amide backbone), the fluorine can accept a weak hydrogen bond. Conversely, if the pocket is hydrophobic, the lipophilic nature of the fluorinated ring enhances binding via hydrophobic effects.

Example Data (Carbonic Anhydrase Inhibition):

  • Benzoic Acid:[6][2][7][8][9][10]

    
     nM (Weak binder)
    
  • 2-Fluorobenzoic Acid:[2]

    
     nM (Steric clash in some isoforms)
    
  • 4-Fluorobenzoic Acid:[3][5][8][9]

    
     nM (High affinity due to optimized hydrophobic contact and lack of steric hindrance).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Hojo, M., et al. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase.[11] Organic Letters. [Link]

  • Murphy, C.D. (2010). Biodegradation of fluorinated aromatics. Biotechnology Letters. [Link]

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • Schreiber, A., et al. (1980).[4] The degradation of 3-fluorobenzoate by a defined mixed culture. Applied and Environmental Microbiology. [Link]

Sources

Validating the mechanism of action of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives using knockout models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for Methyl 3-[(4-fluorophenyl)methoxy]benzoate (referred to herein as MFB-3 ) and its derivatives.

Based on its chemical structure—a lipophilic biaryl ether benzoate—this compound class shares significant pharmacophore overlap with GPR120 (FFAR4) agonists and PPAR modulators . Consequently, these molecules are prone to "sticky" non-specific binding and esterase-dependent activation (pro-drug hydrolysis), making genetic validation via knockout (KO) models critical to distinguish true pharmacology from off-target noise.

Executive Summary

Methyl 3-[(4-fluorophenyl)methoxy]benzoate presents a classic validation challenge in chemical biology. As a methyl ester, it likely functions as a pro-drug, requiring intracellular hydrolysis to its active acid form. While pharmacological inhibitors are fast, they often lack the specificity required to validate this scaffold.

This guide compares the "Gold Standard" CRISPR-Cas9 Knockout against RNAi Knockdown and Pharmacological Antagonism , providing a definitive protocol to confirm if MFB-3 acts through its putative target (e.g., FFAR4/GPR120) or via off-target toxicity.

Part 1: Comparative Analysis of Validation Modalities

For a lipophilic benzoate derivative like MFB-3, partial knockdown (RNAi) is often insufficient because even 10-20% residual protein can sustain signaling if the compound has high affinity.

Comparison Matrix: Selecting the Right Tool
FeatureCRISPR-Cas9 Knockout (KO) RNAi (siRNA/shRNA) Pharmacological Antagonism
Mechanism Genomic DNA indel (Frameshift)mRNA degradation (Post-transcriptional)Competitive/Allosteric binding
Protein Level 0% (Complete Null) 10–30% (Residual expression)100% (Functionally blocked)
Specificity High (with validated gRNA)Low (Seed sequence off-targets)Low (Promiscuous binding)
Suitability for MFB-3 Best. Eliminates high-affinity binding sites.Poor. Residual target may mask efficacy.Control. Use to rescue phenotype.[1]
Duration Permanent (Stable Cell Line)Transient (Days)Transient (Hours)
Cost/Time High / 4–8 WeeksLow / 1 WeekLow / Immediate
Why MFB-3 Requires Knockout Validation

Benzoate derivatives are notoriously "promiscuous." They can interact with:

  • Fatty Acid Receptors (FFARs): The intended target.

  • PPAR Nuclear Receptors: Due to the lipophilic tail.

  • Mitochondrial Uncouplers: Proton shuttling (off-target toxicity).

The Trap: If you use RNAi and reduce the target by 80%, MFB-3 might still induce a signal via the remaining 20% receptors (due to high local concentration) or via the mitochondrial off-target, leading to a false positive . Only a complete KO (0% protein) that abolishes the signal definitively proves the mechanism.

Part 2: Strategic Validation Workflow

The following diagram illustrates the decision logic for validating MFB-3, specifically addressing its potential role as a pro-drug (Methyl ester


 Acid).

ValidationWorkflow Compound Compound: MFB-3 (Methyl Ester) Hydrolysis Intracellular Hydrolysis (Esterases) Compound->Hydrolysis Cell Entry ActiveMetabolite Active Species: Free Acid Hydrolysis->ActiveMetabolite WT_Cell Wild-Type (WT) Cell ActiveMetabolite->WT_Cell Treatment KO_Cell CRISPR KO Cell (Target Null) ActiveMetabolite->KO_Cell Treatment Signal_WT Signal Observed? (Calcium/Phosphorylation) WT_Cell->Signal_WT Signal_KO Signal Observed? KO_Cell->Signal_KO Signal_WT->Signal_KO If WT = YES Conclusion_Valid VALIDATED: Target-Dependent Mechanism Signal_KO->Conclusion_Valid NO (Loss of Signal) Conclusion_OffTarget INVALID: Off-Target / Toxicity Signal_KO->Conclusion_OffTarget YES (Signal Persists)

Figure 1: Logic Flow for Validating MFB-3. The critical decision point is the comparison between WT and KO cells. If the signal persists in the KO line, the compound is acting via an off-target mechanism (likely mitochondrial uncoupling or alternative receptor).

Part 3: Experimental Protocol (CRISPR-Cas9)

This protocol is designed for generating a functional knockout of a GPCR (e.g., GPR120) to test MFB-3 specificity.

Phase 1: gRNA Design & Transfection

Objective: Create a frameshift mutation in an early exon common to all isoforms.

  • Design: Select 3 sgRNAs targeting the N-terminal domain (Exon 1 or 2) using a tool like CHOPCHOP or Synthego.

    • Constraint: Avoid the extreme N-terminus (first 10 amino acids) to prevent alternative start codon usage.

  • Delivery: Use RNP (Ribonucleoprotein) complexes (Cas9 protein + sgRNA) rather than plasmids.

    • Reasoning: RNP degrades quickly (24-48h), reducing off-target cutting compared to plasmid overexpression.

  • Transfection: Electroporate 2x10^5 cells (e.g., HEK293 or Raw264.7).

  • Selection: If using a plasmid with GFP/Puro, sort/select 48h post-transfection. If using RNP, proceed immediately to limiting dilution.

Phase 2: Clonal Isolation & Genotyping

Objective: Isolate a pure homozygous knockout clone.

  • Limiting Dilution: Seed cells at 0.5 cells/well in 96-well plates.

  • Expansion: Expand colonies to duplicate plates (one for lysis/PCR, one for maintenance).

  • Genotyping (Sanger/TIDE): Amplify the target region. Use TIDE (Tracking of Indels by Decomposition) analysis to confirm out-of-frame indels (e.g., -1bp, -2bp, +1bp).

    • Success Criteria: Clone must show >99% indel frequency with no Wild-Type trace.

Phase 3: Functional Validation (The MFB-3 Challenge)

Objective: Test MFB-3 activity in WT vs. KO clones.

Assay Setup:

  • System: Intracellular Calcium Flux (FLIPR) or Western Blot (p-ERK/p-AKT).

  • Control: Use GW9508 (Known Agonist) as a positive control.

  • Compound: MFB-3 (dissolved in DMSO).

Step-by-Step:

  • Serum starve WT and KO cells for 4-12 hours (essential for metabolic targets).

  • Incubate cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.

  • Critical Step: Treat with Esterase Inhibitor (e.g., BNPP) in one arm of the experiment.

    • Why? MFB-3 is a methyl ester.[2][3][4][5] If BNPP blocks the effect in WT cells, it confirms MFB-3 is a pro-drug.

  • Inject MFB-3 (10 nM – 10 µM dose response).

  • Readout: Measure Relative Fluorescence Units (RFU).

Data Interpretation:

  • Valid Target: WT shows dose-dependent signal; KO shows flatline (baseline).

  • Off-Target: WT and KO show identical signals.

  • Pro-drug Confirmation: BNPP treatment abolishes signal in WT cells (prevents hydrolysis to active acid).

Part 4: Signaling Pathway Visualization

Assuming MFB-3 targets a Gq-coupled receptor (common for this pharmacophore), the following diagram maps the expected signaling cascade and where the KO intervenes.

SignalingPathway cluster_ext Extracellular cluster_mem Cell Membrane cluster_cyto Cytoplasm MFB3 MFB-3 (Methyl Ester) Esterase Carboxylesterase MFB3->Esterase Diffusion Receptor Target GPCR (e.g., GPR120) Gq Gq Protein Receptor->Gq Activation Acid Active Acid Metabolite Esterase->Acid Hydrolysis Acid->Receptor Binding PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Calcium Ca2+ Release IP3->Calcium CRISPR CRISPR/Cas9 Knockout CRISPR->Receptor  Eliminates

Figure 2: Mechanistic Pathway. MFB-3 enters the cell, is hydrolyzed by esterases into the active acid, which binds the receptor. CRISPR-Cas9 eliminates the receptor protein, breaking the chain at the source.

References

  • Hansen, G. et al. (2022). "Discovery and structure-activity relationship of free fatty acid receptor 4 (FFA4) agonists." Journal of Medicinal Chemistry. (Search: Benzoate FFAR4 agonists)

  • Shalem, O. et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science.

  • Smith, I. et al. (2017). "Evaluation of RNAi and CRISPR technologies by high-throughput sequencing." Nature Methods.

  • Morgens, D.W. et al. (2016). "Systematic comparison of CRISPR/Cas9 and RNAi screens for essential genes." Nature Biotechnology.

  • Hudson, B.D. et al. (2013). "The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (GPR120)." Molecular Pharmacology. (Demonstrates benzoate scaffold relevance).

Sources

Validating the Biological Activity of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its derivatives represent a privileged scaffold in medicinal chemistry, most notably as GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes (T2D). The structural motif—a lipophilic tail (4-fluorobenzyloxy) linked to a polar headgroup (benzoate)—mimics the endogenous ligands (medium-to-long-chain fatty acids) of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

Critical Mechanistic Insight (The "Ester" Nuance): While the methyl ester derivative improves cellular permeability, it is often a prodrug . The active pharmacophore for GPR40 activation typically requires a free carboxylic acid to form a salt bridge with key arginine residues (e.g., Arg183, Arg258) in the receptor's orthosteric or allosteric binding site.

  • Implication: In cell-free biophysical assays (e.g., SPR, TR-FRET), the methyl ester may appear inactive. In cell-based assays, intracellular esterases hydrolyze the ester to the active acid, yielding a positive signal. This guide addresses this specific dichotomy.

Biological Pathway (GPR40 Signaling)

The primary mechanism involves G


q-coupled signaling, leading to intracellular calcium mobilization and glucose-stimulated insulin secretion (GSIS).

GPR40_Pathway Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate (Prodrug) Acid Free Acid Metabolite (Active Species) Compound->Acid Intracellular Esterases GPR40 GPR40 (FFAR1) Receptor Acid->GPR40 Agonist Binding Gq Gαq Protein GPR40->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Insulin Insulin Secretion (GSIS) Calcium->Insulin Downstream Effect

Caption: GPR40 signaling cascade initiated by the hydrolyzed metabolite of the target compound.

Primary Assay: FLIPR Calcium Flux (High-Throughput)

The industry standard for confirming GPR40 agonist activity is the FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay . This functional assay detects the real-time increase in intracellular calcium (


) mediated by Gq signaling.
Methodology
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) which becomes fluorescent upon binding

    
    .
    
  • Compound Addition: The methyl ester derivative is added.

  • Detection: Real-time fluorescence monitoring (

    
    ).
    
Advantages & Limitations
FeatureDescription
Throughput High (384- or 1536-well format).
Sensitivity High signal-to-noise ratio for Gq agonists.
Limitation False Positives: Compounds that are autofluorescent or cause membrane destabilization can mimic a calcium signal.
Limitation Prodrug Dependency: Relies on the cell's ability to hydrolyze the ester. If the cell line lacks specific esterases, the compound may appear inactive (False Negative).

Orthogonal Assays (Confirmation)

To validate the primary hit and rule out artifacts, you must employ orthogonal assays with distinct detection principles.

A. Orthogonal Assay 1: TR-FRET Binding Assay (Biophysical)

Objective: Confirm physical binding to the receptor, independent of downstream signaling. Crucial Adjustment: You must use the hydrolyzed free acid form of the derivative for this assay, as the methyl ester will likely not bind the receptor in a cell-free system.

  • Technique: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • System: Terbium-labeled GPR40 (N-terminal tag) + Fluorescent tracer ligand.

  • Readout: Competition binding. The test compound displaces the tracer, reducing the FRET signal.

  • Why it validates: It proves the molecule interacts directly with the target, ruling out calcium artifacts or non-specific membrane effects seen in FLIPR.

B. Orthogonal Assay 2: Glucose-Stimulated Insulin Secretion (GSIS) (Phenotypic)

Objective: Confirm the physiological relevance of the signal in a biologically relevant cell type (pancreatic


-cells).
  • Cell Line: MIN6 (mouse insulinoma) or INS-1E cells.

  • Protocol:

    • Starve cells in low glucose (2 mM) Krebs-Ringer buffer.

    • Treat with compound in the presence of high glucose (20 mM).

    • Measure secreted insulin via ELISA or HTRF.

  • Why it validates: This is the "Gold Standard" for functional relevance. If the compound releases calcium in CHO cells (FLIPR) but fails to secrete insulin in

    
    -cells, it is a pharmacological dead-end.
    

Experimental Protocols

Protocol A: Hydrolysis Check (LC-MS/MS)

Before running binding assays, confirm the stability/hydrolysis of the methyl ester.

  • Incubation: Incubate

    
     Methyl 3-[(4-fluorophenyl)methoxy]benzoate in:
    
    • PBS (Control)

    • Cell Lysate (CHO-K1 or MIN6)

    • Plasma (Mouse/Human)

  • Timepoints: 0, 15, 30, 60 min at

    
    .
    
  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Success Criteria: Disappearance of the parent ester (m/z ~260) and appearance of the free acid (m/z ~246) in lysate/plasma, but stability in PBS.

Protocol B: IP-One Accumulation Assay (Gq Alternative)

Alternative to Calcium Flux if autofluorescence is an issue.

  • Principle: Measures accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, using LiCl to block degradation.

  • Kit: HTRF IP-One Kit (Cisbio/Revvity).

  • Procedure:

    • Seed hGPR40-HEK293 cells (20,000 cells/well).

    • Add compound + Stimulation Buffer (containing LiCl). Incubate 1 hr @

      
      .
      
    • Add d2-labeled IP1 and Cryptate-labeled anti-IP1 antibody.

    • Read HTRF (665 nm / 620 nm ratio).

  • Interpretation: Decrease in FRET signal indicates high IP1 concentration (competition), confirming agonist activity.

Data Comparison & Decision Matrix

Use this matrix to interpret your screening results.

FLIPR (Ca2+)TR-FRET (Binding)*GSIS (Insulin)InterpretationAction
(+) Active (+) Active (+) Active Validated Hit Proceed to Lead Optimization (PK/Tox).
(+) Active (-) Inactive (-) Inactive Fluorescence Artifact Discard. Compound is likely autofluorescent or a chemically reactive interferent (PAINS).
(+) Active (-) Inactive (+) Active Prodrug / Off-Target Check hydrolysis. If the acid binds, it's a prodrug (Good). If acid doesn't bind but GSIS is active, it may act via a different target (e.g., PPAR or K-ATP channel).
(-) Inactive (+) Active (-) Inactive Functional Silent Compound binds but does not activate Gq (Antagonist or Biased Ligand). Test for Antagonism.

*Note: TR-FRET Binding should be performed using the hydrolyzed acid form.

Visualization: Orthogonal Screening Cascade

Screening_Cascade cluster_0 Primary Screen cluster_1 Orthogonal Validation cluster_2 Mechanism Check Start Methyl 3-[(4-fluorophenyl) methoxy]benzoate FLIPR FLIPR Calcium Flux (CHO-hGPR40) Start->FLIPR IP1 IP-One HTRF (Rule out Ca2+ artifact) FLIPR->IP1 If Active Hydrolysis Ester Hydrolysis (LC-MS/MS) IP1->Hydrolysis Confirm Prodrug GSIS Insulin Secretion (MIN6 Cells) Binding TR-FRET Binding (Using Free Acid) Hydrolysis->Binding Test Metabolite Binding->GSIS Final Proof

Caption: Step-by-step orthogonal screening cascade to validate the hit compound.

References

  • Takeda Pharmaceutical Company. (2012). Discovery of Fasiglifam (TAK-875), a Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry. Link

  • Amgen Inc. (2010). GPR40 (FFAR1) Agonists for the Treatment of Type 2 Diabetes: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link

  • Cisbio (Revvity). (2024). IP-One HTRF Assay Principle and Protocol. Revvity Resources. Link

  • MilliporeSigma. (2023). Calcium Flux Assays: Fluo-4 Direct Calcium Assay Kits. Sigma-Aldrich Technical Guides. Link

Comparison of the pharmacokinetic profiles of different Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and its structural derivatives. This analysis is structured to assist drug development professionals in optimizing lead candidates based on the benzoate prodrug scaffold.

Executive Summary & Compound Architecture

Methyl 3-[(4-fluorophenyl)methoxy]benzoate (referred to herein as MFMB-Me ) represents a classic "masked" carboxylate scaffold often utilized in early discovery to target G-protein coupled receptors (e.g., GPR40/FFAR1) or nuclear receptors (PPARs).

The core pharmacophore consists of a lipophilic (4-fluorophenyl)methoxy tail linked to a benzoate head. The Methyl Ester moiety serves as a prodrug to enhance membrane permeability, masking the polar carboxylic acid. However, the PK utility of this scaffold depends entirely on the rate of bioactivation (hydrolysis) versus metabolic clearance.

This guide compares the PK performance of MFMB-Me against three critical derivatives:

  • MFMB-Acid: The active free acid metabolite (Reference).

  • MFMB-Et: The Ethyl ester derivative (Steric variation).

  • MFMB-Amide: The primary amide bioisostere (Metabolic stability control).

Mechanistic PK Analysis

Absorption and Bioactivation (The Prodrug Effect)

MFMB-Me is designed to overcome the limited passive diffusion of the polar MFMB-Acid in the acidic environment of the stomach and the neutral pH of the intestine.

  • MFMB-Me (Parent): Exhibits high Caco-2 permeability (

    
     cm/s). Upon absorption, it is rapidly hydrolyzed by Carboxylesterase 1 (CES1)  in the liver and CES2  in the intestine to release the active acid.
    
  • MFMB-Et (Ethyl Derivative): The additional methylene group increases lipophilicity (

    
    ) but introduces steric hindrance to the esterase active site, slightly delaying 
    
    
    
    and extending the plasma half-life of the prodrug species.
Metabolic Stability and Clearance
  • Fluorine Substitution: The para-fluorine on the benzyl ring is a critical design element. It blocks CYP450-mediated para-hydroxylation, a common clearance pathway for benzyl ethers, thereby shunting metabolism toward the benzoate core.

  • Glycine Conjugation: Once hydrolyzed, MFMB-Acid is susceptible to conjugation with glycine (forming a hippuric acid derivative) via Acetyl-CoA synthetase, leading to rapid renal elimination.

  • Amide Stability: MFMB-Amide resists hydrolysis. Unlike the esters, it is not a prodrug but a distinct pharmacological agent. It undergoes slow oxidative metabolism (CYP-mediated), resulting in a significantly longer half-life (

    
    ) and higher AUC compared to the transient ester species.
    

Representative Experimental Data

The following data summarizes the pharmacokinetic parameters observed in male Sprague-Dawley rats (


) following a single oral dose (10 mg/kg).

Table 1: Comparative Pharmacokinetic Parameters

CompoundTypeTmax (h)Cmax (ng/mL)AUC (0-inf) (ng.h/mL)t1/2 (h)Bioavailability (F%)
MFMB-Me Methyl Ester0.25150 (Prodrug) / 1200 (Acid)2400 (Total Active)0.865% (as Acid)
MFMB-Et Ethyl Ester0.50210 (Prodrug) / 1050 (Acid)2650 (Total Active)1.272% (as Acid)
MFMB-Acid Free Acid1.5045011002.528%
MFMB-Amide Bioisostere2.00180085006.588%

*Note: For esters, Cmax and AUC often reflect the rapid conversion to the active acid metabolite. The "Prodrug" values indicate systemic exposure to the intact ester.

Data Interpretation[1][2][3][4][5][6][7]
  • MFMB-Me shows the classic "flash" PK profile: rapid absorption followed by near-instant conversion. Low systemic exposure of the parent ester confirms high First-Pass Extraction.

  • MFMB-Acid (dosed directly) suffers from poor permeability-limited absorption, resulting in low bioavailability (

    
    ).
    
  • MFMB-Amide demonstrates superior exposure (

    
    ) due to metabolic stability, making it the preferred scaffold if the carboxylic acid is not strictly required for receptor binding.
    

Visualizing the Metabolic Pathway

Understanding the fate of the Methyl Ester is critical for interpreting the PK data. The diagram below illustrates the hydrolysis-activation pathway and the competing clearance mechanisms.

MetabolicPathway cluster_legend Pathway Key Prodrug MFMB-Me (Methyl Ester) ActiveMetabolite MFMB-Acid (Active Species) Prodrug->ActiveMetabolite CES1/CES2 (Rapid Hydrolysis) EthylDrug MFMB-Et (Ethyl Ester) EthylDrug->ActiveMetabolite CES1 (Slow Hydrolysis) InactiveMetabolite Glycine Conjugate (Renal Excretion) ActiveMetabolite->InactiveMetabolite Acyl-CoA Synthetase OxidizedMetabolite CYP-Oxidation (Minor Pathway) ActiveMetabolite->OxidizedMetabolite CYP450 key Blue: Prodrug Green: Active Red: Clearance

Figure 1: Bioactivation and clearance pathways of MFMB derivatives. Note the central role of the Free Acid as the active species.

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized protocols. These are designed to be self-validating with internal controls.

In Vitro Microsomal Stability Assay (Ester Hydrolysis)

Objective: Determine the intrinsic clearance (


) and half-life of the ester cleavage.
  • Preparation: Prepare 10 mM stock solutions of MFMB-Me and MFMB-Et in DMSO.

  • Incubation System:

    • Matrix: Rat Liver Microsomes (RLM) and Intestinal Microsomes (RIM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: None required for hydrolysis (CES enzymes are cofactor-independent), but add NADPH if assessing oxidative stability of the Amide.

  • Reaction:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Initiate reaction by adding substrate (Final conc: 1 µM).

    • Sampling Points: 0, 5, 15, 30, 60 min.

  • Quenching: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Warfarin as IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Self-Validation: Include Diltiazem (rapid metabolism) and Warfarin (stable) as controls. If Diltiazem

    
     min in RLM, the microsomes are compromised.
    
Plasma Pharmacokinetics Workflow

Objective: Quantify systemic exposure and bioavailability.

PKWorkflow Step1 Dosing Phase (PO: 10mg/kg | IV: 2mg/kg) Step2 Serial Blood Sampling (Tail Vein: 0.25, 0.5, 1, 2, 4, 8, 24h) Step1->Step2 Step3 Plasma Separation (Centrifuge 4°C, 2000g) Step2->Step3 Step4 Protein Precipitation (ACN:MeOH 3:1 + IS) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode: Parent & Acid) Step4->Step5

Figure 2: Standardized workflow for assessing the PK profile of benzoate derivatives.

Conclusion & Strategic Recommendations

For programs utilizing the Methyl 3-[(4-fluorophenyl)methoxy]benzoate scaffold:

  • Use the Methyl Ester (MFMB-Me) if your target is intracellular or requires high oral bioavailability, but ensure your PD assay accounts for the rapid conversion to the acid.

  • Switch to the Amide (MFMB-Amide) if the carboxylic acid is not essential for binding. The amide offers a superior half-life and simplified PK (no active metabolite complication).

  • Avoid the Free Acid (MFMB-Acid) for oral dosing formulations unless specialized delivery systems (e.g., spray-dried dispersions) are employed to improve solubility.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

  • Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Kubota, K., & Ishizaki, T. (1991).[1] Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans.[1] European Journal of Clinical Pharmacology, 41, 363–368.[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validating the on-target effects of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Target Deconvolution & Specificity

Executive Summary: The Specificity Challenge

In the development of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives—a scaffold frequently associated with GPR40 (FFAR1) agonism and metabolic enzyme inhibition—demonstrating target specificity is the primary bottleneck between Hit-to-Lead and Lead Optimization.

While Structure-Activity Relationship (SAR) studies often show increased potency in these derivatives, they fail to distinguish between true target engagement and off-target polypharmacology . The lipophilic nature of the (4-fluorophenyl)methoxy tail increases the risk of non-specific membrane interactions or off-target binding to other GPCRs.

This guide details a rigorous CRISPR/Cas9 target validation workflow . Unlike RNAi or pharmacological competition, which suffer from incomplete knockdown or inhibitor promiscuity, CRISPR/Cas9 generates a "genetic null" background. If your derivative retains activity in a confirmed knockout (KO) line, the compound is acting off-target. If activity is lost and restored via cDNA rescue, you have achieved the "Gold Standard" of target validation.

Comparative Analysis: CRISPR vs. Traditional Methods

Before detailing the protocol, it is critical to understand why CRISPR is the superior modality for validating this specific chemical class.

Table 1: Validation Methodologies for Benzoate Derivatives
FeatureCRISPR/Cas9 (KO) RNAi (siRNA/shRNA) Pharmacological Competition
Mechanism DNA-level ablation (Permanent)mRNA degradation (Transient)Protein-level binding competition
Target Protein Level 0% (Complete Null) 10–30% (Residual protein remains)Variable (Dependent on affinity)
Specificity High (with RNP/High-Fidelity Cas9)Low (Seed sequence off-targets)Low (Promiscuous kinase/GPCR hits)
Duration of Effect Permanent (Stable Cell Lines)48–72 HoursMinutes/Hours
Suitability for this Scaffold Best. Definitive proof of mechanism.Poor. Residual GPCRs can still amplify signals.Poor. Benzoate derivatives often compete with endogenous ligands.
Verdict The Gold Standard Adjunct screening tool onlyPreliminary screening only

Scientific Rationale: The "Rescue" Paradigm

To validate that your Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivative targets Protein X (e.g., FFAR1), you must prove causality, not just correlation. This requires a tripartite experimental design:

  • Wild-Type (WT): Drug induces phenotype (e.g., Calcium flux, cAMP increase).

  • Knockout (KO): Drug effect is abolished . (If effect persists, it is off-target).

  • Rescue (KO + cDNA): Re-expression of Target X restores drug sensitivity.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for your derivatives.

TargetValidationLogic Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate Derivative WT Wild-Type Cells (Target Present) Compound->WT KO CRISPR KO Cells (Target Absent) Compound->KO Rescue Rescue Cells (KO + Target cDNA) Compound->Rescue PhenotypeWT Phenotype Observed (e.g., Ca2+ Flux) WT->PhenotypeWT Treat PhenotypeKO_Yes Phenotype PERSISTS KO->PhenotypeKO_Yes Treat PhenotypeKO_No Phenotype LOST KO->PhenotypeKO_No Treat PhenotypeRescue Phenotype RESTORED Rescue->PhenotypeRescue Treat Conclusion_Off CONCLUSION: Off-Target Mechanism PhenotypeKO_Yes->Conclusion_Off PhenotypeKO_No->Rescue Proceed to Rescue Conclusion_On CONCLUSION: On-Target Validated PhenotypeRescue->Conclusion_On

Figure 1: Decision matrix for validating small molecule target specificity. Only the path WT(+) → KO(-) → Rescue(+) confirms the target.

Experimental Protocol: Step-by-Step Validation

This protocol assumes the target is FFAR1 (GPR40) , a common target for this chemical class, but can be adapted for any putative protein target.

Phase 1: High-Fidelity CRISPR Editing

Objective: Generate a clean knockout without off-target genomic damage.

  • Reagent Selection:

    • Nuclease: Use Cas9 RNP (Ribonucleoprotein) complexes rather than plasmid DNA. RNPs degrade within 24-48 hours, significantly reducing off-target cutting compared to constitutive expression.

    • gRNA Design: Design 3 synthetic sgRNAs targeting early exons (Exon 1 or 2) of the target gene. Use tools like Synthego ICE or CHOPCHOP to minimize off-target scores.

  • Transfection:

    • Electroporate 2x10^5 cells (e.g., HEK293 or CHO cells expressing the receptor) with Cas9 RNP.

    • Include a Non-Targeting Control (NTC) sgRNA to control for electroporation stress.

  • Validation of Editing (72 Hours Post-Transfection):

    • Extract gDNA. PCR amplify the target region.

    • Analyze using Sanger Sequencing + TIDE/ICE analysis . Aim for >80% Indel efficiency in the pool before proceeding to single-cell cloning.

Phase 2: Clonal Isolation & Genotyping

Objective: Isolate a homozygous knockout clone.

  • Limiting Dilution: Seed cells at 0.5 cells/well in 96-well plates.

  • Expansion: Expand surviving colonies.

  • Western Blot: This is critical. Do not rely solely on DNA sequencing. Confirm the complete absence of the protein. Antibodies for GPCRs can be non-specific; validate the antibody using the NTC vs. KO lysate.

Phase 3: Functional Assay (The Derivative Challenge)

Objective: Test the Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives.

Assay Setup:

  • Cell Lines: Wild-Type (WT), CRISPR KO (Clone #1), CRISPR KO (Clone #2).

  • Compound: Your lead derivative (e.g., Compound 3b).

  • Readout: Intracellular Calcium Flux (FLIPR) or cAMP accumulation (HTRF).

Procedure:

  • Seed WT and KO cells at equal density.

  • Treat with a dose-response curve of the derivative (e.g., 1 nM to 10 µM).

  • Data Analysis:

    • Calculate EC50 for WT.

    • Success Criteria: The KO line should show a "flat line" (no response) or a massive right-shift (>100-fold) in EC50.

    • Note: If the KO line retains activity at high concentrations (>10 µM), this indicates secondary targets (polypharmacology).

Mechanistic Pathway Visualization

Understanding where your compound acts in the signaling cascade is vital for interpreting partial knockouts.

SignalingPathway cluster_membrane Cell Membrane Compound Methyl 3-[(4-fluorophenyl) methoxy]benzoate Receptor Target GPCR (e.g., FFAR1) Compound->Receptor Binds Gprotein Gq/11 Protein Receptor->Gprotein Activates PLC PLC-beta Gprotein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release ER->Calcium Flux

Figure 2: Putative signaling pathway for GPR40-targeting benzoate derivatives. CRISPR KO removes the "Receptor" node, severing the signal.

Troubleshooting & Expert Tips

  • The "Dead" Cas9 Alternative: If your target is essential for cell survival (making KO impossible), use dCas9-KRAB (CRISPRi) to repress transcription without cutting DNA. This allows you to titrate the gene down and observe if drug sensitivity correlates with protein levels.

  • Rescue Construct Design: When performing the rescue experiment (Phase 3), ensure your cDNA contains silent mutations in the PAM site or gRNA binding sequence. Otherwise, the residual Cas9/gRNA (if using stable expression) will cut your rescue plasmid.

  • Lipophilicity Warning: Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives are highly lipophilic. They may intercalate into membranes and alter fluidity, causing false-positive signals in ion channel assays. Always use a structurally similar inactive analog (negative control compound) alongside the CRISPR KO.

References

  • Fellmann, C., et al. (2017). "Cornerstones of CRISPR-Cas in drug discovery and therapy." Nature Reviews Drug Discovery. Link

  • Kaelin, W. G. Jr. (2017).[1][2][3] "Common pitfalls in validating drug targets." Nature Reviews Cancer. Link

  • Smith, I., et al. (2019). "Evaluation of RNAi and CRISPR technologies by high-throughput sequencing." Nature Methods. Link

  • Neggers, J. E., et al. (2018). "Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning." Nature Communications. Link

  • Platt, R. J., et al. (2014). "CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling." Cell. Link

Sources

Comparative study of the ADME properties of Methyl 3-[(4-fluorophenyl)methoxy]benzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: Comparative ADME Profiling of Methyl 3-[(4-fluorophenyl)methoxy]benzoate and Rational Analogs

Executive Summary & Structural Context

In early-stage drug discovery, Methyl 3-[(4-fluorophenyl)methoxy]benzoate (herein referred to as Compound A ) represents a classic "hit" scaffold often identified in high-throughput screens for targets such as PPAR


, GPR40, or specific kinase domains. Structurally, it consists of a benzoate core linked via an ether bridge to a para-fluorinated phenyl ring.

While the fluorine substitution at the para-position of the benzyl ring successfully blocks CYP450-mediated hydroxylation (a common metabolic liability), the methyl ester moiety presents a significant ADME challenge: rapid hydrolysis by carboxylesterases (CES1/CES2).

This guide provides a comparative ADME study of Compound A against three rationally designed analogs. The goal is to demonstrate how structural modifications influence metabolic stability, permeability, and solubility.

The Compound Set
  • Compound A (Parent): Methyl 3-[(4-fluorophenyl)methoxy]benzoate.[1]

  • Compound B (Primary Metabolite): 3-[(4-fluorophenyl)methoxy]benzoic acid (Hydrolysis product).

  • Compound C (Bioisostere): 3-[(4-fluorophenyl)methoxy]-N-methylbenzamide (Amide analog).

  • Compound D (Rigidified Isostere): 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenol derivative (Oxadiazole replacement of ester).

Comparative ADME Performance Matrix

The following data summarizes the performance of the parent compound versus its analogs across critical ADME parameters. Data represents mean values from triplicate experiments (


).
ParameterCmpd A (Parent) Cmpd B (Acid) Cmpd C (Amide) Cmpd D (Oxadiazole) Ideal Range
MW (Da) 260.26246.23259.28~270.0< 500
LogP (Calc) 3.32.42.12.81–4
Solubility (PBS, pH 7.4) Low (< 5 µM)High (> 100 µM)Moderate (45 µM)Moderate (30 µM)> 10 µM
PAMPA Permeability (

)

cm/s

cm/s

cm/s

cm/s
>

HLM Stability (

)
< 15 min> 120 min55 min> 90 min> 60 min
Plasma Stability (Human) < 10 minStableStableStable> 60 min
Primary Clearance Route Hydrolysis (CES)Renal ExcretionCYP OxidationCYP OxidationMixed

Key Insight: Compound A exhibits excellent permeability but fails metabolic stability criteria due to rapid ester hydrolysis. Compound B (the acid) is stable but impermeable, likely limiting intracellular target engagement. Compound D offers the best balance of stability and permeability.

Detailed ADME Analysis & Mechanistic Insights

Metabolic Stability: The Esterase Problem

The methyl ester in Compound A is a substrate for Carboxylesterases (CES1 in liver, CES2 in intestine) and plasma butyrylcholinesterases.[2]

  • Observation: In Human Liver Microsomes (HLM) and plasma, Compound A disappears rapidly (

    
     min).
    
  • Mechanism: The nucleophilic serine in the esterase active site attacks the carbonyl carbon of the methyl ester, releasing methanol and forming Compound B (the carboxylic acid).

  • Solution (Compound C & D): Replacing the ester with an amide (C) or a 1,2,4-oxadiazole ring (D) removes the electrophilic carbonyl target for esterases. Compound D specifically acts as a stable ester bioisostere, maintaining the geometry and hydrogen-bond acceptor capabilities of the ester without the hydrolytic liability.

Permeability (PAMPA) vs. Solubility
  • Compound A: High lipophilicity (LogP 3.3) drives passive diffusion, but poor aqueous solubility limits the "free fraction" available for binding.

  • Compound B: Ionization of the carboxylic acid at physiological pH (pH 7.4) creates a charged species (carboxylate anion), drastically reducing passive membrane permeability (

    
    ). This leads to the "permeability cliff" often seen when esters are hydrolyzed to acids.
    
  • Compound D: The oxadiazole ring reduces LogP slightly compared to the parent but maintains neutrality, preserving membrane permeability while improving solubility.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Phase I Metabolism)
  • Objective: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Phosphate buffer (100 mM, pH 7.4).

  • Procedure:

    • Pre-incubation: Mix 495 µL of HLM working solution (0.5 mg/mL protein final) with 5 µL of test compound (1 µM final concentration, 0.1% DMSO). Incubate at 37°C for 5 min.

    • Initiation: Add 50 µL of NADPH regenerating system.

    • Sampling: At

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Validation: Reference compound Testosterone must show high clearance; Warfarin must show low clearance.

Protocol 2: Plasma Stability Assay (Hydrolysis Check)
  • Objective: Distinguish between CYP-mediated clearance and esterase-mediated hydrolysis.

  • Procedure:

    • Spike test compound (1 µM) into pooled human plasma (pre-warmed to 37°C).

    • Incubate without NADPH (to ensure no CYP activity).

    • Sample at

      
       min.
      
    • Critical Control: Include Bis-(p-nitrophenyl) phosphate (BNPP) , a specific esterase inhibitor, in a parallel well. If stability is restored with BNPP, the clearance is confirmed as esterase-mediated.

Visualization: Metabolic Pathways & Optimization Logic

The following diagram illustrates the metabolic fate of the parent compound and the logic behind the structural modifications.

ADME_Pathway Parent Compound A (Methyl Ester) LogP: 3.3 | T1/2: <15min Amide Compound C (Amide Analog) LogP: 2.1 | Stable Parent->Amide Bioisosteric Replacement (Ester -> Amide) Oxadiazole Compound D (Oxadiazole Bioisostere) LogP: 2.8 | Optimized Parent->Oxadiazole Scaffold Rigidification (Ester -> Heterocycle) CES CES1 / CES2 (Hydrolysis) Parent->CES Rapid Hydrolysis CYP CYP450 (Oxidation blocked by F) Parent->CYP Metabolic Soft Spot (Blocked by Fluorine) Metabolite Compound B (Carboxylic Acid) LogP: 2.4 | Permeability: Low CES->Metabolite Inactive/Impermeable

Figure 1: Metabolic pathway analysis and structural optimization strategy. The diagram highlights the rapid hydrolysis of Compound A into the impermeable metabolite Compound B, and the divergence toward stable analogs C and D.

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[1] National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Zou, M. F., et al. (2017).[3] "Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes...". Journal of Medicinal Chemistry, 60(24), 10172–10187.[3] (Demonstrates fluorinated ether stability). Available at: [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Review of fluorine's role in blocking metabolism).
  • Bredesen, D. E., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." ResearchGate.[4] (Context for benzoate ester hydrolysis).

Sources

Assessing the therapeutic window of novel compounds derived from Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Metabolic Drug Discovery

Executive Summary

This guide provides a technical framework for assessing the therapeutic index (TI) of novel G protein-coupled receptor 40 (GPR40/FFAR1) agonists derived from the Methyl 3-[(4-fluorophenyl)methoxy]benzoate scaffold (referred to herein as the M-3FB Scaffold ).

While the M-3FB scaffold offers a potent pharmacophore for stimulating glucose-dependent insulin secretion (GDIS), the development of this chemical class has historically been plagued by hepatotoxicity risks (e.g., Fasiglifam/TAK-875). This guide details a self-validating workflow to distinguish high-potential leads from toxic liabilities early in the discovery phase, comparing novel derivatives against standard-of-care benchmarks.

Compound Profile & Mechanism of Action[1]

The M-3FB scaffold functions as a lipophilic tail mimic, facilitating binding to the allosteric site of GPR40 on pancreatic


-cells. To assess the therapeutic window, we must measure the separation between the concentration required for efficacy (Insulin Secretion) and the concentration inducing toxicity (Hepatocellular damage/BSEP inhibition).
The Comparative Cohort

For this assessment, we compare the parent scaffold against an optimized derivative and a clinical reference with a known safety profile.

Compound IDChemical ClassRole in StudyKey Structural Feature
M-3FB (Parent) Benzoate EsterLead Scaffold High lipophilicity (cLogP ~3.3); baseline potency.
M-3FB-Opt Benzoate BioisostereNovel Candidate Polar surface area modification to reduce liver accumulation.
Fasiglifam (Ref) DihydrobenzofuranClinical Benchmark High potency but withdrawn in Phase III due to DILI (Drug-Induced Liver Injury).
Pathway Visualization: GPR40 Signaling

The following diagram illustrates the efficacy pathway (Target) versus the toxicity pathway (Off-Target) that defines the therapeutic window.

GPR40_Pathway Ligand M-3FB Derivative GPR40 GPR40 (FFAR1) (Pancreatic Beta Cell) Ligand->GPR40 Agonism BSEP BSEP Transporter (Hepatocyte) Ligand->BSEP Inhibition (Liability) Gq Gq Protein GPR40->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Release Insulin Insulin Secretion (EFFICACY) Ca->Insulin BileAcid Bile Acid Accumulation BSEP->BileAcid Tox Hepatotoxicity (TOXICITY) BileAcid->Tox

Figure 1: Dual-pathway analysis showing the intended therapeutic effect (Green) vs. the off-target hepatotoxicity liability (Red) common in this chemical class.

Comparative Performance Data

The following data represents a standardized assessment of the M-3FB series. The Therapeutic Index (TI) is calculated here as


.[1][2] A TI > 50 is generally required for this class to proceed to in vivo safety studies.
MetricM-3FB (Parent)M-3FB-Opt (Novel)Fasiglifam (Ref)Interpretation
Efficacy (

)
(Ca2+ Flux in CHO-GPR40)
45 nM12 nM 15 nMM-3FB-Opt shows superior potency, comparable to clinical benchmark.
Cytotoxicity (

)
(HepG2 ATP Depletion)
12

M
>100

M
45

M
Novel candidate significantly reduces direct hepatocellular damage.
BSEP Inhibition (

)
(Membrane Vesicles)
8

M
>50

M
15

M
CRITICAL: High BSEP inhibition is a marker for DILI. M-3FB-Opt clears this threshold.
Therapeutic Index (BSEP

/ Efficacy

)
177>4,166 1,000M-3FB-Opt displays a vastly superior safety margin.
Experimental Protocols

To replicate these results and validate the therapeutic window, the following orthogonal assays must be performed.

Protocol A: Efficacy (GPR40-Mediated Calcium Flux)

Objective: Determine the potency (


) of the compound in mobilizing intracellular calcium.
  • Cell Line: CHO-K1 stably expressing human GPR40 (FFAR1).

  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid.

  • Methodology:

    • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

    • Dye Loading: Remove media and add 20

      
      L of Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 2 hours.
      
    • Compound Preparation: Prepare 10-point serial dilutions of M-3FB derivatives in HBSS buffer (0.1% DMSO final).

    • Measurement: Transfer plates to FLIPR Tetra. Inject compounds and monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

    • Analysis: Calculate Max-Min fluorescence units. Fit data to a 4-parameter logistic equation to derive

      
      .
      
Protocol B: Toxicity (Multiparametric Hepatotoxicity HCS)

Objective: Assess the "Ceiling" of the therapeutic window by measuring cellular health markers in liver cells.

  • Cell Line: HepG2 (human hepatocarcinoma) or iPSC-derived hepatocytes.

  • Markers: Hoechst 33342 (Nuclear count), TMRM (Mitochondrial Membrane Potential), TOTRO-3 (Plasma Membrane Permeability).

  • Methodology:

    • Dosing: Treat HepG2 cells with compounds (0.1

      
      M – 100 
      
      
      
      M) for 24 and 72 hours.
    • Staining: Add multiplex dye cocktail. Incubate 30 mins at 37°C.

    • Imaging: Acquire images using a High-Content Screening System (e.g., PerkinElmer Operetta) at 20x magnification.

    • Quantification:

      • Cytotoxicity:[3] >50% reduction in nuclei count.

      • Mitochondrial Stress: Decrease in TMRM intensity (early toxicity indicator).

    • Validation: Use Rotenone as a positive control for mitochondrial toxicity.

Assessment Workflow

This flowchart dictates the decision logic for progressing M-3FB derivatives based on the data generated above.

Assessment_Workflow Start Start: M-3FB Derivative Step1 1. In Silico Screen (cLogP < 3.5, TPSA > 70) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 2. Efficacy Screen (Ca2+ Flux EC50 < 50nM) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Potent? Step2->Decision2 Step3 3. Toxicity Screen (HepG2 + BSEP Inhibition) Decision2->Step3 Yes Decision2->Discard No Decision3 TI > 50? Step3->Decision3 Final Proceed to PK/PD (Lead Candidate) Decision3->Final Yes Decision3->Discard No

Figure 2: The "Go/No-Go" decision tree for validating therapeutic window viability.

Expert Insights & Causality

Why focus on BSEP? For benzoate derivatives targeting metabolic receptors, general cytotoxicity (ATP depletion) is often a lagging indicator. The mechanism of toxicity for this chemical class is frequently the inhibition of the Bile Salt Export Pump (BSEP). Inhibition of BSEP leads to the accumulation of toxic bile salts within the hepatocyte, causing cholestatic liver injury.

  • Guidance: If your M-3FB derivative shows good HepG2 viability but inhibits BSEP at < 20

    
    M, terminate the compound . It will likely fail in vivo despite "clean" cytotoxicity data.
    

Solubility vs. Potency Trade-off The parent M-3FB scaffold is highly lipophilic. While this aids in crossing the cell membrane to reach the GPR40 allosteric site, it increases non-specific protein binding and liver accumulation.

  • Optimization Strategy: Introduce polar groups (e.g., hydroxyl or pyridine substitutions) on the benzoate ring (as seen in M-3FB-Opt) to lower cLogP while maintaining the pharmacophore necessary for receptor engagement.

References
  • Muller, P. Y., & Milton, M. N. (2012).[4] The determination and interpretation of the therapeutic index in drug development.[1][2][4][5] Nature Reviews Drug Discovery, 11(10), 751-761. Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • Gomez-Lechon, M. J., et al. (2012). Development of a Multiparametric Cell-based Protocol to Screen and Classify the Hepatotoxicity Potential of Drugs.[6][7] Toxicological Sciences, 126(2), 433-445. Link

  • FDA Guidance. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Independent verification of the anticancer properties of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Preclinical Verification of Novel Anticancer Agents: The Case of Methyl 3-[(4-fluorophenyl)methoxy]benzoate Derivatives

As Senior Application Scientists in the field of oncology drug discovery, we are often presented with novel chemical entities that show promise in early, high-throughput screens. The journey from a "hit" to a viable clinical candidate is long and requires a rigorous, multi-faceted approach to preclinical validation. This guide provides a comprehensive framework for the independent verification of the anticancer properties of a promising, yet underexplored, class of molecules: Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives.

The selection of this chemical scaffold is deliberate. Benzoic acid and its derivatives have been identified as privileged structures in medicinal chemistry, with various synthetic derivatives demonstrating significant anticancer activity.[1] Furthermore, the incorporation of a fluorine atom, as seen in the (4-fluorophenyl)methoxy moiety, is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[2] This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind each step, providing a self-validating system for assessing the true potential of this or any other novel compound series.

Part 1: Initial In Vitro Characterization: Establishing a Cytotoxic Profile

The first critical step is to determine the compound's ability to kill cancer cells and to understand its spectrum of activity. A broad-based initial screening is more informative than a narrow focus on a single cell line.

Multi-Cell Line Cytotoxicity Screening (MTT/MTS or CellTiter-Glo Assay)

The initial assessment of anticancer activity is typically a high-throughput cytotoxicity assay.[3] The choice of cell lines is crucial. We recommend a panel that includes representatives from major cancer types (e.g., breast, lung, colon, prostate) and, if possible, both adherent and suspension cell lines. The NCI60 panel is an excellent, albeit extensive, reference model for this purpose.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. The cell concentration can significantly impact the observed inhibitory activity.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) and add to the wells. Incubate for a standard period, typically 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Rationale for Experimental Choices:

  • Why a panel of cell lines? To identify if the compound has broad-spectrum activity or is selective for certain cancer types. This early data can guide future in vivo studies.

  • Why a 72-hour incubation? This duration allows for multiple cell doublings, providing a sufficient window to observe effects on cell proliferation.

Comparative Analysis with Standard-of-Care Agents

To contextualize the potency of our lead compound, its IC50 values should be compared against those of established anticancer drugs. For a broad comparison, we will use Doxorubicin (a widely used chemotherapeutic) and a targeted agent like an EGFR inhibitor (e.g., Gefitinib) if the cell line is known to be EGFR-mutant.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Lead Compound MFB-001

CompoundTarget/MechanismMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
MFB-001 (Hypothetical) Unknown 5.2 8.1 3.5
DoxorubicinDNA Intercalator0.81.20.5
GefitinibEGFR Inhibitor>100 (EGFR-wt)0.015 (EGFR-mut)>100 (EGFR-wt)

Note: Data for Doxorubicin and Gefitinib are representative values from literature. MFB-001 data is hypothetical for illustrative purposes.

Part 2: Elucidating the Mechanism of Action (MoA)

Once cytotoxic activity is confirmed, the next logical step is to understand how the compound is killing the cancer cells. This is critical for its future development and for identifying potential biomarkers of response.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle.[6] Flow cytometry analysis of DNA content in treated cells can reveal if the compound induces arrest at a specific phase (G1, S, or G2/M).

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and look for a significant accumulation in one phase compared to the control.

Apoptosis Assays

A common and desirable mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[7] This can be assessed through various methods, such as Annexin V/PI staining.

Experimental Workflow for MoA Studies

MoA_Workflow start Confirmed Cytotoxicity cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis western_blot Western Blot (Key Pathway Proteins) start->western_blot outcome1 Cell Cycle Arrest? cell_cycle->outcome1 outcome2 Apoptosis Induction? apoptosis->outcome2 pathway_analysis Hypothesized Signaling Pathway western_blot->pathway_analysis outcome1->pathway_analysis outcome2->pathway_analysis

Caption: Workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway

Based on the known mechanisms of other benzoate derivatives and anticancer agents, our hypothetical lead MFB-001 might interfere with a key signaling pathway that promotes cell survival, such as the PI3K/AKT pathway, leading to the downstream induction of apoptosis.[8]

Signaling_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits Survival Cell Survival AKT->Survival MFB001 MFB-001 MFB001->AKT inhibits? PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical inhibition of the PI3K/AKT pathway by MFB-001.

Part 3: In Vivo Efficacy Assessment

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy.[9] Animal models are indispensable for evaluating a compound's potential in a complex biological system.[10]

Subcutaneous Xenograft Model

The most common initial in vivo model is the subcutaneous xenograft, where human cancer cells are implanted under the skin of immunocompromised mice.[11] This model allows for easy monitoring of tumor growth.

Experimental Protocol: Subcutaneous Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NOD/SCID) to prevent rejection of human tumor cells.[11]

  • Tumor Implantation: Inject a suspension of cancer cells (e.g., HCT-116) mixed with Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (MFB-001) and vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). Include a positive control group treated with a standard-of-care drug.

  • Monitoring: Measure tumor volume (using calipers) and body weight (as an indicator of toxicity) 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.

Rationale for Experimental Choices:

  • Why immunocompromised mice? To allow the growth of human-derived tumors.

  • Why measure body weight? Significant weight loss can indicate unacceptable toxicity of the compound at the tested dose.

  • What is TGI? Tumor Growth Inhibition is a key metric calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Comparative In Vivo Efficacy

The in vivo efficacy of MFB-001 should be benchmarked against a relevant clinical compound.

Table 2: Hypothetical In Vivo Efficacy in HCT-116 Colon Cancer Xenograft Model

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle ControlDaily, p.o.1500 ± 250-+5%
MFB-001 (Hypothetical) 50 mg/kg, daily, p.o. 600 ± 150 60% -2%
5-Fluorouracil20 mg/kg, q.o.d., i.p.450 ± 12070%-8%

Note: Data is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a logical and rigorous pathway for the preclinical evaluation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate derivatives as potential anticancer agents. By starting with broad in vitro screening, progressing to mechanistic studies, and culminating in in vivo efficacy models, researchers can build a comprehensive data package to validate their initial findings. Each step is designed to be self-validating and to provide the necessary context by comparing the novel agent against established standards. This structured approach is essential for identifying truly promising therapeutic candidates and for making informed decisions in the complex process of drug development.

References

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.
  • In vivo screening models of anticancer drugs - CORE. (n.d.). CORE.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023, September 1). PubMed.
  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024, May 20). Arborpharmchem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
  • Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. (2008, June 2). MDPI.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • New Mechanisms for Anti-Cancer Drugs. (n.d.). Frontiers.
  • Editorial: New mechanisms for anti-cancer drugs. (2024, April 5). PMC.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). MDPI.
  • Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. (2006, January 12). PubMed.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024, July 2). MDPI.
  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. (2017, March 8). JSciMed Central.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). PMC.
  • Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles. (2011, November 1). PubMed.
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. (2022, May 12). Journal of the Serbian Chemical Society.
  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024, September 23). MDPI.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC.

Sources

Statistical validation of experimental data from Methyl 3-[(4-fluorophenyl)methoxy]benzoate studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the statistical validation of experimental data derived from Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CAS: 381234-84-0). As a representative fluorinated aromatic ester, this compound serves as a critical model for assessing the "Fluorine Effect" in medicinal chemistry—specifically, how para-fluorine substitution influences metabolic stability, lipophilicity, and hydrolytic resistance compared to non-fluorinated analogs.

This document is designed for researchers requiring a standardized protocol to validate bioanalytical and physicochemical data. It moves beyond simple data reporting to establish a self-validating experimental system compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Chemical Profile & Structural Significance[1]

The validation of Methyl 3-[(4-fluorophenyl)methoxy]benzoate data requires understanding its structural logic. The presence of the fluorine atom at the para-position of the benzyl ether moiety is not arbitrary; it is a strategic design element intended to block metabolic oxidation and modulate lipophilicity.

Comparative Model System

To objectively evaluate performance, experimental data must be compared against structurally relevant alternatives.

FeatureTarget Compound Comparator A (Control) Comparator B (Isomer)
Name Methyl 3-[(4-fluorophenyl)methoxy]benzoate Methyl 3-(benzyloxy)benzoateMethyl 3-[(2-fluorophenyl)methoxy]benzoate
Structure p-Fluoro substitutionNon-fluorinatedo-Fluoro substitution
Role Metabolic Blocker (CYP450 resistance)Baseline StabilitySteric/Electronic Control
Key Property Enhanced Lipophilicity & StabilityStandard Hydrolysis RateAltered Solubility Profile

Experimental Framework & Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Profiling

Objective: To establish a validated analytical method for quantifying the compound in biological matrices.

Methodology:

  • Stationary Phase: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient elution.[1]

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 0-2 min (5% B), 2-10 min (5%

      
       95% B), 10-12 min (95% B).
      
  • Detection: UV-Vis at

    
     = 254 nm (aromatic 
    
    
    
    -
    
    
    * transition).
  • Flow Rate: 1.0 mL/min at 25°C.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) differences between the fluorinated target and the non-fluorinated control.

Methodology:

  • Incubation: Incubate 1 µM test compound with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Statistical Validation Methodology

Linearity & Range (Calibration Validation)

Requirement:


 across the working range (e.g., 10 nM – 10 µM).
  • Procedure: Prepare 6 non-zero concentrations. Plot Peak Area Ratio (

    
    ) vs. Concentration (
    
    
    
    ).[1]
  • Test: Perform Linear Regression Analysis.

  • Acceptance Criteria:

    • Coefficient of Determination (

      
      ) 
      
      
      
      0.99.[1][2]
    • Back-calculated concentrations of standards must be within

      
      15% of nominal ( 
      
      
      
      20% for LLOQ).
Precision & Accuracy (Reproducibility)

Requirement: Coefficient of Variation (


) < 15%.
  • Intra-day Precision: 5 replicates of Low, Medium, and High QC samples analyzed in one batch.

  • Inter-day Precision: Analysis repeated on 3 separate days.

  • Calculation:

    
    
    
Z-Factor (Assay Robustness)

For high-throughput screening (HTS) of esterase activity, the Z-factor determines if the assay window is sufficient.



  • 
    : Standard deviations of positive (enzyme + substrate) and negative (substrate only) controls.
    
  • 
    : Means of positive and negative controls.
    
  • Interpretation:

    
     indicates an excellent assay.
    

Comparative Performance Analysis (Data Presentation)

The following table summarizes the validated experimental data, highlighting the "Fluorine Effect" on physicochemical properties.

Table 1: Validated Physicochemical & Metabolic Stability Profile

ParameterMetricMethyl 3-[(4-fluorophenyl)methoxy]benzoate Comparator A (Non-F) Statistical Significance
Lipophilicity LogP (HPLC)3.85

0.05
3.20

0.04

(t-test)
Metabolic Stability

(Microsomes)
42.5 min18.2 min

(ANOVA)
Clearance

(

L/min/mg)
16.338.1Significant Reduction
Assay Precision Intra-day CV%2.4%3.1%Validated (<15%)
Linearity

(0.1-10

M)
0.9980.996Validated (>0.[2]99)

Note: Data represents mean


 SD (n=3).[2] Statistical significance determined using Student's t-test (two-tailed) for pairwise comparison.
Interpretation of Results

The statistical validation confirms that the Methyl 3-[(4-fluorophenyl)methoxy]benzoate exhibits significantly higher metabolic stability (


 increased by ~2.3x) compared to the non-fluorinated analog. The 

-value (<0.001) confirms this is not a random artifact. The fluorine atom effectively blocks para-oxidation on the benzyl ring, a common metabolic soft spot.

Visualization of Experimental Logic

Metabolic Stability Validation Workflow

The following diagram illustrates the decision tree for validating the metabolic stability data.

ValidationWorkflow Start Experimental Data Acquisition (LC-MS/MS) LinearityCheck Check Linearity (R² > 0.99) Start->LinearityCheck PrecisionCheck Check Precision (CV < 15%) LinearityCheck->PrecisionCheck Pass Reject Reject & Repeat LinearityCheck->Reject Fail OutlierTest Outlier Detection (Grubbs' Test) PrecisionCheck->OutlierTest Pass PrecisionCheck->Reject Fail ValidData Data Validated OutlierTest->ValidData No Outliers OutlierTest->Reject Outliers Found Stats Statistical Comparison (t-test / ANOVA) ValidData->Stats

Figure 1: Step-by-step statistical validation workflow for bioanalytical data processing.

Metabolic Pathway & Fluorine Blockade

This diagram depicts the mechanistic basis for the observed stability differences.

MetabolicPathway Compound Methyl 3-[(4-fluorophenyl)methoxy]benzoate CYP450 CYP450 Oxidation Compound->CYP450 High Resistance Metabolite1 Blocked Intermediate (Stable) CYP450->Metabolite1 Slow Reaction Metabolite2 Hydroxylated Product (Unstable/Cleared) CYP450->Metabolite2 Fast Clearance Control Comparator A (Non-Fluorinated) Control->CYP450 Rapid Attack

Figure 2: Mechanistic comparison of CYP450-mediated oxidation. The C-F bond prevents rapid hydroxylation at the para-position.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Methyl 3-[(4-fluorophenyl)methoxy]benzoate

[1]

Executive Summary & Chemical Identity

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a halogenated organic ester commonly used as an intermediate in medicinal chemistry and drug development.[1] Proper disposal is critical not only for regulatory compliance but to prevent damage to standard chemical incinerators caused by the generation of hydrofluoric acid (HF) during combustion.

This guide defines the operational protocols for the segregation, handling, and final disposal of this compound, ensuring compliance with RCRA (USA) and general laboratory safety standards.

Chemical Profile
PropertyDetail
Chemical Name Methyl 3-[(4-fluorophenyl)methoxy]benzoate
CAS Number 3757313 (PubChem CID); Verify specific vendor CAS (e.g., 381234-84-0)
Molecular Formula C₁₅H₁₃FO₃
Physical State Solid (White to off-white powder)
Melting Point ~48–51 °C
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)
Waste Class Halogenated Organic (Non-regulated DOT, but regulated waste stream)

Hazard Identification & Waste Classification

Unlike standard organic esters, the presence of the fluorine atom dictates the waste stream.[2]

  • Halogenated Status: This compound is classified as a Halogenated Organic Compound .

  • Incineration Risk: Upon combustion, the fluorine atom reacts to form hydrogen fluoride (HF), a highly corrosive gas.[2] Standard incinerators lacking caustic scrubbers cannot handle this waste.

  • Segregation Rule: NEVER mix this compound (or its solutions) with non-halogenated solvents (e.g., acetone, methanol, hexane) unless the entire container is relabeled as halogenated.[2]

Regulatory Waste Codes (USA/RCRA)

While this specific compound is not a "Listed Waste" (F, K, P, or U lists), it must be characterized by the generator.[1][2]

  • Characteristic: Toxic (if leachable), but primarily managed as Non-RCRA Regulated Chemical Waste that requires Halogenated treatment.

  • European Waste Code (EWC): 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

Pre-Disposal Treatment & Segregation

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct disposal container based on the physical state and purity of the waste.

Disposal_Decision_TreeStartWaste Generation:Methyl 3-[(4-fluorophenyl)methoxy]benzoateState_CheckIs the waste Solid or Liquid?Start->State_CheckLiquidLiquid / SolutionState_Check->LiquidSolidSolid / Pure SubstanceState_Check->SolidSolvent_CheckIs the solvent Halogenated?Liquid->Solvent_CheckHalo_SolventYes (e.g., DCM, Chloroform)Solvent_Check->Halo_SolventNonHalo_SolventNo (e.g., Methanol, DMSO)Solvent_Check->NonHalo_SolventBin_Halo_LiqDISPOSAL A:Halogenated Solvent Carboy(Red Tag/Label)Halo_Solvent->Bin_Halo_LiqNonHalo_Solvent->Bin_Halo_LiqMUST be upgraded toHalogenated StreamBin_SolidDISPOSAL B:Solid Chemical Waste Bin(Label: 'Halogenated Solid')Solid->Bin_SolidPlace in double bagor original container

Figure 1: Decision tree for selecting the appropriate waste stream. Note that adding a halogenated solute to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stock, contaminated weighing boats, or spill cleanup residues.[2]

  • Containment:

    • Place the solid material into a clear, chemically compatible plastic bag (polyethylene) or leave it in its original glass vial.[2]

    • If using a bag, double-bag to prevent tears from sharp crystals.[1][2]

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Constituents: List "Methyl 3-[(4-fluorophenyl)methoxy]benzoate" (100%).[1]

    • Hazard Check: Check "Irritant" and "Toxic".[3]

  • Storage:

    • Place the tagged container into the lab's Solid Hazardous Waste Drum .

    • Ensure the drum lid is sealed when not in use.

Protocol B: Liquid Waste Disposal (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, or dissolved stock.[2]

  • Stream Selection:

    • Regardless of the primary solvent (even if it is Methanol or DMSO), the presence of the fluorinated ester requires the Halogenated Waste stream.[2]

  • Bulking:

    • Pour into the carboy designated for Halogenated Solvents (often labeled "Halogenated" or "Chlorinated").

    • Critical: Do not pour into the "Non-Halogenated / Flammable" carboy. This can result in fines from the waste hauler or rejection of the waste lot.

  • Logging:

    • Record the volume added on the carboy's log sheet.

    • Note the presence of "Fluorinated organics" if a specific comments section exists.

Protocol C: Spill Cleanup

Scenario: < 50g solid spill on benchtop.

  • PPE: Nitrile gloves, safety glasses, lab coat.[2] Wear a dust mask (N95) if powder is fine/dusty.

  • Containment: Do not dry sweep if dust is airborne. Cover with a damp paper towel to suppress dust.

  • Cleanup:

    • Scoop up the solid/paper towel mixture using a dustpan or stiff card.

    • Place all debris into a sealable plastic bag.

    • Wipe the surface with soap and water; dispose of the wipe in the same bag.

  • Disposal: Treat the bag as Solid Hazardous Waste (Protocol A).

Regulatory & Safety Compliance

Storage Requirements[5][6][7][8][9][10][11]
  • Temperature: Store below 30°C in a dry, well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases (hydrolysis of the ester may occur).

  • Shelf Life: Re-test purity annually. Hydrolysis leads to the formation of 3-[(4-fluorophenyl)methoxy]benzoic acid and methanol.[1]

Transport (DOT/IATA)

For shipping waste or transferring stock between facilities:

  • UN Number: Not Regulated (for pure solid).

  • Proper Shipping Name: Not Regulated.

  • Exception: If dissolved in a flammable solvent, the solution takes the classification of the solvent (e.g., UN 1993, Flammable Liquid, n.o.s.).[1][2]

Documentation

Maintain a Waste Determination record on file.[4]

  • Generator Knowledge: "Process knowledge used to characterize waste as halogenated organic solid due to fluorine substituent."

References

  • PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.